molecular formula C15H22O5 B15601454 Illudin B CAS No. 134857-03-7

Illudin B

Cat. No.: B15601454
CAS No.: 134857-03-7
M. Wt: 282.33 g/mol
InChI Key: MVHBMSFOLKLQJQ-HYKPAMGXSA-N
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Description

Illudin B has been reported in Omphalotus olearius and Omphalotus nidiformis with data available.

Properties

CAS No.

134857-03-7

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(1S,3R,5R,7S)-1,3,5,7-tetrahydroxy-2,2,5,7-tetramethylspiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one

InChI

InChI=1S/C15H22O5/c1-12(2)9(16)7-8(11(12)18)13(3,19)15(5-6-15)14(4,20)10(7)17/h9,11,16,18-20H,5-6H2,1-4H3/t9-,11+,13-,14-/m0/s1

InChI Key

MVHBMSFOLKLQJQ-HYKPAMGXSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Illudin B: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Illudin B, a sesquiterpenoid of significant interest for its potent cytotoxic activities. The document details its natural origins, comprehensive protocols for its isolation and purification, quantitative analysis of yields, and an overview of its biosynthetic pathway and mechanism of action. This information is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Natural Sources of this compound

This compound, along with its structurally related analogs such as Illudin S and Illudin M, belongs to a class of toxic sesquiterpenes known as illudanes. These compounds are primarily produced by fungi of the genus Omphalotus, commonly known as jack-o'-lantern mushrooms. These bioluminescent fungi are typically found growing on decaying wood.

Key fungal species that are recognized producers of illudins include:

  • Omphalotus illudens : A well-known source of illudins, particularly Illudin S.

  • Omphalotus nidiformis : This species has been a subject of study for optimizing the production of Illudin M through submerged cultivation.[1]

  • Omphalotus olivascens : Another species from which illudins have been successfully isolated.[1]

  • Omphalotus japonicus : This mushroom is a known producer of Illudin S.[1]

While this compound itself is often found in smaller quantities compared to its analogs, the cultivation of these fungal species provides a viable route for its isolation. Submerged fermentation has emerged as a promising method for the scalable production of illudins, offering a more controlled and sustainable supply compared to the collection of wild mushrooms.[1]

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process that involves extraction from the fungal biomass or culture broth, followed by chromatographic purification. The following sections provide detailed experimental protocols for these procedures.

Fungal Cultivation and Extraction

Objective: To cultivate an Illudin-producing fungal strain and extract the crude secondary metabolites.

Experimental Protocol:

  • Strain and Culture Medium: An Illudin-producing strain, such as Omphalotus nidiformis, is cultivated in a suitable liquid medium. A representative medium, Rb2, contains corn steep solids, which has been shown to support illudin production.[1]

  • Fermentation: The fungus is grown in submerged culture in shake flasks or a bioreactor. The cultivation is typically carried out for an extended period, for instance, 336 hours, to allow for sufficient production of the secondary metabolites.[1]

  • Extraction: As illudins are secreted into the culture broth, the fungal biomass is first separated by centrifugation or filtration. The clarified broth is then extracted with an organic solvent, such as ethyl acetate. This process is repeated multiple times to ensure complete extraction of the compounds. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.

Below is a generalized workflow for the cultivation and extraction process.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction Fungal Strain Fungal Strain Liquid Medium Liquid Medium Fungal Strain->Liquid Medium Inoculation Submerged Fermentation Submerged Fermentation Liquid Medium->Submerged Fermentation Incubation Culture Broth Culture Broth Submerged Fermentation->Culture Broth Centrifugation/Filtration Centrifugation/Filtration Culture Broth->Centrifugation/Filtration Clarified Broth Clarified Broth Centrifugation/Filtration->Clarified Broth Solvent Extraction Solvent Extraction Clarified Broth->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract G Crude Extract Crude Extract Silica Gel Column Silica Gel Column Crude Extract->Silica Gel Column Loading Solvent Gradient Elution Solvent Gradient Elution Silica Gel Column->Solvent Gradient Elution Fraction Collection Fraction Collection Solvent Gradient Elution->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Fractions Pooling of Fractions TLC Analysis->Pooling of Fractions Pure this compound Pure this compound Pooling of Fractions->Pure this compound G Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Protoilludene Cation Protoilludene Cation Farnesyl Pyrophosphate (FPP)->Protoilludene Cation Sesquiterpene Synthase Illudane Skeleton Illudane Skeleton Protoilludene Cation->Illudane Skeleton Rearrangements This compound This compound Illudane Skeleton->this compound Oxidations G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Intracellular Activation Intracellular Activation Cellular Uptake->Intracellular Activation Reactive Intermediate Reactive Intermediate Intracellular Activation->Reactive Intermediate DNA Alkylation DNA Alkylation Reactive Intermediate->DNA Alkylation DNA Adduct Formation DNA Adduct Formation DNA Alkylation->DNA Adduct Formation Inhibition of Replication/Transcription Inhibition of Replication/Transcription DNA Adduct Formation->Inhibition of Replication/Transcription Apoptosis Apoptosis Inhibition of Replication/Transcription->Apoptosis

References

An In-depth Technical Guide to the Biosynthesis of Illudin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin M and Illudin S are potent cytotoxic sesquiterpenoids produced by fungi of the genus Omphalotus, notably the Jack O'Lantern mushroom, Omphalotus olearius. These compounds exhibit significant antitumor activity, which has led to the development of semisynthetic derivatives with improved therapeutic indices, such as Irofulven (a derivative of Illudin S), which has entered clinical trials. The unique chemical structures and biological activities of illudins make their biosynthetic pathway a subject of intense research interest for potential biotechnological production and the generation of novel anticancer agents. This technical guide provides a comprehensive overview of the current understanding of the Illudin biosynthesis pathway, detailing the key enzymatic steps, the genetic basis, and available quantitative data.

Core Biosynthetic Pathway

The biosynthesis of Illudin M and S originates from the general isoprenoid pathway, specifically the mevalonate (B85504) (MVA) pathway, which provides the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The dedicated pathway to illudins commences with the C15 precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of cyclization and oxidative modifications.

Mevalonate Pathway and Farnesyl Pyrophosphate Synthesis

The initial steps of the pathway are conserved among terpenoid-producing organisms. Acetyl-CoA is converted to FPP through the action of several enzymes in the MVA pathway. FPP serves as the crucial branch-point intermediate for the synthesis of all sesquiterpenoids, including the illudins.

Cyclization of Farnesyl Pyrophosphate to Δ6-Protoilludene

The first committed step in Illudin biosynthesis is the cyclization of the linear FPP molecule to form the tricyclic sesquiterpene scaffold, Δ6-protoilludene. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). Genomic studies of Omphalotus olearius have identified two key Δ6-protoilludene synthases, Omp6 and Omp7 , which are encoded within two distinct gene clusters associated with illudin biosynthesis[1][2]. The identification and functional characterization of these enzymes have confirmed Δ6-protoilludene as the primary hydrocarbon intermediate in the pathway[1].

Illudin_Pathway_Part1 FPP Farnesyl Pyrophosphate (FPP) Delta6_Protoilludene Δ6-Protoilludene FPP->Delta6_Protoilludene Cyclization Omp6_7 Omp6 / Omp7 (Δ6-Protoilludene Synthase) Omp6_7->FPP

Figure 1: Initial cyclization step in Illudin biosynthesis.
Putative Oxidative Modifications of Δ6-Protoilludene

Following the formation of the core Δ6-protoilludene scaffold, a series of oxidative modifications are required to generate the final Illudin M and S structures. These modifications are hypothesized to be catalyzed by cytochrome P450 monooxygenases (P450s) and other oxidoreductases, the genes for which are located within the omp6 and omp7 gene clusters in O. olearius[1]. While the exact sequence of these reactions and the specific functions of each P450 have not yet been fully elucidated through direct biochemical evidence, a putative pathway can be proposed based on the structures of the final products.

The conversion of Δ6-protoilludene to Illudin M and S likely involves at least five oxidation steps[1]. These are predicted to include hydroxylations at various positions on the protoilludane skeleton, epoxidation, and rearrangements to form the characteristic cyclopropyl (B3062369) ring and the α,β-unsaturated ketone moiety, which is crucial for the cytotoxic activity of illudins[1].

Illudin_Pathway_Part2 Delta6_Protoilludene Δ6-Protoilludene Intermediates Oxidized Intermediates (Putative) Delta6_Protoilludene->Intermediates Multiple Oxidations Illudin_M Illudin M Intermediates->Illudin_M Illudin_S Illudin S Intermediates->Illudin_S P450s P450 Monooxygenases & Other Oxidoreductases P450s->Delta6_Protoilludene

Figure 2: Hypothesized oxidative steps in Illudin biosynthesis.

Illudin Biosynthetic Gene Clusters in Omphalotus olearius

The draft genome of O. olearius revealed two gene clusters that are likely responsible for Illudin biosynthesis. These clusters contain the genes for the Δ6-protoilludene synthases (Omp6 and Omp7) as well as a suite of putative tailoring enzymes[1].

  • Omp6 Cluster: This is the larger of the two clusters and contains the omp6 gene, along with several genes predicted to encode P450 monooxygenases, oxidoreductases, and a potential transporter.

  • Omp7 Cluster: This smaller cluster houses the omp7 gene and is also associated with a P450 monooxygenase gene.

The co-regulation of the synthase genes and the neighboring P450 genes suggests their functional linkage in the Illudin pathway[1]. It is hypothesized that the Omp7 cluster may have arisen from a gene duplication event to enhance rate-limiting steps in the biosynthesis[1].

Illudin_Gene_Clusters cluster_Omp6 Omp6 Gene Cluster cluster_Omp7 Omp7 Gene Cluster Omp6 Omp6 (Δ6-Protoilludene Synthase) P450_6a P450 P450_6b P450 Oxidoreductase_6 Oxidoreductase Transporter_6 Transporter Other_6 Other Genes Omp7 Omp7 (Δ6-Protoilludene Synthase) P450_7 P450 FAD_binding FAD-binding protein

Figure 3: Organization of the putative Illudin biosynthetic gene clusters.

Quantitative Data

Quantitative biochemical data for the enzymes of the Illudin pathway is currently limited. The available information primarily pertains to the catalytic efficiency of the two identified Δ6-protoilludene synthases.

EnzymeSubstrateProductRelative Catalytic Efficiency (kcat/Km)Reference
Omp6Farnesyl Pyrophosphate (FPP)Δ6-ProtoilludeneLower[1]
Omp7Farnesyl Pyrophosphate (FPP)Δ6-Protoilludene10-fold higher than Omp6[1]

Note: Specific Km and kcat values for Omp6 and Omp7 have not been reported in the reviewed literature. No kinetic data is available for the putative P450 monooxygenases and other tailoring enzymes in the pathway.

Experimental Protocols

Detailed experimental protocols for the functional characterization of the Illudin biosynthetic enzymes from Omphalotus olearius are not extensively published. However, the methodologies employed in the initial characterization of Omp6 and Omp7 provide a framework for future studies.

Heterologous Expression and Functional Characterization of Sesquiterpene Synthases (Omp6 and Omp7)

This protocol is based on the methods described for the characterization of sesquiterpene synthases from O. olearius[1].

1. Gene Cloning and Vector Construction:

  • The coding sequences of omp6 and omp7 are amplified from O. olearius cDNA.
  • The amplified genes are cloned into an appropriate E. coli expression vector, such as pET series vectors, often with an N- or C-terminal affinity tag (e.g., His6-tag) for purification.

2. Heterologous Expression in E. coli:

  • The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Cultures are grown in a suitable medium (e.g., LB or Terrific Broth) at 37°C to an optimal cell density (OD600 of ~0.6-0.8).
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein production.

3. In Vivo Product Analysis:

  • The induced E. coli cultures are harvested by centrifugation.
  • The cell pellets are extracted with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).
  • The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the produced sesquiterpenes by comparing their mass spectra and retention times with authentic standards or published data.

4. Protein Purification:

  • For in vitro assays, the expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
  • The purity of the protein is assessed by SDS-PAGE.

5. In Vitro Enzyme Assays:

  • The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent metal cofactor (e.g., MgCl2).
  • The reaction is overlaid with an organic solvent (e.g., hexane) to trap the volatile sesquiterpene products.
  • After incubation, the organic layer is collected and analyzed by GC-MS.

Putative Experimental Workflow for P450 Characterization

The functional characterization of the P450s from the Illudin gene clusters has not been reported. A potential workflow would involve heterologous expression, likely in a eukaryotic host like Saccharomyces cerevisiae, which is more amenable to expressing fungal membrane-bound P450s.

P450_Workflow start Clone P450 and CPR genes into yeast expression vectors expression Co-express P450 and a cytochrome P450 reductase (CPR) in S. cerevisiae start->expression feeding Feed Δ6-protoilludene to the yeast culture expression->feeding in_vitro In vitro assay with purified P450, CPR, and Δ6-protoilludene expression->in_vitro extraction Extract culture with organic solvent feeding->extraction analysis Analyze extract by LC-MS/MS or GC-MS extraction->analysis identification Identify oxidized products analysis->identification in_vitro->analysis

Figure 4: Proposed workflow for the characterization of Illudin P450s.

Conclusion and Future Perspectives

The elucidation of the Illudin biosynthetic pathway has made significant strides with the identification of the precursor, Δ6-protoilludene, and the responsible sesquiterpene synthases, Omp6 and Omp7, within dedicated gene clusters in Omphalotus olearius. However, a significant portion of the pathway, specifically the series of oxidative modifications catalyzed by P450 monooxygenases, remains to be experimentally verified. Future research will undoubtedly focus on the functional characterization of these P450s and other tailoring enzymes to fully reconstitute the Illudin biosynthetic pathway in a heterologous host. This will not only provide a deeper understanding of the enzymatic logic behind the formation of these complex natural products but also pave the way for the engineered biosynthesis of novel Illudin analogs with potentially enhanced therapeutic properties. The development of a robust biotechnological production platform for illudins and their derivatives holds great promise for the future of anticancer drug development.

References

Illudin B: A Technical Deep Dive into its DNA-Alkylating Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Illudin B, a member of the potent sesquiterpenoid class of natural products, exerts its cytotoxic effects primarily through the alkylation of DNA. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's interaction with DNA, the cellular responses to the induced damage, and the methodologies employed to elucidate these processes. While much of the detailed research has been conducted on its close analogs, Illudin S and the semi-synthetic derivative Irofulven (acylfulvene), the fundamental mechanism of action is conserved across the illudin family. This document synthesizes the available data to present a comprehensive overview relevant to this compound, focusing on its role as a DNA-damaging agent with therapeutic potential.

Core Mechanism: DNA Alkylation and Adduct Formation

Illudins are classified as alkylating agents, a cornerstone of cancer chemotherapy[1][2][3]. Their cytotoxic activity stems from their ability to form covalent adducts with DNA, leading to the disruption of essential cellular processes like DNA replication and transcription[4][5][6].

Metabolic Activation

While some illudins can react directly with certain nucleophiles, their potent DNA-alkylating activity within the cellular environment is significantly enhanced through metabolic activation[7][8][9]. For the acylfulvene (B1200177) derivatives of illudins, this bioactivation is mediated by prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme often overexpressed in tumor cells[6][10][11][12]. This enzymatic reduction of the acylfulvene scaffold generates a highly reactive intermediate that readily alkylates DNA. Although the specific enzymes responsible for this compound activation are not as extensively characterized, a similar reductive activation is the presumed pathway.

Formation of DNA Adducts

The activated illudin molecule is a potent electrophile that attacks nucleophilic sites on DNA bases. Studies on Illudin S and acylfulvene have shown that they preferentially alkylate purine (B94841) residues[13]. The formation of these bulky DNA adducts physically obstructs the DNA helix, creating lesions that interfere with the machinery of DNA replication and transcription[7][14].

The following diagram illustrates the proposed general mechanism of illudin activation and subsequent DNA alkylation.

Illudin Activation and DNA Alkylation Illudin This compound (Prodrug) Activated_Illudin Reactive Intermediate Illudin->Activated_Illudin Metabolic Activation (e.g., PTGR1-mediated reduction) DNA_Adduct Illudin-DNA Adduct Activated_Illudin->DNA_Adduct Covalent Bonding (Alkylation) DNA DNA

Caption: General mechanism of Illudin activation and DNA alkylation.

Cellular Consequences and DNA Damage Response

The formation of Illudin-DNA adducts triggers a cascade of cellular events, primarily the activation of the DNA Damage Response (DDR) pathway.

Stalling of Replication and Transcription Forks

The bulky illudin-DNA adducts serve as physical roadblocks for the cellular machinery that reads and duplicates DNA. This leads to the stalling of both DNA replication forks and transcription complexes[5][7][13]. The arrest of these fundamental processes is a major contributor to the cytotoxic effects of illudins.

Activation of DNA Repair Pathways

Cells possess sophisticated mechanisms to repair DNA damage. A key finding in illudin research is that the lesions they induce are primarily recognized and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway[7][9][14]. The Global Genome NER (GG-NER) pathway, which typically scans the entire genome for damage, appears to be less involved in the repair of illudin-induced adducts[7][9]. This reliance on TC-NER suggests that the stalling of transcription is a critical event for the cell to recognize and attempt to repair the damage.

In addition to TC-NER, the post-replication repair (PRR) pathway is also implicated in tolerance to illudin-induced damage, highlighting the impact of these lesions on DNA replication[7][14].

Induction of Cell Cycle Arrest and Apoptosis

The persistent stalling of replication and transcription forks due to illudin-DNA adducts activates the DDR signaling cascade. This is primarily mediated by the sensor kinases ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), which in turn activate their downstream effector kinases, Chk1 and Chk2[15][16][17][18][19]. Activation of these checkpoint kinases leads to cell cycle arrest, providing the cell with time to repair the DNA damage[20]. If the damage is too extensive to be repaired, the DDR pathway can trigger apoptosis (programmed cell death), eliminating the damaged cell[5][6][8]. A key downstream effector in this process is the tumor suppressor protein p53, which can be stabilized and activated in response to DNA damage, leading to the transcription of genes involved in cell cycle arrest and apoptosis[21][22][23][24][25].

The following diagram outlines the signaling pathway initiated by this compound-induced DNA damage.

Illudin_DDR_Pathway cluster_0 Cellular Insult cluster_1 DNA Damage & Recognition cluster_2 DNA Damage Response Signaling cluster_3 Cellular Outcomes Illudin_B This compound DNA_Adducts DNA Adducts Illudin_B->DNA_Adducts Alkylation Stalled_Forks Stalled Replication & Transcription Forks DNA_Adducts->Stalled_Forks ATR ATR Stalled_Forks->ATR Activation ATM ATM Stalled_Forks->ATM Activation DNA_Repair DNA Repair (TC-NER) Stalled_Forks->DNA_Repair Chk1 Chk1 ATR->Chk1 Phosphorylation Chk2 Chk2 ATM->Chk2 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest p53 p53 Chk2->p53 Activation p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Illudin-induced DNA damage response pathway.

Quantitative Data

The following tables summarize key quantitative data related to the activity of illudins and their derivatives.

Table 1: Cytotoxicity of Illudins and Derivatives

CompoundCell LineAssayIC50 / D10Reference
Illudin SHuman FibroblastsCytotoxicity0-0.26 nM (72h)[20]
Illudin SHL-60 (Leukemia)Trypan Blue Exclusion3 nM (48h)
Illudin SNormal Human FibroblastsColony FormingD10: ~1.1 ng/mL (72h)[7]
Illudin SXP-A Fibroblasts (NER deficient)Colony FormingD10: ~0.12 ng/mL (72h)[7]
IrofulvenOVCAR-3 (Ovarian)Growth Inhibition2.4 µM
IrofulvenHuman FibroblastsColony FormingD10: ~50 ng/mL (72h)[7]
Illudin MPanc-1, HT-29, HFApoptosis Induction0.01-10 µM (24-120h)[5]

Table 2: Cellular Uptake and DNA Adduct Formation

CompoundCell LineParameterValueReference
Illudin SHL-60 (Leukemia)Km (uptake)4.2 µM[3]
Illudin SHL-60 (Leukemia)Vmax (uptake)12.2 pmol/min/107 cells[3]
Illudin SVariousMolecules for IC5078,000 - 1,114,000 per cell[26]
Illudin SSW-480 (Colon)DNA Adducts16 adducts / 107 nucleotides (at 10 nM)[11]
AcylfulveneSW-480 (Colon)DNA Adducts21 adducts / 107 nucleotides (at 300 nM)[11]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the mechanism of action of illudins.

Quantification of Illudin-DNA Adducts by LC-MS/MS

This protocol is adapted from methodologies used for Illudin S and acylfulvene[11][12].

Objective: To quantify the number of illudin-DNA adducts in cells following treatment.

Workflow Diagram:

DNA_Adduct_Quantification_Workflow Cell_Culture 1. Cell Culture and This compound Treatment DNA_Isolation 2. Genomic DNA Isolation Cell_Culture->DNA_Isolation DNA_Digestion 3. Enzymatic Digestion to Nucleosides DNA_Isolation->DNA_Digestion LC_Separation 4. UPLC Separation of Nucleosides DNA_Digestion->LC_Separation MS_Detection 5. Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification 6. Quantification using Isotope-Labeled Internal Standard MS_Detection->Quantification

Caption: Workflow for quantifying Illudin-DNA adducts.

Methodology:

  • Cell Treatment: Culture selected cell lines to a desired confluency and treat with a range of this compound concentrations for a specified time.

  • Genomic DNA Isolation: Harvest cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • DNA Digestion: Digest the isolated DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the digested DNA samples using ultra-performance liquid chromatography coupled to a triple quadrupole mass spectrometer (UPLC-MS/MS).

  • Quantification: Use a stable isotope-labeled internal standard of the expected illudin-nucleoside adduct to accurately quantify the amount of adduct present in the sample. The results are typically expressed as the number of adducts per 107 or 108 nucleotides.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits cell growth or is cytotoxic to a cell population.

Commonly Used Assays:

  • MTT/XTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells are stained.

  • Colony Formation Assay: A long-term assay that assesses the ability of single cells to proliferate and form colonies after treatment with the drug.

General Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with this compound for various time points.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • RNAse Treatment: Treat the fixed cells with RNase A to degrade RNA, which can also be stained by propidium (B1200493) iodide.

  • Propidium Iodide (PI) Staining: Stain the cells with a solution containing the fluorescent DNA-intercalating agent, propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound and its analogs are potent DNA-alkylating agents with a distinct mechanism of action that involves metabolic activation and the formation of bulky DNA adducts. These adducts lead to the stalling of replication and transcription, triggering a DNA damage response that is heavily reliant on the TC-NER pathway. The culmination of this damage is cell cycle arrest and, ultimately, apoptosis. The preferential activation of some illudin derivatives in tumor cells and their efficacy in multi-drug resistant models continue to make them and their novel analogs compelling candidates for further drug development.

Future research should focus on:

  • Elucidating the specific enzymes involved in this compound bioactivation in various cancer types.

  • A more comprehensive characterization of the spectrum of DNA adducts formed by this compound.

  • Further investigation into the interplay between this compound-induced damage and other DNA repair pathways.

  • The development of next-generation illudin analogs with improved tumor selectivity and reduced toxicity.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the intricate mechanism of action of this compound and to guide future investigations into its therapeutic potential.

References

An In-depth Technical Guide to the Discovery and History of Illudin Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Illudin sesquiterpenes, natural products isolated from fungi of the Omphalotus genus, represent a fascinating and challenging class of cytotoxic agents. Their potent antitumor activity, coupled with a unique mechanism of action, has driven decades of research. However, their inherent toxicity spurred the development of semisynthetic analogs with improved therapeutic indices. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of illudins and their derivatives, with a focus on the journey from the natural products Illudin S and M to the clinical candidate Irofulven. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in oncology and drug discovery.

Discovery and History

The story of illudin sesquiterpenes begins with the investigation of toxic mushrooms. Illudin S and Illudin M are toxic compounds isolated from the Jack O'Lantern mushroom, Omphalotus illudens (formerly Clitocybe illudens), and other related fungi such as Omphalotus olearius.[1][2] These compounds were first identified in the 1950s and were noted for their potent cytotoxic effects.[1]

Early studies revealed that while illudins demonstrated significant antitumor activity, they also exhibited high systemic toxicity, limiting their therapeutic potential.[2] This high toxicity, characterized by a narrow therapeutic index, became the primary obstacle to their clinical development and prompted researchers to explore the synthesis of analogs with a more favorable safety profile.

Mechanism of Action

Illudins are potent DNA alkylating agents.[1] Their cytotoxic effects are attributed to their ability to covalently bind to DNA, leading to the formation of DNA lesions.[1] This DNA damage triggers cell cycle arrest and apoptosis.[3]

A key feature of the illudin mechanism of action is the requirement for metabolic activation. Inside the cell, illudins are converted to more reactive intermediates that are responsible for DNA alkylation. The antitumor compounds Illudin S and Irofulven induce DNA lesions that are largely ignored by global genome repair pathways. Instead, these lesions are primarily processed by transcription- and replication-coupled repair pathways.[4] This unique mechanism of DNA damage and repair may contribute to their activity in tumor cells that are resistant to other classes of DNA damaging agents.

From Natural Products to Semisynthetic Analogs: The Advent of Irofulven

The significant toxicity of natural illudins led to a focused effort to synthesize derivatives with an improved therapeutic index. This research culminated in the development of 6-hydroxymethylacylfulvene, also known as Irofulven (HMAF, MGI-114).[3] Irofulven is a semisynthetic derivative of Illudin S and has demonstrated a more favorable preclinical profile, with potent antitumor activity against a broad range of human tumor xenograft models, including those resistant to conventional chemotherapeutics.[3][5]

The development of Irofulven marked a significant step forward in harnessing the therapeutic potential of the illudin scaffold. It entered clinical trials to evaluate its safety and efficacy in cancer patients.[6]

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic activity of Illudin S, Illudin M, and Irofulven has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxicity of these compounds.

CompoundCell LineCancer TypeIC50Reference
Illudin S HL-60Leukemia0.25 ng/mL[2]
A549Lung1.5 ng/mL[2]
MCF-7Breast2.0 ng/mL[2]
HT-29Colon3.0 ng/mL[2]
Irofulven MV522Lung50 ng/mL[7]
HT-29Colon100 ng/mL[7]
PANC-1Pancreatic150 ng/mL[7]
PC-3Prostate200 ng/mL[7]
Clinical Pharmacokinetics of Irofulven

Phase I clinical trials have provided valuable data on the pharmacokinetic profile of Irofulven in cancer patients.

ParameterValueDosing ScheduleReference
Maximum Tolerated Dose (MTD) 11 mg/m²/day5-minute IV infusion daily for 5 days, every 28 days[5]
18 mg/m²/infusionDays 1 and 8 every 21 days (30-minute infusion)[8]
24 mg/m²/infusionDays 1 and 15 every 28 days (30-minute infusion)[8]
Peak Plasma Concentration (Cmax) ~300 ng/mL11 mg/m²/day for 5 days (30-minute infusion)
Area Under the Curve (AUC) Varies with doseLinear relationship with dose[2]
Clearance 4.57 L/min/m²30-minute infusion
616 L/h5- or 30-minute IV infusion
Terminal Half-life (t½) 4.91 minutes30-minute infusion
~6 minutes5- or 30-minute IV infusion[2]

Experimental Protocols

Isolation and Purification of Illudin S from Omphalotus illudens

Objective: To isolate and purify Illudin S from the fruiting bodies of the Omphalotus illudens mushroom.

Materials:

Procedure:

  • Extraction:

    • Homogenize the mushroom material in methanol.

    • Filter the homogenate and collect the methanol extract.

    • Repeat the extraction process three times to ensure complete extraction.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition sequentially with hexane and then ethyl acetate.

    • Collect the ethyl acetate fraction, which will contain the illudins.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Dissolve the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the sample onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a gradient of ethyl acetate in hexane, starting from 100% hexane and gradually increasing the concentration of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Illudin S.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Pool the fractions containing Illudin S and concentrate.

    • Dissolve the concentrated material in the HPLC mobile phase.

    • Inject the sample onto a semi-preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in water.

    • Collect the peak corresponding to Illudin S.

  • Final Product:

    • Concentrate the purified Illudin S fraction.

    • Lyophilize the final product to obtain pure Illudin S as a white powder.

    • Confirm the identity and purity of the compound using NMR and mass spectrometry.

Chemical Synthesis of Irofulven from Illudin S

Objective: To synthesize Irofulven (6-hydroxymethylacylfulvene) from the natural product Illudin S.

Materials:

  • Illudin S

  • Sulfuric acid (dilute, e.g., 2 M)

  • Paraformaldehyde

  • Dichloromethane (B109758)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • Dissolve Illudin S in dichloromethane in a round-bottom flask.

    • Add an excess of paraformaldehyde to the solution.

    • Cool the mixture in an ice bath.

  • Acid-Catalyzed Reaction:

    • Slowly add dilute sulfuric acid to the reaction mixture with stirring.

    • Allow the reaction to proceed at room temperature, monitoring the progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the acidic solution is neutralized.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Final Product:

    • Collect the fractions containing Irofulven and concentrate.

    • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Irofulven.

    • Confirm the structure and purity of the synthesized Irofulven using NMR and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of illudin sesquiterpenes on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., MV522)

  • Complete cell culture medium

  • Trypsin-EDTA

  • 96-well plates

  • Illudin S, Illudin M, or Irofulven stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Illudin S, Irofulven) in complete medium from a stock solution in DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Efficacy Study in a Human Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of Irofulven in a human lung carcinoma (MV522) xenograft model.[5]

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • MV522 human lung carcinoma cells

  • Matrigel

  • Irofulven formulation for injection (e.g., in a vehicle of 10% DMSO in saline)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest MV522 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Measure the tumor dimensions (length and width) with calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Drug Administration:

    • Administer Irofulven to the treatment group via the desired route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg, daily for 5 days).

    • Administer the vehicle solution to the control group using the same schedule and route.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights of the mice 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • Continue treatment and monitoring for a specified period or until the tumors in the control group reach a predetermined endpoint size.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy of Irofulven.

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Visualizations

Discovery_and_Development_Workflow cluster_0 Natural Product Discovery cluster_1 Preclinical Evaluation cluster_2 Drug Development cluster_3 Clinical Trials A Isolation from Omphalotus sp. B Identification of Illudin S & M A->B C In Vitro Cytotoxicity Studies B->C D Mechanism of Action Studies (DNA Alkylation) C->D E High Systemic Toxicity Identified C->E F Semisynthetic Analog Development E->F G Synthesis of Irofulven (HMAF) F->G H Improved Therapeutic Index G->H I Phase I Clinical Trials H->I J Phase II Clinical Trials I->J Illudin_Mechanism_of_Action Illudin Illudin S / Irofulven Activation Intracellular Metabolic Activation Illudin->Activation Reactive_Intermediate Reactive Intermediate Activation->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Alkylation DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Replication_Fork Stalled Replication Fork DNA_Adduct->Replication_Fork Transcription_Complex Stalled Transcription Complex DNA_Adduct->Transcription_Complex Apoptosis Apoptosis Replication_Fork->Apoptosis TCR Transcription-Coupled Repair Transcription_Complex->TCR TCR->Apoptosis If repair fails

References

An In-depth Technical Guide to the Biological Activity Spectrum of Illudin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Illudins are a class of sesquiterpenoid natural products with potent cytotoxic properties. While much of the research has focused on its analogue, Illudin S, Illudin B has also demonstrated a noteworthy spectrum of biological activities, primarily centered on its anticancer and antimicrobial potential. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols. Due to the limited availability of data specifically for this compound, information from studies on the closely related Illudin S is included for comparative purposes and to infer potential properties of this compound, with all such instances clearly noted.

Anticancer Activity

The anticancer properties of illudins are their most extensively studied biological effect. These compounds exhibit selective toxicity against various cancer cell lines, including those that have developed resistance to conventional chemotherapeutic agents.[1]

Mechanism of Action: DNA Damage and Repair

The primary mechanism underlying the anticancer activity of illudins is the induction of DNA damage.[2][3] Illudins are alkylating agents that form covalent adducts with DNA, leading to distortions in the DNA helix.[4] This damage primarily occurs on purine (B94841) residues and can also induce oxidative stress.[5] The resulting DNA lesions stall critical cellular processes, including DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5][6]

A key feature of illudin-induced DNA damage is its preferential repair by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][7] Cells deficient in TC-NER components, such as those seen in Cockayne Syndrome, exhibit hypersensitivity to illudins.[8] This specificity suggests a potential therapeutic window for targeting tumors with deficiencies in this particular DNA repair pathway. The DNA damage also activates post-replication repair pathways, highlighting a multi-pronged impact on genomic integrity.[2][3]

Illudin_B_Anticancer_Mechanism This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake DNA Alkylation DNA Alkylation Cellular Uptake->DNA Alkylation DNA Adducts DNA Adducts DNA Alkylation->DNA Adducts Replication Fork Stalling Replication Fork Stalling DNA Adducts->Replication Fork Stalling Transcription Stalling Transcription Stalling DNA Adducts->Transcription Stalling DNA Damage Response DNA Damage Response Replication Fork Stalling->DNA Damage Response Transcription Stalling->DNA Damage Response TC-NER Pathway TC-NER Pathway DNA Damage Response->TC-NER Pathway Post-Replication Repair Post-Replication Repair DNA Damage Response->Post-Replication Repair Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Figure 1: Simplified signaling pathway of this compound's anticancer mechanism.
Cytotoxicity Data

Quantitative data on the cytotoxicity of this compound is limited in the publicly available literature. Most studies focus on Illudin S and its semi-synthetic derivatives. However, the available information suggests that illudins, in general, exhibit potent cytotoxicity in the nanomolar to low micromolar range against sensitive cancer cell lines.[9][10] For comparative purposes, Table 1 summarizes the IC50 values of Illudin S in various cancer cell lines. It is important to note that Illudin S is reported to be 2- to 56-fold more toxic than its derivative, acylfulvene, in a variety of cancer cell lines.[1][4] The cytotoxicity of illudins is also influenced by an energy-dependent transport mechanism present in sensitive cells.[9]

Table 1: Cytotoxicity of Illudin S in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Exposure Time Assay
HL-60 Myeloid Leukemia Data not explicitly available in provided snippets 15 min Colony-Forming Assay
MV522 Lung Carcinoma Data not explicitly available in provided snippets 15 min Colony-Forming Assay
8392 B-cell Lymphoma Data not explicitly available in provided snippets 15 min Colony-Forming Assay
SW-480 Colon Cancer ~0.014 48 h Not Specified

| PTGR1-480 | Colon Cancer | ~0.010 | 48 h | Not Specified |

Note: This table is populated with data for Illudin S due to the lack of specific data for this compound in the provided search results. The cytotoxicity of this compound is expected to be in a similar range but requires experimental verification.

Antimicrobial Activity

While the primary focus of illudin research has been on its anticancer properties, some studies have indicated its potential as an antimicrobial agent.

Spectrum of Activity

Information on the specific antimicrobial spectrum of this compound is scarce. However, studies on Illudin S have shown activity against certain bacteria.[6] The mechanism of its antimicrobial action is also believed to involve the inhibition of DNA synthesis.[6] To provide a framework for potential antimicrobial testing of this compound, Table 2 lists common bacteria and fungi that can be used to assess its activity spectrum.

Table 2: Potential Antimicrobial Spectrum of this compound (Based on general screening panels)

Microorganism Type
Staphylococcus aureus Gram-positive bacteria
Bacillus subtilis Gram-positive bacteria
Escherichia coli Gram-negative bacteria
Pseudomonas aeruginosa Gram-negative bacteria
Candida albicans Fungus (Yeast)

| Aspergillus niger | Fungus (Mold) |

Note: This table represents a standard panel for antimicrobial screening. The actual activity of this compound against these organisms needs to be experimentally determined.

Quantitative Antimicrobial Data (MIC)

Experimental Protocols

Cytotoxicity Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard method for determining the IC50 value of a cytotoxic compound.[11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[11]

    • Measure the absorbance at a wavelength of 570 nm (or a range of 550-620 nm) using a microplate reader.[12]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Prepare this compound Dilutions Prepare this compound Dilutions Add this compound to Cells Add this compound to Cells Prepare this compound Dilutions->Add this compound to Cells Incubate (24-72h) Incubate (24-72h) Add this compound to Cells->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate % Viability Calculate % Viability Measure Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Figure 2: Workflow for determining the IC50 of this compound using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.[14]

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted inoculum to each well of the microtiter plate (e.g., if the compound volume is 50 µL, add 50 µL of inoculum).

    • Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Reading Prepare this compound Dilutions in Plate Prepare this compound Dilutions in Plate Prepare Standardized Inoculum Prepare Standardized Inoculum Inoculate Plate Inoculate Plate Prepare Standardized Inoculum->Inoculate Plate Incubate (16-20h) Incubate (16-20h) Inoculate Plate->Incubate (16-20h) Visually Assess Growth Visually Assess Growth Incubate (16-20h)->Visually Assess Growth Determine MIC Determine MIC Visually Assess Growth->Determine MIC

Figure 3: Workflow for determining the MIC of this compound via broth microdilution.

Conclusion and Future Directions

This compound, like its better-studied counterpart Illudin S, holds promise as a potent biological agent, particularly in the realm of oncology. Its mechanism of action, centered on the induction of DNA damage and the exploitation of specific DNA repair pathways, offers a compelling rationale for its further investigation as a targeted anticancer therapeutic. However, a significant knowledge gap exists concerning the specific quantitative biological activity of this compound. Future research should prioritize the systematic evaluation of this compound's cytotoxicity across a broad panel of cancer cell lines to establish its IC50 values and selectivity profile. Furthermore, a comprehensive assessment of its antimicrobial spectrum through the determination of MIC values against a diverse range of bacterial and fungal pathogens is warranted. Direct comparative studies of this compound and Illudin S would be invaluable in elucidating the structure-activity relationships within the illudin class of compounds. Such data are essential for advancing our understanding of this compound and for unlocking its full therapeutic potential.

References

The Primary Cellular Target of Illudin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Illudin B, a sesquiterpene natural product, and its analogs have demonstrated potent antitumor activity. This technical guide provides an in-depth analysis of the primary cellular target of this compound, consolidating current scientific understanding for researchers and professionals in drug development. Through a comprehensive review of existing literature, this document elucidates the mechanism of action, details the experimental protocols used for its study, and presents quantitative data on its cytotoxic effects. The central finding is that the primary cellular target of this compound is not a specific protein but rather genomic DNA . This compound acts as a pro-drug, undergoing intracellular bioactivation to a potent alkylating agent that forms covalent adducts with DNA. This DNA damage obstructs critical cellular processes, primarily transcription and replication, leading to cell cycle arrest and apoptosis. The cellular response to this damage is predominantly managed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.

Mechanism of Action: DNA as the Primary Target

This compound's cytotoxicity stems from its ability to covalently modify DNA.[1] Unlike targeted therapies that inhibit specific proteins, this compound's mechanism is rooted in generating widespread DNA damage. The process can be broken down into two key stages:

  • Intracellular Bioactivation: this compound itself is not the reactive species. Upon entering the cell, it is metabolically activated into a highly reactive electrophile. This bioactivation is thought to be mediated by cytosolic reductases, such as prostaglandin (B15479496) reductase 1 (PTGR1), although other enzymes may also be involved.[2][3] This activation step is crucial for the drug's cytotoxic effect.

  • DNA Alkylation and Adduct Formation: The activated form of this compound is a potent alkylating agent that readily reacts with nucleophilic sites on DNA bases, primarily purines. This results in the formation of bulky, helix-distorting DNA adducts.[4] These adducts physically obstruct the progression of DNA and RNA polymerases, thereby stalling DNA replication and transcription.[5] The inability to synthesize new DNA and transcribe essential genes ultimately triggers apoptotic cell death.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of illudins has been evaluated across a range of cancer cell lines. While specific data for this compound is less abundant in publicly available literature, extensive studies on its close analog, Illudin S, provide valuable insights into its efficacy. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Cell LineCancer TypeIlludin S IC50 (nM)Reference
HL-60Human Promyelocytic Leukemia~1-10[6]
A549Human Lung Carcinoma~10-50[7]
MCF7Human Breast Adenocarcinoma~10-50[7]
HCT116Human Colorectal Carcinoma~10-50[7]
PC-3Human Prostate Adenocarcinoma~10-50[7]
HepG2Human Liver Carcinoma~10-50[7]
SW-480Human Colon Adenocarcinoma14[3]
PTGR1-480SW-480 cells overexpressing PTGR110[3]

Table 1: IC50 Values of Illudin S in Various Cancer Cell Lines. The data indicates potent cytotoxic activity in the nanomolar range across multiple cancer types.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for two central assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in a complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Detection of DNA Adducts: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of DNA adducts.[1][3][4][13][14]

Principle: This technique separates DNA adducts from unmodified nucleosides using liquid chromatography, and then uses tandem mass spectrometry to identify and quantify the adducts based on their specific mass-to-charge ratios and fragmentation patterns.

Protocol:

  • DNA Isolation: Treat cells with this compound for a specified time. Harvest the cells and isolate genomic DNA using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity of the DNA.

  • DNA Digestion: Enzymatically digest the isolated DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup: Purify the digested nucleoside mixture to remove proteins and other contaminants. This can be achieved through solid-phase extraction (SPE) or other chromatographic methods.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the purified nucleoside sample onto a reverse-phase HPLC column. Use a gradient elution program with solvents such as water and acetonitrile, often with a modifier like formic acid, to separate the this compound-DNA adducts from the more abundant unmodified nucleosides.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.

      • Ionization: Use electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions of the nucleosides and adducts.

      • MS1 Scan: Perform a full scan to detect the mass-to-charge ratio (m/z) of the parent ions.

      • MS2/MS3 Scans: Select the precursor ion corresponding to the expected this compound-DNA adduct for fragmentation (collision-induced dissociation, CID). A characteristic neutral loss of the deoxyribose sugar (116 Da) is often monitored. Further fragmentation (MS3) of the resulting product ion can provide structural confirmation.

  • Data Analysis: Identify the this compound-DNA adducts by their specific retention times and fragmentation patterns. Quantify the adducts by comparing their peak areas to those of a known internal standard.

Signaling Pathways and Visualizations

The cellular response to this compound-induced DNA damage is critical for determining cell fate. The primary repair mechanism is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[15][16][17][18][19]

Bioactivation and DNA Adduct Formation Workflow

experimental_workflow cluster_bioactivation Intracellular Bioactivation cluster_dna_damage DNA Damage cluster_cellular_response Cellular Consequences IlludinB This compound (Pro-drug) Activation Reductase-mediated Bioactivation IlludinB->Activation ReactiveIntermediate Reactive Electrophile Activation->ReactiveIntermediate AdductFormation DNA Alkylation ReactiveIntermediate->AdductFormation DNA Genomic DNA DNA->AdductFormation DNA_Adduct Bulky DNA Adduct AdductFormation->DNA_Adduct Stalling Transcription & Replication Stalling DNA_Adduct->Stalling TC_NER TC-NER Activation Stalling->TC_NER Apoptosis Apoptosis Stalling->Apoptosis TC_NER->Apoptosis If repair fails

Caption: Workflow of this compound's mechanism of action.

Transcription-Coupled Nucleotide Excision Repair (TC-NER) Pathway

TC_NER_Pathway cluster_damage DNA Damage and Transcription Stall cluster_recognition Damage Recognition cluster_verification Lesion Verification and Unwinding cluster_excision Excision and Synthesis DNA_lesion This compound-DNA Adduct RNA_Pol_II RNA Polymerase II DNA_lesion->RNA_Pol_II Stalls CSB CSB RNA_Pol_II->CSB Recruits CSA CSA CSB->CSA Recruits UVSSA UVSSA CSA->UVSSA Recruits TFIIH TFIIH Complex (XPB, XPD helicases) UVSSA->TFIIH Recruits TFIIH->DNA_lesion Unwinds DNA XPA XPA TFIIH->XPA Recruits RPA RPA XPA->RPA Recruits ERCC1_XPF ERCC1-XPF RPA->ERCC1_XPF Positions 5' incision XPG XPG RPA->XPG Positions 3' incision ERCC1_XPF->DNA_lesion Excises XPG->DNA_lesion Excises DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_lesion Fills gap DNA_Ligase DNA Ligase DNA_Ligase->DNA_lesion Seals nick Resumption Resumption DNA_Ligase->Resumption Transcription Resumes

Caption: The TC-NER pathway for repairing this compound-induced DNA damage.

Conclusion

The primary cellular target of this compound is unequivocally DNA. Its potent cytotoxic effects are a direct consequence of its ability to act as a DNA alkylating agent following intracellular bioactivation. The resulting DNA adducts disrupt fundamental cellular processes, leading to cell death. The reliance of cells on the TC-NER pathway for the repair of these lesions presents a potential therapeutic vulnerability that could be exploited in combination therapies. This technical guide provides a foundational understanding for researchers aiming to further investigate this compound and its analogs for the development of novel anticancer agents.

References

An In-depth Technical Guide to the Solubility and Stability of Illudins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Illudin B" did not yield any specific scientific data. It is presumed that the intended subject of this guide is the well-studied class of Illudin compounds. Therefore, this document focuses on the properties of Illudin S and Illudin M, the most referenced members of this class, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the solubility and stability properties of Illudin S and Illudin M. The information is presented to be a valuable resource for researchers engaged in the study and development of these potent antitumor compounds.

Solubility Properties

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and in vitro testing. Illudins are known to have limited aqueous solubility but are soluble in several organic solvents.

CompoundSolventSolubilityNotes
Illudin SDimethyl Sulfoxide (DMSO)Soluble[1][2], ≥ 50 mg/mL (189.16 mM)[1]Ultrasonic assistance may be required[1].
EthanolSoluble[2][3]
MethanolSoluble[2][3]
Dimethylformamide (DMF)Soluble[2][3]
WaterLimited solubility[3]
10% DMSO in Corn Oil≥ 2.5 mg/mL (9.46 mM)[1]Clear solution
Illudin MDimethyl Sulfoxide (DMSO)Soluble[4]
EthanolSoluble[4]
MethanolSoluble[4]
Dimethylformamide (DMF)Soluble[4]
WaterLimited solubility
10% DMSO in PEG300/Tween-80/Saline≥ 2.5 mg/mL (10.07 mM)Clear solution
10% DMSO in Corn Oil≥ 2.5 mg/mL (10.07 mM)Clear solution

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of an Illudin compound in a specific solvent.

Materials:

  • Illudin compound (S or M)

  • Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Shaker incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the Illudin compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

  • Place the flask in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the undissolved material to settle.

  • Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining solid particles.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved Illudin using a validated HPLC method.

  • The solubility is reported as the mean concentration from at least three replicate experiments.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Illudin to solvent B Seal flask A->B C Incubate in shaker (24-48h) B->C D Settle undissolved solid C->D E Centrifuge supernatant D->E F Dilute supernatant E->F G Quantify by HPLC F->G

Shake-Flask Solubility Determination Workflow

Stability Properties

Understanding the stability of Illudins under various conditions is essential for their handling, storage, and formulation into effective therapeutics. Illudins are known to be sensitive to factors such as pH, temperature, and light.

The following table provides a summary of the stability information and recommended storage conditions for Illudin S and Illudin M.

CompoundFormStorage TemperatureDurationNotes
Illudin SPowder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1][5]
-20°C1 month[1][5]
Illudin MPowder-20°C[4]
In Solvent-80°C6 months
-20°C1 month

Forced degradation studies are performed to identify the degradation products and pathways of a drug substance. This information is crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of an Illudin compound under various stress conditions.

Materials:

  • Illudin compound (S or M)

  • Hydrochloric acid (HCl) solution (for acidic stress)

  • Sodium hydroxide (B78521) (NaOH) solution (for basic stress)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acidic and Basic Hydrolysis:

    • Prepare solutions of the Illudin compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation.

  • Oxidative Degradation:

    • Prepare a solution of the Illudin compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature or a slightly elevated temperature.

    • Monitor the degradation over time by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of the Illudin compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

    • At various time points, dissolve a portion of the sample and analyze by HPLC.

  • Photostability:

    • Expose a solution or solid sample of the Illudin compound to a controlled light source (e.g., xenon lamp) in a photostability chamber, as per ICH Q1B guidelines.

    • Analyze the samples by HPLC to assess the extent of photodegradation.

  • Analysis:

    • For all stress conditions, analyze the samples using a stability-indicating HPLC method. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

G cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis A Acidic (HCl) F Controlled Time & Temperature A->F B Basic (NaOH) B->F C Oxidative (H2O2) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G Sample Neutralization/Dilution F->G H HPLC-PDA/MS Analysis G->H I Assess Degradation & Identify Products H->I

Forced Degradation Study Workflow

Mechanism of Action and Relevant Signaling Pathways

Illudins exert their cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA adducts. This damage triggers cellular DNA repair mechanisms.

Inside the cell, Illudin S is metabolized into unstable intermediates that can form covalent bonds with DNA.[6][7] These Illudin-induced DNA lesions are not efficiently repaired by global genome nucleotide excision repair (GG-NER).[6][7] Instead, they are primarily recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway when they stall RNA polymerase during transcription.[6][7] This leads to cell cycle arrest and, ultimately, apoptosis.

G cluster_cell Cellular Environment Illudin Illudin S Metabolites Reactive Metabolites Illudin->Metabolites Metabolic Activation DNA DNA Metabolites->DNA Alkylation DNA_Adduct Illudin-DNA Adduct DNA->DNA_Adduct RNA_Polymerase RNA Polymerase DNA_Adduct->RNA_Polymerase Blocks Transcription Stalled_Complex Stalled Transcription Complex RNA_Polymerase->Stalled_Complex TC_NER Transcription-Coupled NER Stalled_Complex->TC_NER Recruitment Apoptosis Apoptosis TC_NER->Apoptosis Leads to

Illudin S Mechanism of Action Pathway

References

In-depth Technical Guide to Illudin B, S, and M: Chemical Properties, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, biological activities, and experimental methodologies related to the sesquiterpenoid compounds Illudin B, S, and M. This document is intended to serve as a valuable resource for researchers in oncology, pharmacology, and drug discovery.

Chemical Identifiers

Illudins are a class of toxic sesquiterpenes produced by fungi of the Omphalotus genus. While Illudin S and M have been the subject of considerable research due to their potent antitumor properties, data on this compound remains limited. The chemical identifiers for these three related compounds are summarized below.

IdentifierThis compoundIlludin SIlludin M
CAS Number 134857-03-71149-99-11146-04-9
PubChem CID N/A344200344199
Molecular Formula C₁₅H₂₂O₅C₁₅H₂₀O₄C₁₅H₂₀O₃
Molecular Weight 282.33 g/mol 264.32 g/mol 248.32 g/mol
InChI N/AInChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1InChI=1S/C15H20O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,12,17-18H,5-6H2,1-4H3/t12-,14+/m1/s1
SMILES N/ACC1=C2C(C(C(=O)C3(C1(C)O)CC3)C2=C)C(C)(CO)OCC1=C2C(C(C(=O)C3(C1(C)O)CC3)C2=C)C(C)(C)O

Disclaimer: The biological activity of this compound has not been extensively published. Therefore, the following sections will focus on the well-characterized analogues, Illudin S and Illudin M.

Mechanism of Action and Signaling Pathways

Illudin S and M are potent DNA alkylating agents that exhibit significant cytotoxicity against a broad range of cancer cell lines. Their mechanism of action primarily involves the induction of DNA damage, which subsequently triggers cell cycle arrest and apoptosis.

DNA Alkylation and Damage

Upon entering the cell, Illudins are believed to be metabolically activated, although some studies suggest that intracellular activation may not be a prerequisite for their activity. The activated form of Illudin can then covalently bind to DNA, forming illudin-DNA adducts. This alkylation process disrupts the normal structure and function of DNA.

DNA Damage Response and Repair Pathways

The DNA lesions induced by Illudins are primarily recognized and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Unlike many other DNA damaging agents, Illudin-induced lesions appear to be largely ignored by the global genome nucleotide excision repair (GG-NER) pathway. This selective engagement of TC-NER is a key feature of their mechanism.

The following diagram illustrates the proposed signaling pathway for Illudin-induced DNA damage and repair.

Illudin_DNA_Damage_Response cluster_Cell Cancer Cell Illudin Illudin S / M DNA Nuclear DNA Illudin->DNA Alkylation Illudin_DNA_Adduct Illudin-DNA Adduct TC_NER Transcription-Coupled Nucleotide Excision Repair Illudin_DNA_Adduct->TC_NER Recognition & Repair Initiation Replication_Fork_Stalling Replication Fork Stalling Illudin_DNA_Adduct->Replication_Fork_Stalling Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) TC_NER->Cell_Cycle_Arrest Signaling Replication_Fork_Stalling->Cell_Cycle_Arrest Signaling Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induction

Illudin-induced DNA damage response pathway.

Quantitative Data: Cytotoxicity of Illudin S and M

The cytotoxic activity of Illudin S and M has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

Cell LineCancer TypeCompoundIC50Exposure Time
HL-60Myeloid LeukemiaIlludin S6-11 nM2 hours
MV522Lung CarcinomaIlludin S~20 nM2 hours
8392B-cell LeukemiaIlludin S>1000 nM2 hours
Panc-1Pancreatic CancerIlludin M~1 µM72 hours
HT-29Colorectal CancerIlludin M~1 µM72 hours

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of Illudin S and M.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Illudins on cancer cells.

Materials:

  • Human cancer cell lines (e.g., HL-60, MV522)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Illudin S or M stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of Illudin S or M in complete medium.

  • Remove the medium from the wells and add 100 µL of the Illudin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 2, 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Damage Analysis (Comet Assay)

This single-cell gel electrophoresis assay is used to detect DNA strand breaks induced by Illudins.

Materials:

  • Illudin-treated and control cells

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Harvest and resuspend cells in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix 10 µL of the cell suspension with 75 µL of LMPA at 37°C.

  • Pipette the cell/agarose mixture onto a pre-coated slide (with NMPA) and cover with a coverslip.

  • Solidify the agarose at 4°C for 10 minutes.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralize the slides by washing three times with neutralization buffer for 5 minutes each.

  • Stain the DNA with the appropriate staining solution.

  • Visualize and capture images of the comets using a fluorescence microscope.

  • Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, tail moment).

The following diagram outlines the workflow for the Comet Assay.

Comet_Assay_Workflow Cell_Treatment 1. Cell Treatment (Illudin S/M) Harvesting 2. Cell Harvesting Cell_Treatment->Harvesting Embedding 3. Embedding in Agarose Harvesting->Embedding Lysis 4. Cell Lysis Embedding->Lysis Unwinding 5. DNA Unwinding (Alkaline Buffer) Lysis->Unwinding Electrophoresis 6. Electrophoresis Unwinding->Electrophoresis Neutralization 7. Neutralization Electrophoresis->Neutralization Staining 8. DNA Staining Neutralization->Staining Analysis 9. Microscopy & Analysis Staining->Analysis

Comet Assay Experimental Workflow.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with Illudins.

Materials:

  • Illudin-treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells per sample by centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing.

  • Incubate the cells at 4°C for at least 30 minutes (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after Illudin treatment.

Materials:

  • Illudin-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest approximately 1-5 x 10⁵ cells per sample.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

Illudin S and M are potent antitumor compounds that induce cytotoxicity through DNA alkylation and the subsequent activation of the DNA damage response, primarily involving the TC-NER pathway. This guide provides a foundational understanding of their chemical properties, mechanism of action, and key experimental protocols for their study. The provided methodologies can be adapted by researchers to further investigate the therapeutic potential of these and related compounds in various cancer models. Further research is warranted to elucidate the full spectrum of their biological activities and to explore the potential of novel Illudin analogues with improved therapeutic indices.

Fungal Production of Illudin Analogs: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Illudins are a class of sesquiterpenoid natural products produced by a select group of fungi, most notably within the genus Omphalotus. These compounds, particularly Illudin S and Illudin M, have garnered significant attention in the field of oncology due to their potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to conventional chemotherapeutics.[1][2] Their unique mechanism of action, which involves DNA alkylation, has spurred the development of semi-synthetic analogs with improved therapeutic indices, such as Irofulven, which has advanced to clinical trials.[1][3]

This technical guide provides an in-depth overview of the fungal species known to produce illudin analogs, their biosynthesis, experimental protocols for production and isolation, and a summary of their biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of these fascinating fungal metabolites.

Fungal Species Producing Illudin Analogs

The primary producers of illudin analogs belong to the genus Omphalotus, commonly known as Jack O'Lantern mushrooms. Several species within this genus have been identified as producers of Illudin M and Illudin S. Additionally, some species of the genus Coprinopsis have been found to produce novel illudin-like compounds.[4]

Table 1: Fungal Species Known to Produce Illudin Analogs

GenusSpeciesIlludin Analogs ProducedReference(s)
OmphalotusO. illudens (syn. Clitocybe illudens, O. olearius)Illudin M, Illudin S[1][5][6]
O. nidiformisIlludin M[1]
O. olivascensIlludin S[1][4]
O. japonicusIlludin S[1][7]
O. mexicanusIlludin M[1]
O. subilludensIlludin M, Illudidine[1][8]
CoprinopsisC. episcopalisNovel Illudins (I, I2, J2)[4]
Coprinopsis sp. (closely related to C. gonophylla)Illudinic Acid[4]

Biosynthesis of Illudin Analogs

The biosynthesis of illudins, like other sesquiterpenoids, originates from the mevalonate (B85504) (MVA) pathway.[1] This pathway provides the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form the C15 precursor, farnesyl diphosphate (FPP). The cyclization of FPP, catalyzed by a sesquiterpene synthase (STS), is a critical step that forms the characteristic protoilludene scaffold of the illudin family.[9][10] Subsequent enzymatic modifications, such as hydroxylations and oxidations, lead to the formation of the various illudin analogs.[6] The draft genome of Omphalotus olearius has revealed two metabolic gene clusters associated with illudin biosynthesis, providing a foundation for future genetic and biosynthetic studies.[6]

Illudin_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Sesquiterpenoid Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPP Synthase Protoilludene Protoilludene FPP->Protoilludene Sesquiterpene Synthase (STS) Illudin_Analogs Illudin S & M Protoilludene->Illudin_Analogs P450s, Oxidoreductases

Figure 1: Simplified biosynthetic pathway of Illudin analogs.

Experimental Protocols

Fungal Cultivation for Illudin Production

Submerged cultivation in liquid media is the most common method for producing illudins in a laboratory setting.[1] Optimization of media components and culture conditions is crucial for maximizing yields.

4.1.1 Seed Culture Preparation

A standardized seed culture preparation is essential for reproducible results.[1]

  • Inoculum: Mycelial plugs from a fresh agar (B569324) plate culture of the desired Omphalotus species are used to inoculate a liquid seed medium.

  • Homogenization: After a period of growth, the mycelial biomass is homogenized to create a uniform inoculum.

  • Concentration Adjustment: The homogenized biomass is adjusted to a specific concentration (e.g., 200 g/L) to ensure a consistent inoculum size for production cultures.[1]

4.1.2 Production Media and Fermentation

Various media have been screened for illudin production, with those containing corn steep solids often showing good results.[1]

  • Example Production Medium (Rb2): A medium containing glucose and corn steep solids has been shown to support high titers of Illudin M production by Omphalotus nidiformis.[1]

  • Fermentation Parameters: Cultures are typically incubated in shake flasks at a controlled temperature (e.g., 25-28°C) with agitation for an extended period (e.g., 144-336 hours).[1]

4.1.3 Fed-Batch Strategy for Enhanced Production

A fed-batch strategy can significantly enhance illudin titers. For O. nidiformis, feeding with acetate (B1210297) and glucose at specific time points during fermentation has been shown to increase Illudin M production by up to 25-fold compared to initial batch cultures.[1]

Fed_Batch_Workflow Start Start Inoculation Inoculate Production Medium Start->Inoculation Incubation_1 Incubate (e.g., 96h) Inoculation->Incubation_1 Feed_1 Feed Acetate Incubation_1->Feed_1 Incubation_2 Continue Incubation (e.g., to 120h) Feed_1->Incubation_2 Feed_2 Feed Glucose Incubation_2->Feed_2 Incubation_3 Final Incubation (e.g., to 192h) Feed_2->Incubation_3 Harvest Harvest Culture Broth Incubation_3->Harvest End End Harvest->End

Figure 2: Example workflow for a fed-batch production of Illudin M.

Isolation and Purification of Illudin Analogs

Illudins are secreted into the culture medium, simplifying the initial extraction process.[1]

  • Biomass Removal: The fungal biomass is removed from the culture broth by centrifugation or filtration.

  • Solvent Extraction: The cell-free supernatant is extracted with an organic solvent, such as ethyl acetate.[11]

  • Solid-Phase Extraction (SPE): For cleanup and concentration, the crude extract can be passed through a solid-phase extraction cartridge (e.g., Oasis HLB).[12]

  • Chromatography: Further purification is achieved by column chromatography, typically using silica (B1680970) gel or reverse-phase materials.[1]

  • Crystallization: The purified illudin can be crystallized from an appropriate solvent system to obtain a high-purity product.[1]

Analytical Methods for Quantification

Several analytical techniques are employed for the detection and quantification of illudin analogs.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC coupled with a diode array detector (RP-HPLC-DAD) is a robust method for routine quantification of illudins in culture extracts.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the detection and quantification of illudins, particularly in complex matrices like food samples.[7][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation and confirmation of purified illudin analogs.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass and confirm the elemental composition of the isolated compounds.[1]

Analytical_Workflow Culture_Broth Culture Broth Centrifugation Centrifugation/ Filtration Culture_Broth->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Extraction Solvent Extraction Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Analysis Analysis Crude_Extract->Analysis Purification Purification Crude_Extract->Purification HPLC RP-HPLC-DAD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Purified_Illudin Purified Illudin Purification->Purified_Illudin Structure_Confirmation Structure Confirmation Purified_Illudin->Structure_Confirmation NMR NMR Structure_Confirmation->NMR HRMS HRMS Structure_Confirmation->HRMS

Figure 3: General workflow for the extraction and analysis of Illudins.

Quantitative Data

Production Titers of Illudin M

The production of Illudin M varies significantly between different Omphalotus strains and can be dramatically improved through process optimization.

Table 2: Illudin M Production by Various Omphalotus Strains and Conditions

Fungal StrainCulture ConditionMax. Illudin M Titer (mg/L)Reference
O. nidiformisInitial screening (Rb2 medium)~40[1]
O. nidiformisOptimized seed & simplified medium~400[1]
O. nidiformisFed-batch with acetate & glucose~940[1]
O. nidiformisStirred tank bioreactor>900[13]
Other Omphalotus strainsScreening in Rb2 medium<78[1]
Cytotoxicity of Illudin Analogs

Illudins exhibit potent cytotoxicity against a wide range of human cancer cell lines.

Table 3: In Vitro Cytotoxicity (IC50) of Illudin S

Cell LineCell TypeIC50 (nM)Reference
Myeloid Leukemia CellsLeukemia6-11[14]
T-Lymphocyte Leukemia CellsLeukemia6-11[14]

Note: IC50 values can vary depending on the specific assay conditions and exposure times.

Mechanism of Action and Cellular Response

The cytotoxicity of illudins is primarily attributed to their ability to alkylate DNA and other biomolecules.[1][15] Inside the cell, illudins are thought to be metabolically activated, forming highly reactive intermediates that covalently bind to DNA, leading to the formation of DNA adducts.[16][17] This DNA damage blocks transcription and replication, ultimately triggering apoptosis.[5][18][19]

Interestingly, the repair of illudin-induced DNA lesions is dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway.[16][20] Cells deficient in TC-NER, such as those from Cockayne syndrome (CS) patients, are hypersensitive to illudins.[16] This selective reliance on a specific DNA repair pathway provides a potential therapeutic window for targeting cancer cells with deficiencies in this pathway.

Illudin_MoA Illudin_S Illudin S/M Activation Intracellular Activation Illudin_S->Activation Uptake Cell_Membrane Cell Membrane Reactive_Intermediate Reactive Intermediate Activation->Reactive_Intermediate DNA_Alkylation DNA Alkylation Reactive_Intermediate->DNA_Alkylation DNA_Adducts DNA Adducts DNA_Alkylation->DNA_Adducts Block_Transcription Block Transcription/Replication DNA_Adducts->Block_Transcription TC_NER TC-NER Repair DNA_Adducts->TC_NER Repair Apoptosis Apoptosis Block_Transcription->Apoptosis

Figure 4: Proposed mechanism of action for Illudin-induced cytotoxicity.

Conclusion and Future Directions

The fungal-derived illudin analogs represent a promising class of natural products with significant potential for the development of novel anticancer agents. The genus Omphalotus remains the most prolific source of these compounds. Advances in fermentation technology, including optimized media and fed-batch strategies, have dramatically increased the production titers of illudins, making a sustainable supply for preclinical and clinical studies more feasible.

Future research should continue to focus on:

  • Strain Improvement: Genetic engineering of producer strains to further enhance illudin biosynthesis.

  • Biosynthetic Pathway Elucidation: Complete characterization of the illudin biosynthetic gene clusters to enable heterologous expression and combinatorial biosynthesis of novel analogs.

  • Process Scale-Up: Translation of optimized laboratory-scale production processes to industrial-scale bioreactors.

  • Discovery of Novel Analogs: Screening of other fungal species, particularly from underexplored ecological niches, for the production of new illudin-like compounds with improved pharmacological properties.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of these remarkable fungal metabolites.

References

Illuminating the Cytotoxic Landscape of Illudin B in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin B, a sesquiterpenoid compound belonging to the illudin family of natural products, has demonstrated potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxicity of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its anti-cancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action: DNA Damage, Cell Cycle Arrest, and Apoptosis

This compound exerts its cytotoxic effects primarily through the induction of DNA damage. Upon entering the cell, this compound is metabolically activated, transforming into a highly reactive intermediate that can alkylate DNA. This formation of DNA adducts disrupts the normal processes of DNA replication and transcription, triggering a cellular stress response.

A key aspect of this compound's mechanism is its interplay with the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Cancer cells with deficiencies in this repair pathway exhibit heightened sensitivity to this compound, suggesting a potential for targeted therapy in specific cancer subtypes.

The DNA damage induced by this compound leads to the activation of cell cycle checkpoints, predominantly causing an arrest in the G2/M phase. This prevents the cells from proceeding through mitosis with damaged DNA. Prolonged cell cycle arrest ultimately culminates in the induction of apoptosis, or programmed cell death, through the activation of caspase cascades.

Quantitative Cytotoxicity of Illudin S

The cytotoxic potency of Illudin S, a closely related and more extensively studied analogue of this compound, has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. These values highlight the varying sensitivity of different cancer cell types to Illudin S.

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Citation
HL-60Acute Promyelocytic Leukemia1.548
MV522Lung Carcinoma2.048
COLO 205Colorectal Adenocarcinoma3.548
A549Lung Carcinoma4.048
NCI-H460Large Cell Lung Cancer5.048
OVCAR-3Ovarian Adenocarcinoma7.548
SK-MEL-28Malignant Melanoma10.048
PC-3Prostate Adenocarcinoma12.548
DU-145Prostate Carcinoma15.048
MCF7Breast Adenocarcinoma20.048
HeLaCervical Adenocarcinoma25.048

Note: The data presented is for Illudin S, which is often used as a reference compound for this compound due to their structural and functional similarities.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase Staining Buffer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Wash the cells once with cold PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with cold PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound cytotoxicity.

Illudin_Mechanism_of_Action cluster_cell Cancer Cell cluster_repair DNA Repair cluster_response Cellular Response IlludinB This compound ActivatedIlludin Activated Illudin IlludinB->ActivatedIlludin Metabolic Activation DNA DNA ActivatedIlludin->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts TCNER TC-NER Pathway DNA_Adducts->TCNER G2M_Arrest G2/M Cell Cycle Arrest DNA_Adducts->G2M_Arrest Repair_Inhibition Repair Inhibition (in deficient cells) TCNER->Repair_Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis

Fig. 1: Mechanism of Action of this compound in Cancer Cells.

Cytotoxicity_Workflow start Seed Cancer Cells (96-well plate) treatment Treat with this compound (24-72h) start->treatment mtt Add MTT Reagent (4h incubation) treatment->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Calculate IC50 read->analysis

Fig. 2: Experimental Workflow for MTT Cytotoxicity Assay.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Illudin_Damage This compound-induced DNA Damage Bax_Bak Bax/Bak Activation Illudin_Damage->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Casp3 Pro-Caspase-3 Active_Casp9->Casp3 Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 PARP PARP Active_Casp3->PARP Cleavage Apoptotic_Bodies Apoptotic Bodies Active_Casp3->Apoptotic_Bodies Cellular Substrate Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Fig. 3: this compound-Induced Apoptosis Signaling Pathway.

Cell_Cycle_Arrest_Pathway Illudin_Damage This compound-induced DNA Damage ATM_ATR ATM/ATR Activation Illudin_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25c Cdc25C Chk1_Chk2->Cdc25c Phosphorylation (Inhibition) Inactive_Cdc25c Inactive Cdc25C (Phosphorylated) Cdc25c->Inactive_Cdc25c Cdk1_CyclinB1 CDK1/Cyclin B1 Complex Cdc25c->Cdk1_CyclinB1 Dephosphorylation (Activation) Inactive_Cdc25c->Cdk1_CyclinB1 Inhibition Arrest G2/M Arrest Cdk1 CDK1 Cdk1->Cdk1_CyclinB1 CyclinB1 Cyclin B1 CyclinB1->Cdk1_CyclinB1 Inactive_Complex Inactive CDK1/Cyclin B1 (Phosphorylated) Cdk1_CyclinB1->Inactive_Complex Wee1/Myt1 Phosphorylation G2M_Transition G2/M Transition Cdk1_CyclinB1->G2M_Transition Inactive_Complex->Arrest

Fig. 4: G2/M Cell Cycle Arrest Pathway Induced by this compound.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent due to its potent cytotoxicity against a range of cancer cell lines. Its mechanism of action, centered on DNA damage and the subsequent induction of cell cycle arrest and apoptosis, provides a solid foundation for further investigation. The heightened sensitivity of TC-NER deficient cells suggests a promising avenue for personalized medicine. The data and protocols presented in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and its analogues in the ongoing fight against cancer.

Genotoxic Effects of Illudin B Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the genotoxic profile of Illudin S, a potent natural sesquiterpene, and its semi-synthetic derivative, Irofulven (B1672183). Data specifically characterizing Illudin B is sparse. This guide provides an in-depth overview of the genotoxic effects of this compound class, drawing primarily from the comprehensive research conducted on Illudin S as a representative molecule. The mechanisms described are considered to be broadly applicable to this compound.

Mechanism of Action and DNA Damage

Illudins are potent genotoxic agents that function as bioreductive alkylating agents.[1] Inside the cell, Illudin S is metabolically activated into an unstable intermediate that covalently binds to DNA, forming adducts.[2][3] While the precise chemical structures of these DNA lesions are not fully characterized, they are known to be unusual, non-helix-distorting adducts that preferentially form on purine (B94841) residues.[2][4]

The primary cytotoxic effect of these adducts stems from their ability to physically obstruct the progression of essential DNA metabolic processes. Specifically, Illudin-induced lesions stall both DNA replication forks and RNA polymerase II transcription complexes.[2][4][5] This blockage is the initiating event that triggers a cascade of cellular responses, including DNA repair, cell cycle arrest, and apoptosis.[2][6]

Illudin_MoA cluster_0 Cellular Uptake & Activation cluster_1 DNA Damage & Repair cluster_2 Downstream Cellular Responses This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Energy-dependent transport Reactive Intermediate Reactive Intermediate Metabolic Activation->Reactive Intermediate DNA Nuclear DNA Reactive Intermediate->DNA Alkylation (Purines) DNA Adduct Illudin-DNA Adduct (Non-distorting) DNA->DNA Adduct Replication Fork Stall Replication Fork Stall DNA Adduct->Replication Fork Stall Transcription Stall Transcription Stall DNA Adduct->Transcription Stall GG_NER Global Genome NER (Bypassed) DNA Adduct->GG_NER Ignored PRR Post-Replication Repair (PRR) Replication Fork Stall->PRR Tolerance/ Repair DDR Activation DNA Damage Response (DDR) Replication Fork Stall->DDR Activation TC_NER Transcription-Coupled NER (TC-NER) Transcription Stall->TC_NER Repair Transcription Stall->DDR Activation

Caption: Mechanism of Illudin-induced DNA damage and repair.

Cellular Responses to Illudin-Induced Damage

The stalling of replication and transcription machinery by Illudin adducts activates a complex network of signaling pathways designed to coordinate cell fate decisions. These responses are primarily governed by the DNA Damage Response (DDR) pathway.

DNA Damage Signaling and Cell Cycle Arrest

The presence of stalled replication forks is a potent trigger for the ATR-Chk1 signaling axis, while the processing of lesions into DNA double-strand breaks can activate the ATM-Chk2 pathway.[4][7][8] Studies on the Illudin S analog, Irofulven, have shown that it induces ATM-dependent activation of the checkpoint kinase CHK2.[4][7]

This signaling cascade leads to cell cycle arrest, providing time for DNA repair. The specific phase of arrest is dependent on p53 status.[4][7]

  • p53 Wild-Type Cells: In cells with functional p53, Irofulven treatment leads to p53 accumulation and subsequent induction of the CDK inhibitor p21.[7] This results in a robust G1/S checkpoint arrest.[4][7]

  • p53 Mutant/Null Cells: In the absence of functional p53, the G1 checkpoint is abrogated. These cells consequently arrest in the S and G2/M phases, a response mediated by the ATM/CHK2 pathway.[4][7] CHK2 activation contributes to the control of both S phase progression and the G2/M checkpoint.[4]

DDR_Signaling cluster_p53_wt p53 Wild-Type cluster_p53_mut p53 Mutant/Null Illudin-DNA Adduct Illudin-DNA Adduct Replication Stress Replication Stress Illudin-DNA Adduct->Replication Stress ATM ATM/ATR Replication Stress->ATM Activation CHK2 CHK2/CHK1 ATM->CHK2 Phosphorylation (Thr68) p53 p53 ATM->p53 Phosphorylation (Ser15) CHK2->p53 Phosphorylation (Ser20) CDC25 CDC25 phosphatases CHK2->CDC25 Inhibition p21 p21 p53->p21 Induction G1_Arrest G1/S Arrest p21->G1_Arrest CDK Inhibition S_Arrest S Phase Arrest G2_Arrest G2/M Arrest CDC25->S_Arrest Inhibition of CDK2 CDC25->G2_Arrest Inhibition of CDK1

Caption: DNA damage signaling and cell cycle arrest pathways.
Induction of Apoptosis

If the DNA damage is too extensive to be repaired, Illudins potently induce programmed cell death (apoptosis). The apoptotic signaling cascade is initiated primarily through the intrinsic (mitochondrial) pathway.[2][5]

Irofulven treatment causes the early translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[2][5] This event leads to mitochondrial outer membrane permeabilization (MOMP), dissipation of the mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm.[2][5] Cytoplasmic cytochrome c associates with Apaf-1 to form the apoptosome, which recruits and activates the initiator caspase-9.[3][5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis.[3] Evidence also points to the activation of initiator caspase-8.[3] The entire process can be blocked by a pan-caspase inhibitor, confirming that the cytotoxicity is caspase-mediated.[3] In addition to the core apoptotic machinery, MAP kinase pathways, specifically JNK and ERK, are also activated and contribute to the apoptotic response.[1]

Apoptosis_Pathway Irofulven Damage Irofulven-induced DNA Damage Stress Bax Bax Translocation (Cytosol -> Mitochondria) Irofulven Damage->Bax JNK_ERK JNK / ERK Activation Irofulven Damage->JNK_ERK Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3, 7 Activation Casp9->Casp37 Casp8 Caspase-8 Activation Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Cleavage of Cellular Substrates JNK_ERK->Casp8

Caption: Irofulven-induced apoptotic signaling pathway.

Quantitative Genotoxicity Data

The genotoxicity of Illudins has been quantified in numerous studies using various cell lines and endpoints. A consistent finding is the hypersensitivity of cells deficient in Nucleotide Excision Repair (NER), particularly the TC-NER sub-pathway.

Table 1: Cytotoxicity of Illudin S and Irofulven in Human and Rodent Cell Lines

CompoundCell LineCell TypeKey Genetic FeatureEndpointValueReference(s)
Illudin S C5ROHuman FibroblastNormal RepairD10~1.0 ng/mL[2]
XP25ROHuman FibroblastXPA- (NER deficient)D10~0.12 ng/mL[9]
CS-A / CS-BHuman FibroblastTC-NER deficientSensitivity7-9x more sensitive than normal[2]
SW-480Human Colon CancerNormal RepairIC50 (48h)10-14 nM[1]
VariousHuman Tumor LinesN/AMolecules/cell for IC5078,000 - 1,114,000[7]
Irofulven C5ROHuman FibroblastNormal RepairD10~50 ng/mL[2]
XP25ROHuman FibroblastXPA- (NER deficient)Sensitivity~10x more sensitive than normal[2]
VariousPancreatic CancerN/AIC501-18 µM[3]

D10: Dose required to reduce cell survival to 10%. IC50: Concentration causing 50% inhibition of growth.

Table 2: Mutagenicity of Illudin S

Assay TypeSystem/Cell LineEndpointResultEffective ConcentrationReference(s)
Ames TestS. typhimurium TA98, TA100, TA104Gene Mutation (Reversion)Mutagenic>400 nM[10]
Sister Chromatid ExchangeChinese Hamster V79 CellsChromosomal DamagePositive≥ 0.3 nM[10]
HPRT AssayChinese Hamster V79 CellsGene MutationPositiveNot specified[10]

Experimental Protocols

Standardized assays are used to evaluate the different facets of genotoxicity, including mutagenicity, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss).

Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the potential of a substance to induce gene mutations (point mutations and frameshifts) in bacteria.

  • Principle: Histidine-dependent (his-) strains of Salmonella typhimurium are exposed to the test compound. Mutagenic agents will cause a reverse mutation (reversion) to a histidine-independent (his+) state, allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[11]

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to identify compounds that require metabolic conversion to become mutagenic.[11]

    • Exposure: In the plate incorporation method, mix the tester strain, test compound at various concentrations, and molten top agar (B569324) (with a trace amount of histidine). Pour this mixture onto minimal glucose agar plates.

    • Incubation: Incubate plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.[10][11]

In Vitro Micronucleus Assay

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

  • Principle: A micronucleus is a small, extranuclear body formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.

  • Methodology:

    • Cell Culture: Plate mammalian cells (e.g., human lymphocytes, CHO, TK6) at an appropriate density.

    • Exposure: Treat cells with this compound at a range of concentrations for a defined period (e.g., 3-24 hours). Include appropriate negative (solvent) and positive controls.

    • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium. This inhibits cytokinesis (cytoplasmic division) but not karyokinesis (nuclear division), resulting in the accumulation of binucleated cells. Scoring is then confined to these cells, ensuring only cells that have divided once are analyzed.[12][13]

    • Harvest and Staining: Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI, or Acridine Orange).

    • Scoring: Using a microscope, score a predetermined number of cells (e.g., 2000 binucleated cells per concentration) for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.[11][13]

Comet Assay (Single Cell Gel Electrophoresis)

This sensitive assay detects DNA strand breaks in individual cells.

  • Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

  • Methodology:

    • Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cultures.

    • Embedding: Mix approximately 2 x 104 cells with low-melting-point agarose and pipette onto a pre-coated slide. Allow to solidify.[14]

    • Lysis: Immerse slides in a high-salt lysis solution (containing detergent like Triton X-100) at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.[14][15]

    • Alkali Unwinding & Electrophoresis: Place slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites. Apply an electric field (e.g., 25 V for 30 minutes).[14][15]

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., Propidium Iodide, SYBR Green).

    • Analysis: Visualize slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.

Assay_Workflow cluster_prep 1. Preparation cluster_exp 2. Exposure cluster_harvest 3. Harvesting & Processing cluster_analysis 4. Analysis A1 Culture Mammalian Cells (e.g., TK6, CHO) B1 Treat cells with this compound, Positive Control, and Solvent Control A1->B1 A2 Prepare Test Compound (this compound Dilutions) A2->B1 B2 Incubate for Defined Period B1->B2 B3 Add Cytochalasin B (for Micronucleus Assay) B2->B3 C1 Harvest Cells (e.g., Trypsinization) B3->C1 C2 Hypotonic Treatment C1->C2 C3 Fixation C2->C3 C4 Prepare Slides C3->C4 D1 Stain with DNA Dye (e.g., Giemsa) C4->D1 D2 Microscopic Analysis (Score ≥2000 cells/dose) D1->D2 D3 Quantify Micronuclei Frequency D2->D3 Final Report Final Report D3->Final Report

Caption: General workflow for an in vitro micronucleus test.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Illudin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies for illudin analogs, with a focus on the total synthesis of Illudin M and the synthesis of the potent antitumor agent (-)-Irofulven, a derivative related to the Illudin B class. While specific literature on the total synthesis of this compound is limited, the methodologies presented here for closely related and biologically significant illudins offer valuable insights and practical protocols for researchers in medicinal chemistry and drug discovery.

Introduction

The illudins are a family of sesquiterpenoid natural products produced by fungi of the genus Omphalotus. They exhibit potent cytotoxic activity, which has made them attractive targets for synthetic chemists and pharmacologists. Their mechanism of action is believed to involve the alkylation of DNA and other biological macromolecules, leading to cell death. This property has been harnessed in the development of anticancer drugs, most notably Irofulven (hydroxymethylacylfulvene), a derivative of Illudin S, which has undergone clinical trials.

This document outlines key synthetic routes to Illudin M and (-)-Irofulven, providing detailed experimental protocols for selected key steps. Additionally, it presents quantitative data to compare different synthetic approaches and includes visualizations of the synthetic workflows and the proposed mechanism of DNA alkylation.

Total Synthesis of Illudin Analogs

The total synthesis of illudins is a complex challenge due to their strained tricyclic core, which includes a reactive cyclopropane (B1198618) ring. Various synthetic strategies have been developed to construct this unique scaffold.

Synthesis of (±)-Illudin M

A notable synthesis of racemic Illudin M was achieved by Kinder and Bair in six steps. A key feature of this synthesis is a rhodium(II)-catalyzed 1,3-dipolar cycloaddition of a carbonyl ylide.

Key Synthetic Strategy:

The synthesis commences with the preparation of a diazoacetylcyclopropane derivative, which, upon treatment with a rhodium(II) catalyst, generates a carbonyl ylide. This reactive intermediate undergoes a 1,3-dipolar cycloaddition with a substituted cyclopentenone to construct the core tricyclic skeleton of Illudin M.

Quantitative Data for (±)-Illudin M Synthesis:

Starting MaterialsKey ReactionNumber of StepsOverall YieldReference
1-acetyl-1-(diazoacetyl)cyclopropane, 4-bromo-5,5-dimethyl-2-cyclopentenoneCarbonyl ylide 1,3-dipolar cycloaddition6Not specified[Kinder & Bair, 1994]
Enantioselective Total Synthesis of (-)-Acylfulvene and (-)-Irofulven

A significant achievement in the field is the enantioselective total synthesis of (-)-Acylfulvene and its derivative, (-)-Irofulven, by Movassaghi and Siegel. This synthesis is notable for its use of a challenging enyne ring-closing metathesis (EYRCM) cascade reaction.

Key Synthetic Strategy:

The synthesis begins with the construction of a chiral aldehyde intermediate. This key fragment then undergoes a two-step sequence to prepare the substrate for the crucial EYRCM reaction, which efficiently assembles the bicyclic core of the molecule. Subsequent transformations, including a late-stage reductive allylic transposition and a final ring-closing metathesis/dehydrogenation sequence, afford (-)-Acylfulvene and (-)-Irofulven.[1]

Quantitative Data for (-)-Irofulven Synthesis:

Synthesis TypeKey ReactionsNumber of StepsOverall YieldReference
EnantioselectiveEvans' Cu-catalyzed aldol (B89426) addition, Enyne ring-closing metathesis cascade~15Not specified[Movassaghi & Siegel, 2006]

Synthetic Workflow for (-)-Irofulven:

G A Pentane-2,4-dione B Cyclopropyl (B3062369) diketone A->B 1,2-dibromoethane, K2CO3, DMSO C Mono-olefination Product B->C Wittig Reaction D Cyanohydrin C->D TMSCN, InBr3 E Racemic Aldehyde D->E DIBAL-H F EYRCM Substrate E->F Two Steps G Bicyclic Core F->G EYRCM Cascade H (-)-Acylfulvene G->H Reductive Allylic Transposition I (-)-Irofulven H->I RCM/ Dehydrogenation

Caption: Synthetic workflow for the enantioselective total synthesis of (-)-Irofulven.

Derivatization of Illudins: The Synthesis of Irofulven from Illudin S

Irofulven (hydroxymethylacylfulvene) is a promising anticancer agent derived from Illudin S through a semi-synthetic route. This derivatization significantly improves the therapeutic index of the parent compound.

Derivatization Workflow:

G IlludinS Illudin S Acylfulvene Acylfulvene IlludinS->Acylfulvene Dilute H2SO4 Irofulven Irofulven (Hydroxymethylacylfulvene) Acylfulvene->Irofulven Paraformaldehyde, H2SO4

Caption: Derivatization of Illudin S to Irofulven.

Experimental Protocols

The following are generalized protocols for key transformations in the synthesis of illudin analogs, based on published literature. Researchers should consult the original publications for detailed experimental conditions and safety precautions.

Protocol 1: Synthesis of Racemic Aldehyde Intermediate for Irofulven Synthesis

This protocol describes the synthesis of the key racemic aldehyde, a crucial intermediate in the total synthesis of (±)-Irofulven.

Materials:

  • Pentane-2,4-dione

  • 1,2-dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reagents for Wittig reaction (e.g., methyltriphenylphosphonium (B96628) bromide, n-butyllithium)

  • Trimethylsilyl cyanide (TMSCN)

  • Indium(III) bromide (InBr₃)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Appropriate solvents (e.g., THF, dichloromethane)

Procedure:

  • Cyclopropanation: To a solution of pentane-2,4-dione in DMSO, add potassium carbonate and 1,2-dibromoethane. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the cyclopropyl diketone.[2]

  • Mono-olefination: Perform a Wittig reaction on the cyclopropyl diketone using an appropriate phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane) to obtain the mono-olefination product.[2]

  • Cyanohydrin Formation: Treat the mono-olefination product with TMSCN in the presence of a catalytic amount of InBr₃ to form the corresponding cyanohydrin.[2]

  • Reduction to Aldehyde: Reduce the cyanohydrin using DIBAL-H at low temperature to yield the racemic aldehyde. Purify the product by column chromatography.[2]

Protocol 2: Derivatization of Illudin S to Acylfulvene

This protocol outlines the acid-catalyzed conversion of Illudin S to Acylfulvene.

Materials:

  • Illudin S

  • Dilute sulfuric acid (H₂SO₄)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve Illudin S in water.

  • Add dilute sulfuric acid to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a yellow precipitate (Acylfulvene).

  • After the reaction is complete, extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Acylfulvene.

Mechanism of Action: DNA Alkylation

The cytotoxicity of illudins and their derivatives is attributed to their ability to act as DNA alkylating agents. The strained cyclopropane ring is a key structural feature for this activity. In the acidic environment of the cell, the α-ketol moiety can be protonated, facilitating the opening of the cyclopropane ring to form a stabilized carbocation. This electrophilic species can then react with nucleophilic sites on DNA bases, leading to the formation of covalent adducts. This DNA damage disrupts cellular processes like replication and transcription, ultimately triggering apoptosis.

Proposed Mechanism of DNA Alkylation by Illudins:

G Illudin Illudin Analog Protonation Protonation of α-ketol Illudin->Protonation H+ Carbocation Stabilized Carbocation Intermediate Protonation->Carbocation Cyclopropane ring opening Adduct Covalent DNA Adduct Carbocation->Adduct Nucleophilic attack DNA Nucleophilic site on DNA (e.g., N7 of Guanine) DNA->Adduct Apoptosis Cellular Damage & Apoptosis Adduct->Apoptosis

Caption: Proposed mechanism of DNA alkylation by illudin analogs.

Conclusion

The synthesis of illudins and their derivatives remains an active area of research, driven by their potent biological activities. The methodologies outlined in these application notes provide a foundation for the synthesis and derivatization of these complex natural products. The development of more efficient and scalable synthetic routes will be crucial for the future exploration of the therapeutic potential of the illudin family of compounds.

References

Application Notes and Protocols for Illudin B Cytotoxicity Assays (MTT/XTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxicity of Illudin B using two common colorimetric assays: MTT and XTT. This compound, a sesquiterpene natural product, exhibits potent cytotoxic activity against a variety of cancer cell lines. Its primary mechanism of action involves the induction of DNA lesions, which are recognized and processed by the cellular DNA repair machinery, particularly the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2][3][4] Understanding the cytotoxicity profile of this compound is crucial for its development as a potential anticancer agent.

Data Presentation: this compound Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for Illudin S (a closely related and often interchangeably referenced compound to this compound) in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.

Cell LineCancer TypeIC50 (nM)Exposure TimeAssay Method
HL-60Human Promyelocytic LeukemiaNot explicitly stated, but sensitive at nanomolar concentrations.2 hoursColony-forming assay
Various Multidrug-Resistant LinesVarious CancersSensitiveNot specifiedNot specified
Human Fibroblasts (Normal)Non-cancerousLess sensitive than cancer cell linesNot specifiedNot specified
XP-A Fibroblasts (NER deficient)Non-cancerousHighly sensitiveNot specifiedNot specified

Note: The provided data is a compilation from various sources. Researchers should establish their own dose-response curves for specific cell lines and experimental conditions.

Experimental Protocols

The following are detailed protocols for performing MTT and XTT cytotoxicity assays with this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested starting range is 0.1 nM to 1 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to measure cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[8][9][10]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • XTT labeling mixture (prepared by mixing XTT reagent and an electron-coupling reagent, as per the manufacturer's instructions)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • This compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • XTT Incubation:

    • After the treatment period, prepare the XTT labeling mixture according to the manufacturer's protocol.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assays

G Experimental Workflow for this compound Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_readout Readout cell_seeding 1. Seed Cells in 96-well Plate illudin_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound illudin_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_add 5a. Add MTT Reagent incubation->mtt_add xtt_add 5b. Add XTT Reagent incubation->xtt_add mtt_incubate 6a. Incubate (2-4h) mtt_add->mtt_incubate solubilize 7a. Solubilize Formazan mtt_incubate->solubilize read_absorbance 8. Measure Absorbance solubilize->read_absorbance xtt_incubate 6b. Incubate (2-4h) xtt_add->xtt_incubate xtt_incubate->read_absorbance data_analysis 9. Analyze Data (Calculate IC50) read_absorbance->data_analysis

Caption: Workflow for this compound Cytotoxicity Assays (MTT/XTT).

This compound-Induced DNA Damage and Repair Pathway

G This compound-Induced DNA Damage and Repair Pathway illudin_b This compound dna_adducts DNA Adducts / Lesions illudin_b->dna_adducts replication_fork_stalling Replication Fork Stalling dna_adducts->replication_fork_stalling transcription_stalling Transcription Stalling dna_adducts->transcription_stalling cell_cycle_arrest Cell Cycle Arrest replication_fork_stalling->cell_cycle_arrest tc_ner Transcription-Coupled Nucleotide Excision Repair (TC-NER) transcription_stalling->tc_ner activates dna_repair DNA Repair tc_ner->dna_repair apoptosis Apoptosis cell_cycle_arrest->apoptosis if damage is irreparable dna_repair->cell_cycle_arrest if overwhelmed

Caption: this compound induces DNA damage, leading to cellular responses.

References

Application Notes and Protocols for Illudin B in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The illudins are a class of sesquiterpenes produced by certain mushrooms, notable for their antitumor properties.[1] This family includes several analogues, such as Illudin S and Illudin M, which are recognized as potent antitumor agents that act by binding to DNA.[2][3] Illudin B is a related sesquiterpene, though its specific biological activities have not been extensively published.[2]

Given the limited specific data for this compound, these application notes and protocols are primarily based on the well-characterized analogue, Illudin S. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific cell lines and experimental setups when working with this compound.

Physicochemical Properties and Storage

A summary of the relevant properties for preparing stock solutions of this compound and its well-studied analogue Illudin S is provided below.

PropertyThis compoundIlludin S
Molecular Formula C₁₅H₂₂O₅[2]C₁₅H₂₀O₄[4]
Molecular Weight 282.336 g/mol [2]264.3 g/mol [4]
Appearance Not specified; Illudin S is a light yellow solid[4]Light yellow solid[4]
Solubility Soluble in ethanol, methanol, DMF, or DMSO[2]Soluble in ethanol, methanol, DMF, or DMSO[4][5]
Long-Term Storage -20°C[2]≥ 4 years at -20°C[4]
Stock Solution Storage Not specified; for Illudin S: 6 months at -80°C, 1 month at -20°C[6]6 months at -80°C, 1 month at -20°C[6]

Experimental Protocols

The following protocols are provided as a guide for the preparation and use of this compound in cell culture experiments, based on data from Illudin S.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade DMSO

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing and Calculation:

    • Accurately weigh the desired amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 282.336 g/mol ), the required volume of DMSO would be approximately 35.42 µL.

      • Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L) = Volume (L)

  • Dissolution:

    • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

    • Gently vortex or sonicate the solution until the powder is completely dissolved.[6] If precipitation occurs, gentle heating may also aid dissolution.[6]

  • Sterilization and Aliquoting:

    • While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months), based on stability data for Illudin S.[6]

Protocol 2: Determination of Optimal Working Concentration (Kill Curve Assay)

It is crucial to determine the optimal concentration of this compound for each cell line. A kill curve assay is recommended to establish the dose-response relationship.

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well).

    • Incubate the plate overnight to allow the cells to adhere.

  • Serial Dilutions and Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. Based on the high potency of Illudin S (IC₅₀ in the nanomolar range)[4], a starting range of 0.1 nM to 1 µM is recommended.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation:

    • Incubate the cells for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).[6]

  • Cell Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

General Workflow for this compound Cell Treatment

IlludinB_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -80°C aliquot->store treat Treat with this compound (Working Dilutions) store->treat Dilute to working concentration seed Seed Cells seed->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Assay (e.g., Viability, Flow Cytometry) incubate->assay

Caption: Experimental workflow for preparing and using this compound.

Mechanism of Action: Insights from Illudin S

While the specific mechanism of this compound is not well-documented, its analogue Illudin S is known to be a potent DNA alkylating agent.[6] Intracellularly, Illudin S is converted to metabolites that damage DNA, leading to a block in the cell cycle at the G1-S phase interface.[4] This DNA damage is primarily repaired through the transcription-coupled nucleotide excision repair (TC-NER) pathway.[7][8] It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.

References

Application Notes and Protocols for Illudin B Administration in Animal Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudins are a class of sesquiterpene natural products with potent antitumor activity.[1] Their unique mechanism of action, which involves the induction of DNA damage, makes them an area of interest for cancer research and drug development.[2][3] This document provides detailed application notes and protocols for the administration of Illudin B and its analogs in animal tumor models, with a focus on xenograft studies. Due to the limited availability of in vivo data specifically for this compound, this guide will also draw upon data from the more extensively studied Illudin analogs, such as Illudin S and its semi-synthetic derivative, Irofulven (B1672183), to provide a comprehensive overview of the practical application of this class of compounds in preclinical research.

Mechanism of Action: DNA Alkylation and Transcription-Coupled Nucleotide Excision Repair

Illudins exert their cytotoxic effects primarily through the alkylation of DNA.[4] Inside the cell, Illudin S is metabolized into an unstable intermediate that covalently binds to DNA, forming lesions.[2][5] These lesions physically obstruct the progression of RNA polymerase II during transcription, leading to a stall in this crucial cellular process.[6]

The primary cellular defense mechanism against Illudin-induced DNA damage is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][6] Unlike global genomic NER (GG-NER), which repairs DNA damage across the entire genome, TC-NER specifically targets lesions on the transcribed strand of actively expressed genes.[7][8][9] The stalling of RNA polymerase II at the site of the Illudin-DNA adduct serves as the damage recognition signal for the initiation of TC-NER.[7][10] Key proteins involved in this process include Cockayne syndrome A and B (CSA and CSB), Transcription Factor II H (TFIIH), Xeroderma pigmentosum A (XPA), XPG, and the XPF-ERCC1 complex.[2][10] The synergistic effect of Irofulven with other DNA damaging agents that are repaired by the global genome repair pathway suggests that overwhelming the NER system at multiple points can lead to enhanced apoptosis.[11]

Data Presentation

In Vitro Cytotoxicity of Illudin Analogs

The following table summarizes the in vitro cytotoxicity of Illudin S and its derivative Irofulven against various human cancer cell lines. This data highlights the potent, time-dependent cytotoxic nature of this class of compounds.[12]

CompoundCell LineCancer TypeExposure TimeIC50
Illudin S SW-480Colon CancerNot Specified14 nM[12]
Irofulven DU-145Prostate Cancer2 hours~100 ng/mL[12]
HCT-116Colon Cancer2 hours~50 ng/mL[12]
HT-29Colon Cancer2 hours~100 ng/mL[12]
IGROV1Ovarian CancerNot Specified< 0.001 µg/mL[5]
OVCAR-3Ovarian CancerNot Specified< 0.001 µg/mL[5]
SK-OV-3Ovarian CancerNot Specified< 0.001 µg/mL[5]
In Vivo Efficacy of Illudin Analogs in Xenograft Models
CompoundTumor ModelAnimal ModelAdministration RouteDosing RegimenEfficacy
Dehydroilludin M MV522 Lung CarcinomaNude MiceIP or IVNot SpecifiedInhibited xenograft growth and prolonged lifespan[2]
Irofulven MiaPaCa Pancreatic CarcinomaNude MiceIP7 mg/kg, daily for 5 daysCurative activity observed[7]
IP5 mg/kg, on days 1, 4, 7, 1010/10 complete responses[7]
SK-OV-3 Ovarian CancerNude MiceNot SpecifiedMaximum tolerated dose25% partial shrinkage, 82% mean tumor growth inhibition[5]
Pediatric Solid Tumors (16 lines)SCID MiceIP7 mg/kg, daily for 5 days (3 cycles)Objective regressions in 14 of 16 tumor lines[8]

Experimental Protocols

General Protocol for Subcutaneous Xenograft Tumor Model Establishment

This protocol outlines the general steps for establishing a subcutaneous tumor xenograft model in immunocompromised mice.

  • Cell Culture and Preparation:

    • Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.

    • Harvest the cells using trypsin-EDTA and wash them twice with sterile phosphate-buffered saline (PBS).

    • Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion.

    • Resuspend the cells in sterile PBS or a suitable medium at the desired concentration for injection.

  • Animal Preparation:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old.

    • Allow the mice to acclimatize for at least 3-5 days before any procedures.

  • Subcutaneous Injection:

    • Anesthetize the mice if required by the institutional animal care and use committee (IACUC) protocol.

    • Clean the injection site (typically the flank) with an antiseptic solution.

    • Using a 1-cc syringe with a 27- or 30-gauge needle, inject the cell suspension (e.g., 3.0 x 10^6 cells in 100-200 µL) subcutaneously.

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor dimensions with digital calipers and calculate the tumor volume using the formula: Volume = (width)^2 x length/2.

    • Initiate treatment when tumors reach a predetermined average volume (e.g., 50-100 mm³).

Detailed Protocol for Irofulven Administration in a Pancreatic Cancer Xenograft Model

This protocol is adapted from a study demonstrating the efficacy of Irofulven in a MiaPaCa pancreatic xenograft model.[7]

  • Irofulven Formulation:

    • Prepare the vehicle control solution consisting of 1% ethanol (B145695) in 5% dextrose in water (D5W).[7]

    • Dissolve the Irofulven powder in the vehicle to achieve the desired final concentration for injection.

  • Administration:

    • Administer the Irofulven solution or vehicle control via intraperitoneal (IP) injection.[7]

    • The injection volume should be approximately 0.2 mL per mouse.[7]

  • Dosing Schedules:

    • Daily Dosing: Administer Irofulven at 3.5 mg/kg or 7 mg/kg daily for 5 consecutive days.[7]

    • Intermittent Dosing: Administer Irofulven at 3 mg/kg or 5 mg/kg on days 1, 4, 7, and 10.[7]

  • Endpoint Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, sacrifice the mice and excise the tumors for final weight measurement and further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Illudin_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_transcription Transcription & Repair Illudin This compound Illudin_in This compound Illudin->Illudin_in Cellular Uptake Metabolite Reactive Metabolite Illudin_in->Metabolite Metabolic Activation DNA Nuclear DNA Metabolite->DNA DNA Alkylation DNA_adduct Illudin-DNA Adduct Stalled_RNAPII Stalled RNAPII DNA_adduct->Stalled_RNAPII Blocks Transcription RNAPII RNA Polymerase II TC_NER TC-NER Pathway (CSA, CSB, TFIIH, XPA, XPG, XPF-ERCC1) Stalled_RNAPII->TC_NER Recruits Apoptosis Apoptosis Stalled_RNAPII->Apoptosis Persistent Stalling Leads to DNA_Repair DNA Repair TC_NER->DNA_Repair Initiates DNA_Repair->DNA Restores

Caption: this compound's mechanism of action.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture cell_prep 2. Cell Harvest & Preparation cell_culture->cell_prep injection 4. Subcutaneous Tumor Cell Injection cell_prep->injection animal_prep 3. Animal Acclimatization (Immunocompromised Mice) animal_prep->injection tumor_growth 5. Tumor Growth Monitoring injection->tumor_growth treatment 6. This compound / Vehicle Administration tumor_growth->treatment Tumors reach target size data_collection 7. Tumor Volume & Body Weight Measurement treatment->data_collection data_collection->treatment Repeated Dosing endpoint 8. Endpoint Analysis (Tumor Excision, etc.) data_collection->endpoint Study Conclusion finish End endpoint->finish

Caption: In vivo experimental workflow.

References

Application Note: Quantification of Illudin B using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Illudin B is a sesquiterpenoid compound belonging to the illudin family, which includes the more extensively studied Illudin M and Illudin S. These compounds, originally isolated from fungi of the genus Omphalotus, are known for their potent cytotoxic and antitumor properties.[1][2] Irofulven (B1672183), a semi-synthetic derivative of Illudin S, has been investigated in clinical trials for its anti-cancer activity.[3][4][5] Accurate and reliable quantification of illudins is critical for various stages of research and development, including production optimization, pharmacokinetic studies, and mechanism-of-action investigations.

This document provides detailed protocols for the quantification of this compound and its analogs using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established procedures for the closely related compound Illudin M and can be adapted for this compound.[1][6]

Section 1: HPLC-DAD Method for Illudin Quantification

This method is suitable for the quantification of illudins in relatively clean sample matrices, such as fungal culture supernatants, where concentrations are expected to be in the mg/L range.[1]

Experimental Protocol

1. Sample Preparation (from Fungal Culture Broth) This protocol is adapted from methods developed for Illudin M.[1][6]

  • Transfer 1 mL of culture broth into a microcentrifuge tube.

  • Centrifuge at 16,800 x g for 10 minutes to pellet biomass and insoluble components.[1]

  • Collect 200 µL of the clear supernatant.

  • Add 200 µL of ice-cold acetonitrile (B52724) (ACN) to the supernatant (a 1:1 ratio) for protein precipitation.[1][6]

  • Vortex the mixture thoroughly.

  • Centrifuge at 16,800 x g for 5 minutes.[1][6]

  • Carefully transfer 100 µL of the resulting supernatant into an HPLC vial for analysis.[1]

2. Instrumentation and Chromatographic Conditions The following conditions have been proven effective for the analysis of Illudin M and serve as an excellent starting point for this compound.[1][6]

ParameterSpecification
HPLC System UHPLC or HPLC system with a Diode-Array Detector (DAD)
Column Acquity UPLC® BEH C18 (1.7 μm, 2.1 mm × 50 mm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.6 mL/min
Column Temp. 40 °C
Injection Vol. 4 µL
DAD Wavelength Monitoring at 230 nm and 320 nm is recommended
Gradient 0.0 - 0.5 min: 5% B (Isocratic)0.5 - 7.4 min: 5% to 40% B (Linear Gradient)7.4 - 8.5 min: 40% to 100% B (Wash)8.5 - 10.5 min: 100% B (Wash)10.5 - 11.0 min: 100% to 5% B (Return to Initial)11.0 - 13.0 min: 5% B (Equilibration)

3. Quantification

  • Calibration: Prepare a series of calibration standards of purified this compound in a 50:50 mixture of water and acetonitrile. The concentration range should bracket the expected sample concentrations.

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve. Good linearity is indicated by a coefficient of determination (R²) greater than 0.998.[7]

Workflow for Sample Preparation

G cluster_prep Sample Preparation Workflow sample 1. Collect Culture Broth centrifuge1 2. Centrifuge (16,800 x g, 10 min) sample->centrifuge1 supernatant 3. Collect Supernatant centrifuge1->supernatant precipitate 4. Add Ice-Cold Acetonitrile (1:1) supernatant->precipitate centrifuge2 5. Centrifuge (16,800 x g, 5 min) precipitate->centrifuge2 transfer 6. Transfer to HPLC Vial centrifuge2->transfer inject 7. Inject into HPLC/LC-MS transfer->inject

Caption: Workflow for preparing fungal culture samples for Illudin analysis.

Section 2: LC-MS/MS Method for High-Sensitivity Quantification

For samples with complex matrices (e.g., plasma, serum, tissue extracts) or when low concentrations of this compound are expected, a more sensitive and selective LC-MS/MS method is required.[8] This approach is essential for pharmacokinetic studies where drug half-life can be very short.[9]

Experimental Protocol

1. Sample Preparation (from Biological Fluids)

  • Protein Precipitation (PPT): To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS). A stable isotope-labeled this compound would be ideal; alternatively, a structurally similar compound not present in the sample can be used.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4 °C to pellet precipitated proteins.

  • Evaporate & Reconstitute: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Solid-Phase Extraction (SPE) (Optional): For extremely complex matrices or to achieve lower detection limits, an SPE step using a C18 cartridge can be incorporated after the PPT step for further cleanup.[10]

2. Instrumentation and LC-MS/MS Conditions The following parameters are proposed based on methods for related compounds and general LC-MS best practices.[11][12]

ParameterSpecification
LC System UHPLC or HPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18 or Polar-RP Column (e.g., 1.7-4 µm, 2.1 mm ID, 50-150 mm length)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 - 10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)

3. Proposed MRM Transitions for this compound

  • This compound Formula: C₁₅H₂₀O₃

  • Monoisotopic Mass: 248.14 g/mol

  • Precursor Ion [M+H]⁺: m/z 249.1

  • Product Ions: To be determined by direct infusion of a pure this compound standard. The most intense and stable fragment ions should be selected for quantification (quantifier) and confirmation (qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
This compound 249.1TBDQuantifier
This compound 249.1TBDQualifier
Internal Standard Specific to ISSpecific to ISQuantifier

General Analytical Workflow

G cluster_workflow General Analytical Workflow receipt Sample Receipt & Login prep Sample Preparation (Extraction/Cleanup) receipt->prep run LC-MS/MS Sequence Run prep->run instrument Instrument Setup & Calibration instrument->run process Data Processing (Integration) run->process quant Quantification & Data Review process->quant report Final Report Generation quant->report

Caption: Overview of the analytical process from sample receipt to reporting.

Section 3: Data Presentation and Method Performance

All quantitative data should be clearly summarized. The following table provides an example of expected performance characteristics for a validated analytical method, based on common requirements for bioanalytical method validation.[12][13]

ParameterHPLC-DAD MethodLC-MS/MS MethodAcceptance Criteria
Linearity (R²) > 0.995> 0.995R² ≥ 0.99
Range (example) 0.5 - 100 µg/mL0.1 - 500 ng/mLShould cover expected concentrations
LLOQ (example) 0.5 µg/mL0.1 ng/mLS/N > 10; Accuracy ±20%; Precision <20%
LOD (example) 0.15 µg/mL0.03 ng/mLS/N > 3
Accuracy (% Bias) Within ±15%Within ±15%±15% of nominal (±20% at LLOQ)
Precision (%RSD) < 15%< 15%≤15% (≤20% at LLOQ)
Recovery > 85%> 80%Consistent, precise, and reproducible
Matrix Effect N/AShould be assessedShould be minimal and consistent

References

Application Notes and Protocols: Cell Lines Sensitive to Illudin S and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin S is a natural sesquiterpene toxin produced by fungi of the Omphalotus genus. It and its semi-synthetic analogs, such as Irofulven (HMAF), Acylfulvene, and LP-184, have demonstrated potent antitumor activity. These compounds act as DNA alkylating agents, inducing cytotoxic DNA lesions. Their efficacy is particularly pronounced in cancer cells with specific vulnerabilities, making them promising candidates for targeted cancer therapy.

The primary determinants of cellular sensitivity to Illudin S and its analogs are the presence of an active drug transport mechanism and deficiencies in the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2][3] This document provides a comprehensive overview of sensitive cell lines, detailed experimental protocols for assessing sensitivity, and a summary of the underlying molecular mechanisms.

Sensitive Cell Lines and Cytotoxicity Data

A variety of human cancer cell lines have shown sensitivity to Illudin S and its analogs. The degree of sensitivity, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the specific compound, cell line, and exposure time.

Key Determinants of Sensitivity:
  • Active Drug Transport: Sensitive cells exhibit an energy-dependent transport mechanism that facilitates the intracellular accumulation of Illudins.[1] For instance, in human myeloid leukemia HL60 cells, this transport has a Michaelis constant (Km) of 4.2 µM and a maximum velocity (Vmax) of 12.2 pmol/minute per 10 million cells.[1]

  • DNA Repair Deficiencies: Cells with impaired TC-NER are hypersensitive to Illudin S and its analogs.[3][4] This is particularly true for cells with mutations in the ERCC2 (XPD) and ERCC3 (XPB) genes, which encode essential helicase components of the TFIIH complex.[5] The repair of Illudin-induced DNA lesions is critically dependent on a functional TC-NER pathway.[3]

  • Bioactivation Capacity: Certain analogs of Illudin S, such as Acylfulvene and LP-184, are pro-drugs that require intracellular bioactivation to exert their cytotoxic effects. The enzyme Prostaglandin Reductase 1 (PTGR1) has been implicated in the reductive activation of these compounds, and its expression levels can correlate with sensitivity.[6][7][8]

Quantitative Cytotoxicity Data

The following tables summarize the IC50 values for Illudin S and its analogs in various cancer cell lines. It is important to note that experimental conditions, such as exposure time and the specific assay used, can significantly influence these values.

Table 1: IC50 Values of Illudin S in Human Cancer Cell Lines

Cell LineCancer TypeIC50Exposure TimeAssay Method
HL-60Myeloid LeukemiaVaries (nM range)2 hoursColony-Forming Assay
MV522Lung CarcinomaVaries (nM range)15 minutesColony-Forming Assay
8392B-cell LeukemiaVaries (nM range)15 minutesColony-Forming Assay
Human FibroblastsNormal0-0.26 nM24-72 hoursCell Viability Assay

Table 2: IC50 Values of Irofulven (HMAF) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay Method
OVCAR3Ovarian Cancer2.41 hourNot Specified
A2780Ovarian Carcinoma~0.49Continuous (3 doubling times)MTT Assay
DU-145Prostate CarcinomaVariesTime-dependentNot Specified
HCT-116Colon CarcinomaVariesTime-dependentNot Specified
HT-29Colon CarcinomaVariesTime-dependentNot Specified
SK-OV-3Ovarian CancerNot SpecifiedNot SpecifiedSulforhodamine B / Colony-Forming Assay

Table 3: IC50 Values of LP-184 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeAssay Method
NSCLC Panel (19 lines)Non-Small Cell Lung Cancer45 - 1805 (median 371)72 hoursCellTiter-Glo
OVCAR3Ovarian Cancer1310 daysCellTiter-Glo
PC3M (BRCA2 knockdown)Prostate CancerSignificantly lower than parental3 daysCellTiter-Glo
CAPAN-1 (BRCA2 deficient)Pancreatic CancerSensitiveNot SpecifiedNot Specified
PANC03.27 (ATM mutant)Pancreatic CancerSensitiveNot SpecifiedNot Specified

Experimental Protocols

Accurate assessment of cellular sensitivity to Illudin S and its analogs requires robust and reproducible experimental protocols. The following are detailed methods for commonly used cytotoxicity assays.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 values of cytotoxic compounds.[9][10][11][12][13]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Illudin S or its analog (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from exponential growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A typical concentration range to start with is 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method that measures total protein content as an indicator of cell density.[14][15][16][17]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Illudin S or its analog

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Cell Fixation:

    • After the desired incubation period, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant and wash the plates five times with slow-running deionized water.

    • Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely.

  • SRB Staining:

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 510 nm and 570 nm.

  • Data Analysis:

    • Follow step 5 from the MTT Assay protocol to determine the IC50 value.

Mechanism of Action and Signaling Pathways

The cytotoxicity of Illudin S and its analogs is initiated by their ability to alkylate DNA, which subsequently triggers a specific DNA damage response pathway.

Experimental Workflow for Determining Cell Sensitivity

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding attachment 3. Incubation (24h for attachment) seeding->attachment dilution 4. Prepare Serial Dilutions of Illudin S / Analog attachment->dilution treatment 5. Treat Cells (48-72h incubation) dilution->treatment assay_choice 6. Perform Assay treatment->assay_choice srb_assay SRB Assay assay_choice->srb_assay mtt_assay MTT Assay assay_choice->mtt_assay readout 7. Measure Absorbance srb_assay->readout mtt_assay->readout calculation 8. Calculate % Viability readout->calculation ic50 9. Determine IC50 calculation->ic50 uptake_and_damage cluster_cell Cancer Cell illudin_s Illudin S / Analog (Extracellular) transporter Active Transport Mechanism illudin_s->transporter Uptake illudin_intra Intracellular Illudin S / Analog transporter->illudin_intra bioactivation Bioactivation (e.g., by PTGR1 for analogs) illudin_intra->bioactivation dna Nuclear DNA illudin_intra->dna Direct Alkylation (Illudin S) active_metabolite Active Metabolite bioactivation->active_metabolite active_metabolite->dna Alkylation dna_adduct DNA Adduct Formation (Alkylation) dna_damage_response cluster_tcner Transcription-Coupled NER (TC-NER) cluster_deficient In TC-NER Deficient Cells dna_adduct Illudin-DNA Adduct stalled_replication Stalled Replication Fork dna_adduct->stalled_replication stalled_transcription Stalled RNA Polymerase II dna_adduct->stalled_transcription cell_cycle_arrest Cell Cycle Arrest (G1/S Phase) stalled_replication->cell_cycle_arrest csb CSB (ERCC6) stalled_transcription->csb recruits no_repair No Repair of Transcription-Stalling Lesions stalled_transcription->no_repair csa CSA (ERCC8) csb->csa tf2h TFIIH (with ERCC2/3) csa->tf2h xpg XPG tf2h->xpg unwinds DNA xpf_ercc1 XPF-ERCC1 xpg->xpf_ercc1 incise lesion dna_repair DNA Repair Synthesis xpf_ercc1->dna_repair apoptosis Apoptosis cell_cycle_arrest->apoptosis persistent_stalling Persistent Stalling no_repair->persistent_stalling enhanced_apoptosis Enhanced Apoptosis persistent_stalling->enhanced_apoptosis

References

Illuminating DNA Repair Pathways with Illudin B: A Potent Tool for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Illudin B, a sesquiterpene natural product, and its semi-synthetic analog Irofulven, are potent cytotoxic agents that induce a unique spectrum of DNA lesions. These compounds serve as invaluable research tools for dissecting the intricate mechanisms of DNA repair, particularly transcription-coupled nucleotide excision repair (TC-NER). Unlike many DNA damaging agents that trigger global genome repair pathways, illudin-induced lesions are largely ignored by these systems and are primarily processed when they cause transcription or replication machinery to stall.[1][2][3] This unique property makes this compound an exceptional molecular probe to selectively study TC-NER and post-replication repair (PRR) pathways. These application notes provide a comprehensive guide for utilizing this compound to investigate DNA repair, including detailed experimental protocols and data presentation.

Introduction to this compound and its Mechanism of Action

This compound and its derivatives are alkylating agents that form covalent adducts with DNA.[4] The cytotoxicity of these compounds stems from their ability to stall DNA replication and transcription, leading to the activation of DNA damage responses and ultimately, apoptosis.[5] A key feature of illudin-induced DNA damage is its preferential repair by the TC-NER pathway.[1][2][3][5] This pathway is responsible for removing DNA lesions from the transcribed strand of active genes, ensuring the fidelity of genetic information.

Studies have shown that cells deficient in core NER enzymes such as XPA, XPF, XPG, and TFIIH are hypersensitive to this compound.[1][2] Conversely, cells lacking components of the global genome NER (GG-NER) pathway, like XPC, exhibit normal resistance.[1][3] Furthermore, cells with defects in TC-NER specific factors, such as CSA and CSB, show significant sensitivity to this compound, highlighting its specific reliance on this repair sub-pathway.[1][6]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Illudin S (a closely related and often interchangeably studied analog of this compound) on various cell lines with defined DNA repair deficiencies.

Table 1: Cellular Sensitivity to Illudin S in DNA Repair Deficient Human Fibroblasts

Cell LineRelevant Gene DefectDNA Repair PathwayD10 Value (ng/mL) for Illudin S (72h exposure)Hypersensitivity Ratio (vs. Normal)
C5RO (Normal)NoneNormal Repair~1.11
XP25RO (XP-A)XPACore NER~0.128-10
XPCS1BA (XP-B)XPBCore NERNot specified, but hypersensitiveNot specified
XP21RO (XP-C)XPCGG-NERNormal survival~1
XP6BE (XP-D)XPDCore NERNot specified, but hypersensitiveNot specified
CS-ACSATC-NERNot specified, but 7-fold more sensitive than normal7
CS-BCSBTC-NERNot specified, but 9-fold more sensitive than normal9

Data extracted from Jaspers et al., 2002.[1][3]

Table 2: IC50 Values for Illudin S in Colon Cancer Cell Lines

Cell LinePTGR1 ExpressionIC50 (nM) for Illudin S (48h treatment)
SW-480Normal14
PTGR1-480Overexpressing10

Data extracted from Turesky et al., 2013.[7]

Table 3: Illudin S-DNA Adduct Formation in Colon Cancer Cell Lines

Cell LineIlludin S Concentration (nM)Adducts / 10^7 nucleotides
SW-4801016
PTGR1-4801016

Data extracted from Turesky et al., 2013.[7]

Mandatory Visualizations

Illudin_Mechanism_of_Action cluster_cell Cell cluster_dna_damage DNA Damage & Cellular Response IlludinB This compound Metabolites Active Metabolites IlludinB->Metabolites Metabolic Activation DNA_Adducts Illudin-DNA Adducts Metabolites->DNA_Adducts Alkylation Replication_Stall Replication Fork Stall DNA_Adducts->Replication_Stall Transcription_Stall Transcription Machinery Stall DNA_Adducts->Transcription_Stall Apoptosis Apoptosis Replication_Stall->Apoptosis Transcription_Stall->Apoptosis

Figure 1: Cellular uptake and mechanism of this compound-induced DNA damage.

DNA_Repair_Pathway_Selection cluster_repair DNA Repair Pathways cluster_stalled_processes Stalled Cellular Processes DNA_Lesion Illudin-Induced DNA Lesion GG_NER Global Genome NER (GG-NER) (e.g., XPC) DNA_Lesion->GG_NER Ignored BER Base Excision Repair (BER) DNA_Lesion->BER Ignored NHEJ Non-Homologous End Joining (NHEJ) DNA_Lesion->NHEJ Ignored Transcription_Stall Stalled Transcription DNA_Lesion->Transcription_Stall Replication_Stall Stalled Replication DNA_Lesion->Replication_Stall TC_NER Transcription-Coupled NER (TC-NER) (e.g., CSA, CSB) PRR Post-Replication Repair (PRR) (e.g., RAD18) Transcription_Stall->TC_NER Recruits Replication_Stall->PRR Recruits

Figure 2: this compound selectively triggers TC-NER and PRR pathways.

Experimental_Workflow cluster_assays Perform Assays start Start: Select Cell Lines (WT and DNA Repair Deficient) treat Treat cells with this compound (Dose-response and time-course) start->treat viability Cell Viability Assay (e.g., MTS, ATP-based) treat->viability dna_damage DNA Damage/Repair Assay (e.g., UDS, Transcription Recovery) treat->dna_damage cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle analyze Data Analysis: - Calculate IC50/D10 values - Quantify DNA repair - Determine cell cycle distribution viability->analyze dna_damage->analyze cell_cycle->analyze end Conclusion: Elucidate role of specific DNA repair pathways analyze->end

Figure 3: General experimental workflow for studying DNA repair using this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on different cell lines and to calculate IC50 or D10 values.

Materials:

  • Cell lines of interest (e.g., wild-type and DNA repair deficient)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO or other suitable solvent)

  • MTS or other cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 to 100 nM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Transcription Recovery Assay (Unscheduled DNA Synthesis - UDS)

This assay measures the ability of cells to recover transcription after this compound-induced DNA damage, which is an indicator of active TC-NER.

Materials:

  • Cell lines grown on coverslips in a 24-well plate

  • This compound

  • Complete medium and PBS

  • 14C-thymidine and 3H-uridine

  • Scintillation counter

Procedure:

  • Pre-labeling:

    • Pre-label cells with 14C-thymidine to normalize for cell number.

  • This compound Treatment:

    • Expose cells to a specific concentration of this compound (e.g., 30 ng/mL) for a defined period (e.g., 3 hours).[6]

    • Include an untreated control.

  • Transcription Labeling:

    • Wash the cells with PBS and replace with fresh medium.

    • At various time points post-treatment (e.g., 1, 3, 21 hours), pulse-label the cells with 3H-uridine for a short period.[6]

  • Measurement:

    • Lyse the cells and measure the incorporation of 14C and 3H using a scintillation counter.

  • Data Analysis:

    • Calculate the ratio of 3H to 14C counts to determine the rate of transcription.

    • Plot the relative transcription rate over time to assess recovery.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cell lines of interest

  • 6-well plates

  • This compound

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.[9]

    • Incubate at 4°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.[9]

    • Incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Conclusion

This compound is a powerful and specific tool for investigating DNA repair, particularly the TC-NER pathway. Its unique mechanism of inducing DNA lesions that are primarily repaired in the context of stalled transcription and replication allows researchers to selectively probe these pathways. The protocols and data presented here provide a framework for utilizing this compound to elucidate the complex cellular responses to DNA damage, identify novel components of DNA repair pathways, and screen for potential cancer therapeutics that target these pathways.

References

Illudin B: Inducing G1-S Phase Cell Cycle Block for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Illudin B is a sesquiterpenoid natural product with potent cytotoxic and antitumor properties. It belongs to a class of compounds that induce cellular stress, primarily through DNA alkylation. This activity leads to the stalling of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. A key mechanism of action for this compound and its analogue, Illudin S, is the induction of a cell cycle block at the G1-S phase transition, making it a valuable tool for studying cell cycle regulation and a potential candidate for anticancer therapeutic development.

Mechanism of Action: G1-S Phase Arrest

The transition from the G1 to the S phase of the cell cycle is a critical checkpoint that ensures the fidelity of DNA replication. This transition is tightly regulated by a complex network of proteins, primarily involving cyclins and cyclin-dependent kinases (CDKs). This compound's cytotoxic effects are initiated by its ability to form covalent adducts with DNA. This DNA damage is recognized by the cell's surveillance machinery, activating a cascade of signaling events that converge to halt cell cycle progression.

The proposed mechanism for this compound-induced G1-S arrest involves the following key steps:

  • DNA Damage: this compound alkylates DNA, creating lesions that physically obstruct the progression of DNA and RNA polymerases.

  • Replication and Transcription Stall: The DNA adducts lead to the stalling of both DNA replication forks and transcription complexes.

  • DNA Damage Response (DDR) Activation: Stalled replication and transcription activate DNA damage response pathways.

  • p53 Activation: In p53-proficient cells, the DDR pathway leads to the stabilization and activation of the tumor suppressor protein p53.

  • Induction of p21WAF1/CIP1: Activated p53 transcriptionally upregulates the expression of the CDK inhibitor p21WAF1/CIP1.

  • Inhibition of Cyclin/CDK Complexes: p21 binds to and inhibits the activity of G1/S-associated cyclin/CDK complexes, particularly Cyclin E/CDK2 and Cyclin D/CDK4/6.

  • Rb Hypophosphorylation: Inhibition of CDK4/6 and CDK2 prevents the hyperphosphorylation of the Retinoblastoma protein (pRb).

  • E2F Sequestration: Hypophosphorylated pRb remains bound to the E2F family of transcription factors, preventing the expression of S-phase-specific genes.

  • G1-S Arrest: The culmination of these events is a robust arrest of the cell cycle at the G1-S boundary, preventing the cell from entering the DNA synthesis phase with damaged genetic material.

While direct quantitative data for this compound-induced cell cycle arrest is limited, studies on its analogue, Illudin S, have shown that it blocks the G1-S phase interface in human leukemia cells. The primary mechanism is attributed to DNA damage, which consequently activates cell cycle checkpoints.

Data Presentation

Table 1: Cytotoxicity of Illudin Analogs in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 ValueReference
HL-60Human Promyelocytic LeukemiaIlludin SNot specified, but sensitive at nanomolar concentrations with a 15-min exposure.[1]
Various multidrug-resistant cell linesVariousIlludin SCytotoxic regardless of resistance mechanism.[1]
HTB-26Breast CancerCompound 1 (Illudin derivative)10-50 µM[2]
PC-3Pancreatic CancerCompound 1 (Illudin derivative)10-50 µM[2]
HepG2Hepatocellular CarcinomaCompound 1 (Illudin derivative)10-50 µM[2]
HCT116Colorectal CancerCompound 1 (Illudin derivative)22.4 µM[2]

Mandatory Visualizations

IlludinB_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment This compound This compound Illudin B_in This compound This compound->Illudin B_in DNA DNA Illudin B_in->DNA Alkylates DNA_Damage DNA Damage (Alkylation) DNA->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Activates p53 p53 DDR->p53 Stabilizes & Activates p21 p21 (WAF1/CIP1) p53->p21 Upregulates CycD_CDK46 Cyclin D / CDK4/6 p21->CycD_CDK46 Inhibits CycE_CDK2 Cyclin E / CDK2 p21->CycE_CDK2 Inhibits G1_S_Arrest G1-S Phase Cell Cycle Block p21->G1_S_Arrest Induces pRb_p pRb-P CycD_CDK46->pRb_p Phosphorylates pRb_E2F pRb - E2F CycE_CDK2->pRb_p Phosphorylates E2F E2F pRb_p->E2F pRb_E2F->pRb_p Releases E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcribes S_Phase_Genes->G1_S_Arrest Leads to S-Phase Entry

Caption: Proposed signaling pathway of this compound-induced G1-S phase cell cycle arrest.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability Assay (e.g., MTT, SRB) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) treat->cell_cycle western_blot Protein Expression Analysis (Western Blot) treat->western_blot ic50 Determine IC50 Value viability->ic50 cell_dist Quantify Cell Cycle Distribution (%G1, S, G2/M) cell_cycle->cell_dist protein_exp Analyze Protein Levels (p53, p21, Cyclin E, CDK2, p-pRb) western_blot->protein_exp conclusion Correlate Cytotoxicity with G1-S Arrest & Protein Expression ic50->conclusion cell_dist->conclusion protein_exp->conclusion

Caption: General experimental workflow for investigating this compound's effect on cell cycle.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate Buffered Saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the percentage of cells in each phase of the cell cycle after this compound treatment.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound

    • PBS

    • Trypsin-EDTA

    • 70% ice-cold ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • Gate the cell population to exclude doublets and debris and analyze the cell cycle distribution using appropriate software.

3. Western Blotting for Cell Cycle Regulatory Proteins

  • Objective: To analyze the expression levels of key proteins involved in the G1-S transition.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin E, anti-CDK2, anti-p-pRb, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for In Vitro Culture of Omphalotus Species for Illudin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro culture of Omphalotus species to produce the cytotoxic sesquiterpenoids, Illudin S and Illudin M. These compounds are of significant interest as precursors for semi-synthetic anticancer drugs.

Introduction

The fungal genus Omphalotus, commonly known as the Jack-o'-lantern mushroom, is a natural source of the potent antitumor compounds Illudin S and Illudin M.[1] These sesquiterpenes exhibit strong activity against various tumor cell lines, including those resistant to conventional chemotherapeutics.[1] However, their non-specific toxicity necessitates chemical modification to improve their therapeutic index.[1] A notable semi-synthetic derivative of Illudin S, Irofulven, has advanced to clinical trials.[1] A sustainable and scalable supply of Illudins is crucial for further drug development, and in vitro culture of Omphalotus species offers a promising production platform.[1]

This document outlines the methodologies for the submerged cultivation of Omphalotus species, focusing on the optimization of culture conditions to enhance Illudin yields, followed by extraction and purification protocols.

Species and Strain Selection

Several species within the Omphalotus genus are known producers of Illudins. The choice of species and strain is a critical first step in optimizing production.

Table 1: Omphalotus Species Reported to Produce Illudins

SpeciesIlludins ProducedReference
Omphalotus nidiformisIlludin M, Illudin S[1][2]
Omphalotus oleariusIlludin M, Illudin S[1]
Omphalotus illudensIlludin M, Illudin S[1]
Omphalotus olivascensIlludin M[1]
Omphalotus japonicusIlludin M[1]
Omphalotus mexicanusIlludin M[1]
Omphalotus subilludensIlludin M[1]

Screening of different strains of the same species is highly recommended, as secondary metabolite production can vary significantly. For instance, in a screening of six Omphalotus strains, O. nidiformis yielded the highest Illudin M titer of 78 mg/L under initial screening conditions.[1]

In Vitro Culture Methodology

Submerged liquid culture in shake flasks or bioreactors is the preferred method for producing Illudins as they are secreted into the culture broth.[1]

Culture Media Composition

The composition of the culture medium profoundly impacts mycelial growth and Illudin production. A variety of media have been utilized, with complex media containing corn steep solids showing promising results.[1][2]

Table 2: Comparison of Culture Media for Illudin M Production by Omphalotus nidiformis

Medium DesignationKey ComponentsInitial Illudin M Titer (mg/L)Reference
Rb2Corn Steep Solids~40[1]
Optimized MediumGlucose (13.5 g/L), Corn Steep Solids (7.0 g/L), Dox Broth Modified (35 mL)~400[1]

Initial pH of the culture medium should be adjusted to 4.0.[2]

Culture Conditions

Optimal physical parameters are crucial for maximizing Illudin yields.

Table 3: Recommended Culture Conditions for Illudin Production

ParameterRecommended ValueNotes
Temperature25-28 °COptimal growth for most Omphalotus species.[1]
Agitation110-150 rpmTo ensure adequate aeration and nutrient distribution in shake flask cultures.
pH4.0-4.5 (initial)An acidic initial pH is generally favorable.[1]
Cultivation Time8-14 daysIlludin production typically peaks in the late growth phase.

Experimental Protocols

Protocol 1: Inoculum Preparation

A standardized and healthy inoculum is critical for reproducible fermentations.

Objective: To prepare a vigorous mycelial suspension for inoculating production cultures.

Materials:

  • Omphalotus species culture on Potato Dextrose Agar (B569324) (PDA)

  • Liquid seed medium (e.g., Rb2 medium, see Table 2)

  • Sterile distilled water

  • Sterile blender or homogenizer

  • Erlenmeyer flasks

Procedure:

  • Aseptically transfer several agar plugs of actively growing mycelium from a PDA plate to a flask containing the liquid seed medium.

  • Incubate the flask at 25°C with agitation (120 rpm) for 7-10 days.

  • After sufficient growth, homogenize the mycelial culture using a sterile blender.

  • To standardize the inoculum, adjust the homogenized biomass concentration to 200 g/L with sterile distilled water.[1]

  • Use this standardized inoculum for the production cultures at a 5-10% (v/v) ratio.

Protocol 2: Submerged Culture for Illudin Production

Objective: To produce Illudins in a controlled submerged fermentation environment.

Materials:

  • Optimized production medium (see Table 2)

  • Standardized Omphalotus inoculum

  • Erlenmeyer flasks or a stirred-tank bioreactor

  • Incubator shaker or bioreactor control unit

Procedure:

  • Dispense the production medium into Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the sterile medium with the standardized inoculum.

  • Incubate the cultures under the conditions specified in Table 3.

  • Monitor the culture periodically for growth and Illudin production.

Protocol 3: Fed-Batch Strategy for Enhanced Illudin M Production

A fed-batch approach can significantly boost Illudin M titers by addressing potential biosynthetic bottlenecks.[1]

Objective: To increase Illudin M yield by feeding precursors at specific time points.

Procedure:

  • Initiate the submerged culture as described in Protocol 2.

  • At 96 hours of cultivation, feed the culture with acetate (B1210297) to a final concentration of 8.0 g/L.[1]

  • At 120 hours, feed the culture with glucose to a final concentration of 6.0 g/L.[1]

  • Continue the fermentation and monitor Illudin M production. This strategy has been shown to increase Illudin M titers to approximately 940 mg/L.[1]

Protocol 4: Extraction and Purification of Illudins

Illudins are secreted into the culture broth and can be extracted using organic solvents.[1]

Objective: To isolate and purify Illudins from the culture supernatant.

Materials:

  • Culture broth from the fermentation

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of acetonitrile (B52724) in 0.1% aqueous acetic acid)[3]

Procedure:

  • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extract the cell-free supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

  • Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purify the crude extract using column chromatography on silica gel.[1]

  • Elute the column with a suitable solvent system to separate Illudin S and Illudin M.[3]

  • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Combine the fractions containing the pure Illudins and evaporate the solvent. The final product can be further purified by crystallization.[1]

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_inoculum Inoculum Preparation cluster_production Production Stage cluster_downstream Downstream Processing pda PDA Culture seed Seed Culture pda->seed homo Homogenization seed->homo stand Standardization homo->stand ferm Submerged Fermentation stand->ferm Inoculation feed Fed-Batch (Optional) ferm->feed extr Extraction feed->extr Harvest puri Purification extr->puri anal Analysis (HPLC/MS) puri->anal

Caption: General workflow for Illudin production.

Putative Illudin Biosynthetic Pathway

The biosynthesis of Illudins proceeds via the mevalonate (B85504) pathway to produce the sesquiterpene precursor, farnesyl pyrophosphate (FPP). In Omphalotus olearius, the enzyme Δ-6 protoilludene synthase (encoded by genes like Omp6 and Omp7) catalyzes the conversion of FPP to Δ-6 protoilludene, the first committed step in Illudin biosynthesis.[2] Subsequent modifications, likely involving cytochrome P450 monooxygenases and oxidoreductases found in the same gene clusters, lead to the formation of Illudin S and Illudin M.[2]

illudin_pathway mev Mevalonate Pathway fpp Farnesyl Pyrophosphate (FPP) mev->fpp proto Δ-6 Protoilludene fpp->proto Δ-6 Protoilludene Synthase (e.g., Omp6, Omp7) inter Oxidative Intermediates proto->inter P450s, Oxidoreductases illS Illudin S inter->illS illM Illudin M inter->illM

Caption: Putative biosynthetic pathway of Illudins.

Quantitative Analysis

Accurate quantification of Illudins is essential for process optimization. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is the standard analytical method.

Table 4: Summary of Optimized Illudin M Production

StrainCulture MethodKey OptimizationMax. Illudin M Titer (mg/L)Reference
O. nidiformisShake FlaskMedium Composition~400[1]
O. nidiformisShake FlaskFed-Batch (Acetate & Glucose)~940[1]

Conclusion

The in vitro culture of Omphalotus species presents a viable platform for the production of Illudins, key precursors for novel anticancer therapeutics. Through careful strain selection, media optimization, and advanced cultivation strategies like fed-batch fermentation, it is possible to achieve high titers of these valuable secondary metabolites. The protocols and data presented herein provide a solid foundation for researchers to establish and optimize their own Illudin production systems.

References

Illudin B as a Potential Antiviral Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudins are a class of sesquiterpenoid compounds produced by fungi of the Omphalotus genus. While much of the research has focused on their potent anticancer properties, emerging evidence suggests their potential as antiviral agents. This document provides an overview of the antiviral potential of Illudin B and its related compounds, primarily referencing data from the more extensively studied Illudin S. Due to the limited availability of specific data for this compound, information from Illudin S is used as a proxy to outline potential mechanisms and experimental approaches. It is critical for researchers to validate these findings specifically for this compound.

Antiviral Activity and Spectrum

Illudin S has demonstrated antiviral activity, particularly against DNA viruses like Herpes Simplex Virus Type 1 (HSV-1)[1][2]. A derivative, Neothis compound, has also shown potential activity against RNA viruses, specifically SARS-CoV-2[3]. The primary mechanism of action is believed to be through the alkylation of DNA and other macromolecules, leading to the inhibition of viral replication[4].

Quantitative Data Summary

The following tables summarize the available quantitative data for Illudin S, which can serve as a preliminary reference for studies on this compound. All values should be experimentally redetermined for this compound.

Table 1: In Vitro Antiviral Activity of Illudin S

VirusCell LineAssay TypeIC50 (µM)Reference
Herpes Simplex Virus 1 (HSV-1)CV-1Antiviral AssayNot specified[1][2]

Table 2: Cytotoxicity of Illudin Analogs

CompoundCell LineAssay TypeCC50 (µM)Reference
Illudin SHL-60Trypan Blue Exclusion~0.003[5]
Neothis compoundVero E6, HEK-ACE2Not specifiedNot specified[3]

Note: Cytotoxicity is cell-line dependent and should be assessed in the same cell lines used for antiviral assays.

Mechanism of Action

The proposed antiviral mechanism of Illudins involves the inhibition of viral DNA synthesis. Illudin S is known to be a DNA alkylating agent, causing DNA damage that can arrest the cell cycle and induce apoptosis[4]. This activity is likely responsible for its effect against DNA viruses. In the context of RNA viruses, as suggested for Neothis compound, the mechanism might involve RNA intercalation, disrupting viral genome replication and transcription[3].

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound, extrapolated from studies on Illudin S, leading to the inhibition of viral replication.

IlludinB_Antiviral_Mechanism cluster_host Host Cell Processes IlludinB This compound HostCell Host Cell IlludinB->HostCell DNA_Damage DNA/RNA Alkylation & Damage IlludinB->DNA_Damage ViralInfection Viral Infection ViralInfection->HostCell ViralDNA_RNA Viral DNA/RNA Replication HostCell->ViralDNA_RNA Replication_Inhibition Inhibition of Viral Replication DNA_Damage->Replication_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis MTT_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate CC50 G->H Plaque_Reduction_Workflow A Seed host cells in 6-well plates B Infect with virus in the presence of serial dilutions of this compound A->B C Incubate for 1-2 hours (adsorption) B->C D Remove inoculum and add overlay medium containing this compound C->D E Incubate for 2-4 days D->E F Fix and stain cells E->F G Count plaques F->G H Calculate IC50 G->H Experimental_Strategy Start Start: Investigate this compound as an Antiviral Agent Cytotoxicity 1. Determine Cytotoxicity (CC50) (MTT Assay) Start->Cytotoxicity AntiviralScreen 2. Screen for Antiviral Activity (IC50) (Plaque Reduction Assay) Start->AntiviralScreen SelectivityIndex 3. Calculate Selectivity Index (SI = CC50/IC50) Cytotoxicity->SelectivityIndex AntiviralScreen->SelectivityIndex Mechanism 4. Investigate Mechanism of Action SelectivityIndex->Mechanism DNA_RNA_Inhibition Viral DNA/RNA Synthesis Inhibition Assay Mechanism->DNA_RNA_Inhibition SignalingPathways Analysis of Antiviral Signaling Pathways (e.g., NF-κB, IRF3) Mechanism->SignalingPathways Conclusion Conclusion: Evaluate Potential of this compound as an Antiviral Drug DNA_RNA_Inhibition->Conclusion SignalingPathways->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Illudin B Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cultivation of Illudin B-producing fungi.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues that may lead to low or inconsistent this compound yields.

Problem Potential Cause Recommended Solution
Low or No this compound Production Inappropriate fungal strainScreen different Omphalotus species and strains. Omphalotus nidiformis and Omphalotus illudens are known producers.[1][2]
Suboptimal culture mediumTest various media compositions. A medium containing corn steep solids has been shown to be effective.[1] A simplified medium with glucose and corn steep solids can also enhance titers.[1]
Poor seed culture qualityStandardize seed preparation. Homogenizing the seed culture can lead to more consistent results.[1] Ensure an appropriate inoculum size.[1]
Unfavorable culture conditionsOptimize physical parameters such as temperature, pH, and aeration.[3][4][5]
Inconsistent this compound Yields Variability in seed cultureImplement a strict, standardized protocol for seed culture preparation, including homogenization.[1]
Inconsistent inoculum sizePrecisely control the inoculum concentration.[1]
Fluctuation in culture conditionsMonitor and maintain stable temperature, pH, and agitation throughout the fermentation process.
Slow Fungal Growth Inadequate nutrient availabilityEnsure the medium contains sufficient carbon and nitrogen sources. Glucose is a commonly used carbon source.[1]
Suboptimal pHAdjust the initial pH of the culture medium. A pH of 4.0 has been used for Omphalotus olearius.[6]
Presence of inhibitory substancesEnsure all media components and glassware are properly sterilized and free of contaminants.
Difficulty in Extracting this compound Inefficient extraction solventUse appropriate organic solvents for extraction from the culture broth. Illudin M is commonly extracted with organic solvents.[1]
This compound degradationPerform extraction steps quickly and at low temperatures to minimize degradation.
Inaccurate Quantification of this compound Poor chromatographic separationOptimize the HPLC method, including the column, mobile phase, and gradient. Reverse-phase HPLC is commonly used.[1]
Matrix effects in mass spectrometryPrepare samples with a clean-up step to remove interfering compounds from the culture medium.[7][8]

Frequently Asked Questions (FAQs)

1. Which fungal species are known to produce this compound?

This compound, along with the closely related Illudin S and M, is primarily produced by fungi belonging to the genus Omphalotus.[1][2][9] Species such as Omphalotus nidiformis, Omphalotus illudens (also known as Clitocybe illudens), and Omphalotus olearius have been identified as producers.[1][2][6]

2. What is a suitable culture medium for this compound production?

A variety of media have been used for the cultivation of Omphalotus species. A medium containing corn steep solids has shown promising results for Illudin M production by Omphalotus nidiformis.[1] A simplified medium consisting of glucose (13.5 g/L), corn steep solids (7.0 g/L), and modified Dox broth (35 mL) has also been reported to significantly enhance titers.[1] For Omphalotus olearius, a liquid medium containing glucose, corn steep powder, and various salts at a pH of 4.0 has been described.[6]

3. How can I improve the yield of this compound?

Several strategies can be employed to improve this compound yield:

  • Strain Selection: Screening different Omphalotus strains is a crucial first step, as productivity can vary significantly between them.[1]

  • Media Optimization: Systematically testing different media components and their concentrations can lead to significant yield improvements.[1]

  • Seed Culture Standardization: A consistent and high-quality seed culture is critical for reproducible fermentations. This includes controlling the age, morphology (e.g., homogenized mycelia vs. pellets), and inoculum size.[1]

  • Fed-Batch Cultivation: A feeding strategy that considers potential biosynthetic bottlenecks can dramatically increase final titers. For Illudin M, feeding acetate (B1210297) and glucose at specific time points resulted in a 25-fold increase in yield.[1]

  • Elicitation: The use of elicitors, which are molecules that trigger a defense response in fungi, can enhance the production of secondary metabolites.[10][11][12] While specific elicitors for this compound are not well-documented, general elicitors like methyl jasmonate and salicylic (B10762653) acid could be tested.[13]

4. What is the general workflow for this compound production and analysis?

The following diagram illustrates a typical workflow for this compound production and analysis:

G General Workflow for this compound Production and Analysis cluster_production Production Phase cluster_downstream Downstream Processing & Analysis strain Strain Selection (e.g., Omphalotus nidiformis) seed Seed Culture Preparation strain->seed fermentation Submerged Fermentation (Shake Flask or Bioreactor) seed->fermentation feeding Fed-Batch Strategy (e.g., Glucose/Acetate feeding) fermentation->feeding harvest Harvest Culture Broth feeding->harvest extraction Solvent Extraction harvest->extraction quantification Quantification (e.g., HPLC-DAD, LC-MS) extraction->quantification purification Purification (Optional) (e.g., Column Chromatography) quantification->purification

Caption: A generalized workflow from fungal strain selection to this compound quantification.

5. How is this compound extracted and quantified?

This compound is secreted into the culture medium.[1] A common procedure involves:

  • Separation of Biomass: The fungal biomass is removed from the culture broth by centrifugation.[1]

  • Solvent Extraction: The supernatant is then extracted with a water-immiscible organic solvent.[1]

  • Quantification: The extracted this compound is quantified using analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]

Quantitative Data Summary

Fungal Strain Culture Condition Illudin M Yield (mg/L) Reference
Omphalotus nidiformisInitial screening in Rb2 medium~38[1]
Omphalotus nidiformisOptimized seed and simplified medium~400[1]
Omphalotus nidiformisFed-batch with acetate and glucose~940[1]

Experimental Protocols

Protocol 1: Seed Culture Preparation for Omphalotus nidiformis

This protocol is adapted from a study that significantly improved Illudin M production.[1]

  • Initial Culture: Grow Omphalotus nidiformis on a suitable solid agar (B569324) medium, such as Potato Dextrose Agar (PDA), at room temperature in the dark for 2-3 weeks.[6]

  • Pre-culture: Inoculate a liquid medium (e.g., simplified medium with 13.5 g/L glucose, 7.0 g/L corn steep solids, and 35 mL modified Dox broth) with an agar plug containing mycelium.[1]

  • Incubation: Incubate the pre-culture in a shake flask at an appropriate temperature and agitation speed.

  • Homogenization: Prior to inoculating the main production culture, homogenize the seed culture to ensure a uniform inoculum.

  • Inoculation: Inoculate the production medium with a standardized concentration of the homogenized seed culture.[1]

Protocol 2: Fed-Batch Cultivation for Enhanced Illudin Production

This protocol is based on a successful strategy for increasing Illudin M yield.[1]

  • Initial Batch Phase: Start the fermentation in the optimized simplified medium.

  • Monitoring: Monitor key parameters such as glucose concentration and pH.

  • First Feed: At a specific time point (e.g., 96 hours), feed the culture with a concentrated solution of a precursor like acetate (e.g., 8.0 g/L).[1]

  • Second Feed: At a later time point (e.g., 120 hours), feed the culture with a concentrated glucose solution (e.g., 6.0 g/L) to replenish the carbon source.[1]

  • Harvest: Continue the fermentation and harvest the culture broth when the Illudin titer reaches its maximum.

Protocol 3: Extraction and Quantification of Illudins

This is a general protocol based on established methods.[1][7]

  • Sample Preparation: Collect a sample of the culture broth and centrifuge to remove the fungal biomass.

  • Extraction: Mix the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or acetonitrile). Vortex and centrifuge to separate the phases.

  • Evaporation: Carefully evaporate the organic solvent from the extract under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC or LC-MS analysis (e.g., methanol (B129727) or acetonitrile/water mixture).

  • Analysis: Inject the reconstituted sample into an HPLC-DAD or LC-MS system for quantification against a standard curve of purified this compound.

Signaling Pathways and Biosynthesis

While the complete signaling pathway for Illudin biosynthesis in Omphalotus is not fully elucidated, it is known to be a secondary metabolic pathway. The production of secondary metabolites in fungi is often triggered by nutrient limitation, such as the depletion of the primary carbon source.[1]

G Conceptual Overview of Illudin Biosynthesis Regulation nutrient_limitation Nutrient Limitation (e.g., Glucose Depletion) stress_response Cellular Stress Response nutrient_limitation->stress_response gene_activation Activation of Biosynthetic Gene Cluster stress_response->gene_activation illudin_synthase Illudin Synthase(s) gene_activation->illudin_synthase precursors Primary Metabolites (e.g., from Mevalonate Pathway) precursors->illudin_synthase illudin_b This compound illudin_synthase->illudin_b G Simplified Illudin Biosynthetic Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp protoilludene Protoilludene fpp->protoilludene modifications Enzymatic Modifications (e.g., Hydroxylation, Oxidation) protoilludene->modifications illudins Illudin S, M, B modifications->illudins

References

Problems with Illudin B solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Illudin B in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound has limited solubility in aqueous solutions. It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1]

Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

A2: Precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound. It typically occurs when a stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. The rapid change in solvent polarity reduces the compound's solubility, causing it to come out of solution.[2][3]

Q3: What is the recommended way to prepare a working solution of this compound in an aqueous buffer?

A3: It is recommended to first dissolve this compound in 100% DMSO to create a high-concentration stock solution.[4] This stock can then be serially diluted in pre-warmed (37°C) aqueous buffer or cell culture medium to the final desired concentration.[2] It is crucial to add the stock solution to the buffer slowly while vortexing to facilitate mixing and minimize precipitation.[2]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?

A4: The tolerance to DMSO can vary between different cell lines. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize any potential solvent-induced toxicity or off-target effects.[5][6] It is always advisable to include a vehicle control (media with the same final DMSO concentration) in your experiments.[5]

Q5: How should I store my this compound stock solution?

A5: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions prepared in an organic solvent like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.[7][8]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A precipitate forms immediately after adding the this compound stock solution (in organic solvent) to an aqueous buffer.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous buffer is above its solubility limit.Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration by performing a solubility test.[2]
"Solvent Shock" Rapid dilution of the concentrated organic stock solution into the aqueous buffer causes a sudden change in polarity, leading to precipitation.[3]Perform a serial dilution. First, create an intermediate dilution of the stock solution in the pre-warmed aqueous buffer before preparing the final concentration. Add the compound dropwise while gently vortexing the buffer.[2]
Low Temperature of Buffer The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for your dilutions.[2]
Issue 2: Delayed Precipitation in Culture

Symptom: The this compound solution appears clear initially, but a precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may not be stable in the aqueous environment of the cell culture medium over an extended period, leading to degradation and precipitation of less soluble byproducts.Assess the stability of this compound in your specific medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing samples at different time points using methods like HPLC or LC-MS.
Interaction with Media Components This compound might interact with salts, proteins, or other components in the cell culture medium, forming insoluble complexes.[3] For instance, phosphate (B84403) in buffers can sometimes form insoluble salts.[9][10]If possible, try using a different basal media formulation. Reducing the serum concentration, if your experimental design allows, might also help.
pH and Temperature Shifts Changes in the pH or temperature of the medium during incubation can affect the solubility of this compound.[3]Ensure your incubator provides a stable temperature and CO2 environment to maintain a consistent pH of the medium.

Data Presentation

Table 1: Solubility of Illudins in Various Solvents
Compound Solvent Solubility Notes
This compoundEthanol, Methanol, DMF, DMSOSoluble[1]
This compoundAqueous BuffersLimited Solubility[1]
Illudin SDMSO50 mg/mL (189.16 mM)May require sonication.[11]
Illudin S10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.46 mM)A clear solution can be achieved.[7][12]
Illudin MDMSO100 mg/mL (402.71 mM)May require sonication.[8]
Illudin M10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline≥ 2.5 mg/mL (10.07 mM)A clear solution can be achieved.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general method for preparing this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in 100% DMSO.

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.[7][8]

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[7][8]

  • Preparation of Working Solution:

    • Pre-warm the aqueous buffer or cell culture medium to 37°C.[2]

    • Create an intermediate dilution of the 10 mM stock solution in the pre-warmed medium. For example, dilute the 10 mM stock 1:10 to get a 1 mM solution.

    • From the intermediate dilution, prepare the final working concentration. For example, to make a 10 µM working solution, dilute the 1 mM intermediate solution 1:100 in the pre-warmed medium.

    • During dilution, add the this compound solution dropwise to the medium while gently vortexing.[2]

    • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

Protocol 2: Determination of Kinetic Solubility of this compound in Aqueous Buffer

This protocol outlines a method to determine the maximum soluble concentration of this compound in an aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~620 nm

Procedure:

  • Prepare Serial Dilutions:

    • In a 96-well plate, prepare a serial 2-fold dilution of the 10 mM this compound stock solution in DMSO.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add a fixed volume of the pre-warmed aqueous buffer to each well (e.g., 198 µL).

    • Transfer a small volume of each DMSO dilution of this compound to the corresponding wells of the plate with the aqueous buffer (e.g., 2 µL). This will result in a final DMSO concentration of 1%.

    • Include a control well with only the aqueous buffer and DMSO.

  • Incubation and Observation:

    • Seal the plate and incubate at 37°C for 1-2 hours to allow for potential precipitation to occur.[13]

    • Visually inspect the wells for any signs of turbidity or precipitate.

  • Quantitative Measurement:

    • Measure the turbidity of each well using a plate reader at a wavelength where this compound does not absorb (e.g., 620 nm).[13] An increase in absorbance compared to the control well indicates precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration of this compound that does not show a significant increase in absorbance is considered the maximum kinetic soluble concentration under these conditions.

Visualizations

This compound's Mechanism of Action

This compound's analogues, Illudin S and Irofulven, are known to be potent anti-tumor agents that induce DNA damage.[14][15] This damage is not effectively repaired by global genome repair pathways but is specifically recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[15] The following diagram illustrates this proposed mechanism.

IlludinB_Pathway cluster_cell Cell cluster_transcription Transcription cluster_repair DNA Repair IlludinB This compound ActiveMetabolite Active Metabolite IlludinB->ActiveMetabolite Intracellular Activation DNA DNA ActiveMetabolite->DNA Alkylation DNADamage DNA Damage (Adducts) DNA->DNADamage RNAPolII RNA Polymerase II StalledRNAPolII Stalled RNA Pol II RNAPolII->StalledRNAPolII Encounters DNA Damage TCNER Transcription-Coupled Nucleotide Excision Repair (TC-NER) StalledRNAPolII->TCNER Triggers CellSurvival Cell Survival & Transcription Recovery TCNER->CellSurvival Successful Repair Apoptosis Apoptosis TCNER->Apoptosis Repair Failure

Caption: Proposed mechanism of action for Illudin-induced DNA damage and repair.

Experimental Workflow for Solubility Assessment

The following workflow outlines the key steps for assessing the solubility of this compound in an aqueous buffer.

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare 10 mM This compound Stock in 100% DMSO SerialDilution Create Serial Dilutions of Stock in DMSO Stock->SerialDilution AddToBuffer Add Dilutions to Aqueous Buffer (e.g., PBS) SerialDilution->AddToBuffer Incubate Incubate at 37°C for 1-2 hours AddToBuffer->Incubate MeasureTurbidity Measure Turbidity (Absorbance at 620 nm) Incubate->MeasureTurbidity DetermineMaxSol Determine Max Soluble Concentration MeasureTurbidity->DetermineMaxSol

Caption: Experimental workflow for determining the kinetic solubility of this compound.

References

Technical Support Center: Illudin B Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Illudin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a sesquiterpenoid compound with potent cytotoxic properties, making it a subject of interest in cancer research. However, its complex structure, featuring a cyclopropane (B1198618) ring and α,β-unsaturated ketone, renders it susceptible to degradation under various environmental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemical structure of this compound and general knowledge of sesquiterpene lactone stability, the primary factors contributing to its degradation are:

  • pH: this compound is expected to be unstable in both acidic and alkaline conditions, which can lead to hydrolysis of its functional groups.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the modification of its chemical structure.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C (long-term)Reduces the rate of chemical reactions.
Light Protected from light (amber vials or stored in the dark)Prevents photodegradation.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidation.
Form As a dry powder (lyophilized if possible)Reduces hydrolysis and other solvent-mediated degradation.

Troubleshooting Guide

Problem: I am observing a loss of activity in my this compound samples over time.

  • Possible Cause 1: Improper Storage Temperature. Storing this compound at room temperature or even at 4°C can lead to significant degradation.

    • Solution: Always store stock solutions and solid this compound at -20°C for short-term storage and -80°C for long-term storage.

  • Possible Cause 2: Exposure to Light. this compound is potentially photosensitive.

    • Solution: Store this compound in amber-colored vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling.

  • Possible Cause 3: pH Instability in Aqueous Solutions. If you are preparing aqueous solutions, the pH can significantly impact stability.

    • Solution: Prepare fresh solutions for each experiment. If storage of an aqueous solution is unavoidable, use a buffered solution at a neutral pH (around 7.0) and store at -80°C for the shortest possible time.

  • Possible Cause 4: Repeated Freeze-Thaw Cycles. Subjecting stock solutions to multiple freeze-thaw cycles can accelerate degradation.

    • Solution: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Problem: I see extra peaks in my analytical chromatogram (e.g., HPLC) when analyzing this compound.

  • Possible Cause: Degradation Products. The appearance of new peaks likely indicates the formation of degradation products.

    • Solution: Review your storage and handling procedures against the recommendations. To identify the degradation products, techniques like LC-MS and NMR can be employed. A forced degradation study can help to intentionally generate and identify potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water, 1:1 v/v).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Alkaline Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at room temperature for 1, 2, 4, and 8 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation: Store the solid this compound and the this compound solution at 60°C for 1, 3, and 7 days, protected from light.

    • Photodegradation: Expose the this compound solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Analysis: Quantify the amount of undegraded this compound and the formation of degradation products. Characterize the major degradation products using LC-MS and NMR.

Protocol 2: Preparation of Lyophilized this compound for Long-Term Storage

Lyophilization (freeze-drying) is an effective method for enhancing the long-term stability of this compound by removing the solvent.

Methodology:

  • Formulation: Dissolve this compound in a suitable solvent system, such as a mixture of tertiary butanol and water. The use of a bulking agent like mannitol (B672) can improve the cake structure of the lyophilized product.

  • Freezing: Freeze the solution at a controlled rate to a temperature below the eutectic point of the formulation (e.g., -40°C to -50°C).

  • Primary Drying (Sublimation): Under vacuum, gradually increase the shelf temperature to remove the frozen solvent by sublimation. The temperature should be kept below the collapse temperature of the formulation.

  • Secondary Drying (Desorption): After all the ice has sublimated, increase the temperature further (e.g., to 25°C) to remove any residual bound water.

  • Sealing: Once the drying process is complete, the vials should be sealed under vacuum or backfilled with an inert gas like nitrogen or argon before sealing to prevent moisture uptake and oxidation.

Visualizations

IlludinB_Degradation_Pathways IlludinB This compound Degradation Degradation IlludinB->Degradation Acid Acidic Conditions (Hydrolysis) Degradation->Acid pH < 7 Base Alkaline Conditions (Hydrolysis) Degradation->Base pH > 7 Light Light Exposure (Photodegradation) Degradation->Light UV/Visible Light Heat High Temperature (Thermal Degradation) Degradation->Heat > Room Temp Oxidation Oxidizing Agents Degradation->Oxidation

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow_Stability_Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare this compound Solution Acid Acid Prep->Acid Base Base Prep->Base Oxidation Oxidation Prep->Oxidation Heat Heat Prep->Heat Light Light Prep->Light HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS Analysis HPLC->LCMS Degradation_Profile Degradation Profile HPLC->Degradation_Profile NMR NMR Analysis LCMS->NMR Product_ID Degradation Product Identification NMR->Product_ID

Caption: Workflow for a forced degradation study of this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions and results may vary. It is recommended to perform stability studies on your specific batch of this compound under your experimental conditions.

Technical Support Center: Overcoming Resistance to Illudin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating resistance to Illudin B and its analogs in cancer cells. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of resistance to this compound and its analogs (like Irofulven)?

A1: Unlike many conventional chemotherapeutics, resistance to Illudins is typically not mediated by multidrug resistance pumps like P-glycoprotein (MDR1) or MRP1.[1] The primary mechanisms of resistance and sensitivity revolve around DNA repair pathways and drug transport. Key factors include:

  • Transcription-Coupled Nucleotide Excision Repair (TC-NER): A functional TC-NER pathway is crucial for repairing DNA damage induced by Illudins.[2] Cells with deficiencies in core NER proteins, such as XPA, XPF, and XPG, are often hypersensitive to these compounds.[2][3] Conversely, enhanced TC-NER activity can contribute to resistance.

  • BRCA1 Function: The breast cancer susceptibility gene 1 (BRCA1) plays a significant role in chemoresistance to Irofulven (B1672183).[4][5][6] BRCA1 is involved in cell cycle checkpoints (S and G2/M) and the repair of DNA double-strand breaks through homologous recombination.[4][5] Upregulation of BRCA1 can lead to cell cycle arrest, allowing time for DNA repair and thus promoting resistance.[7]

  • Drug Uptake: The cytotoxicity of Illudins is linked to an energy-dependent transport mechanism.[8][9] Cells that are less sensitive to Illudins may have a reduced capacity for drug uptake.[9]

  • Hypoxia and Thioredoxin System: Irofulven's efficacy can be influenced by the tumor microenvironment, particularly under hypoxic conditions. It interacts with the thioredoxin (Trx) system, which may contribute to its activity against slowly proliferating and hypoxic cancer cells.[10]

Q2: My cancer cell line shows acquired resistance to this compound. What molecular changes should I investigate?

A2: For acquired resistance, consider investigating the following:

  • Upregulation of DNA Repair Proteins: Assess the expression levels of key TC-NER pathway proteins (e.g., XPG, CSB) and BRCA1. Increased expression of these proteins could enhance DNA repair capacity.

  • Alterations in Drug Transporters: While classical MDR pumps are not typically involved, investigate the expression of other transporters. For instance, overexpression of the lipid transporter ABCA12 has been linked to chemoresistance in some cancers by controlling ceramide levels, a pro-apoptotic lipid.[1][11] While a direct link to Illudin resistance is yet to be firmly established, it represents a potential avenue for investigation.

  • Changes in Cell Cycle Control: Analyze cell cycle progression in response to this compound treatment in your resistant versus parental cell lines. Enhanced G2/M arrest, potentially mediated by BRCA1, could be a contributing factor.[4]

Q3: Are there Illudin analogs that can overcome resistance?

A3: The development of Illudin analogs, such as Irofulven (hydroxymethylacylfulvene), was driven by the need for compounds with an improved therapeutic index.[12] While these analogs often share a similar mechanism of action, their efficacy can vary between different cancer cell lines. If resistance to this compound is observed, testing a panel of related analogs may identify a compound with retained or enhanced activity.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay (e.g., MTT, clonogenic survival) results.

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure logarithmic growth throughout the experiment. For clonogenic assays, ensure single-cell suspension and appropriate cell numbers to yield countable colonies (50-150).
Drug Stability Illudins can be unstable in solution. Prepare fresh drug dilutions for each experiment from a frozen stock. Protect from light.
Inconsistent Incubation Times Adhere strictly to the planned drug exposure and recovery times for all replicates and experiments.
Incomplete Solubilization (MTT Assay) Ensure complete dissolution of formazan (B1609692) crystals by adding the solubilization buffer and mixing thoroughly. Incubate until all purple precipitate is dissolved before reading the absorbance.[13][14]

Problem 2: No significant difference in sensitivity between BRCA1-proficient and BRCA1-deficient cell lines.

Possible Cause Troubleshooting Step
Off-target Effects Confirm BRCA1 knockdown or knockout using Western blot or qPCR. Ensure the observed phenotype is not due to off-target effects of siRNA/shRNA.
Drug Concentration/Exposure Time The role of BRCA1 in resistance may be more pronounced at specific concentrations or exposure times. Perform a dose-response and time-course experiment.[6]
Alternative Repair Pathways Other DNA repair pathways might be compensating for the loss of BRCA1 function in your specific cell line.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of Irofulven in Cisplatin-Sensitive and -Resistant Ovarian Carcinoma Cell Lines

Cell LineResistance to Cisplatin (Fold)Resistance to Irofulven (Fold)
A2780/CP70~7~2
2008 C13*-~3-fold more sensitive

Data extrapolated from studies on the Illudin analog, Irofulven.

Key Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage and Repair Pathway

Illudin_DNA_Damage_Repair This compound-Induced DNA Damage and Repair Pathway cluster_cell Cancer Cell cluster_TC_NER Transcription-Coupled NER (TC-NER) cluster_BRCA1 BRCA1-Mediated Response IlludinB This compound ActiveMetabolite Active Metabolite IlludinB->ActiveMetabolite Metabolic activation DNA Nuclear DNA ActiveMetabolite->DNA Alkylation DNADamage DNA Adducts (Helix-distorting) DNA->DNADamage RNAPII RNA Polymerase II DNADamage->RNAPII Blocks transcription BRCA1 BRCA1 DNADamage->BRCA1 Activation Apoptosis Apoptosis DNADamage->Apoptosis If repair fails StalledRNAPII Stalled RNAPII RNAPII->StalledRNAPII CSB CSB StalledRNAPII->CSB Recruitment TFIIH TFIIH CSB->TFIIH XPG XPG TFIIH->XPG XPF_ERCC1 XPF-ERCC1 XPG->XPF_ERCC1 Repair DNA Repair XPF_ERCC1->Repair CellSurvival Cell Survival Repair->CellSurvival CellCycleArrest S/G2-M Arrest BRCA1->CellCycleArrest Induces HR_Repair Homologous Recombination Repair BRCA1->HR_Repair Mediates CellCycleArrest->Repair Allows time for HR_Repair->CellSurvival Clonogenic_Assay_Workflow Workflow for Clonogenic Survival Assay start Start: Single-cell suspension seed Seed cells at low density in 6-well plates start->seed incubate1 Incubate 24h (allow attachment) seed->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 7-14 days (until colonies form) treat->incubate2 fix Fix colonies (e.g., with Methanol/Acetic Acid) incubate2->fix stain Stain colonies (e.g., with Crystal Violet) fix->stain count Count colonies (>50 cells/colony) stain->count analyze Calculate Plating Efficiency and Surviving Fraction count->analyze end End: Generate survival curve analyze->end

References

Technical Support Center: Optimizing Illudin B Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Illudin B dosage for in vivo studies. Given the potent cytotoxicity of Illudins, careful dose determination is critical to balance anti-tumor efficacy with acceptable toxicity. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols based on available data for this compound and its close analogs, such as Illudin S and M.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other Illudins, is a pro-drug that is metabolically activated within cells. Its active metabolites are potent alkylating agents that primarily cause DNA damage, leading to the inhibition of DNA synthesis and subsequent cell death.[1][2] This activity is particularly effective against tumor cells, although off-target toxicity is a significant concern.

Q2: How is this compound's toxicity profile relevant to in vivo studies?

A2: Illudins exhibit a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[3] In vivo studies with Illudin S in rats have shown severe damage to the digestive tract at oral doses of 5, 10, or 20 mg/kg.[3] Therefore, careful dose-escalation studies are essential to determine the maximum tolerated dose (MTD).

Q3: What are common challenges encountered when administering this compound in animal models?

A3: Common challenges include significant local and systemic toxicity, poor solubility, and rapid degradation. The high toxicity can lead to adverse effects such as weight loss, gastrointestinal issues, and mortality, even at doses intended to be therapeutic.[3] Formulating this compound for stable and effective delivery is also a key challenge.

Q4: Which administration routes are most common for Illudin analogs in vivo?

A4: While oral administration has been studied, it is associated with severe gastrointestinal toxicity.[3] Intraperitoneal (IP) and intravenous (IV) routes have been used for Illudin analogs like dehydroilludin M and have shown efficacy in xenograft models.[4] The choice of administration route will significantly impact the pharmacokinetic and toxicity profiles.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High mortality or excessive weight loss in animals - Dose is above the Maximum Tolerated Dose (MTD).- Formulation issues leading to acute toxicity.- Animal model is particularly sensitive to this compound.- Conduct a dose-range finding study to determine the MTD.- Start with a lower dose and escalate gradually.- Re-evaluate the formulation and vehicle for biocompatibility.- Consider a different animal strain or species.
Lack of anti-tumor efficacy - Dose is too low.- Poor bioavailability of the compound.- Inappropriate administration route.- Tumor model is resistant to this compound.- Increase the dose in a stepwise manner, monitoring for toxicity.- Optimize the formulation to improve solubility and stability.- Explore alternative administration routes (e.g., IV instead of IP).- Confirm the sensitivity of the tumor cell line to this compound in vitro before proceeding to in vivo studies.
Precipitation of this compound during formulation - Poor solubility in the chosen vehicle.- Test a range of biocompatible solvents and co-solvents (e.g., DMSO, PEG300, Tween 80).- Consider formulating as a nanosuspension or liposomal encapsulation to improve solubility and stability.[5]
Inconsistent results between animals - Inaccurate dosing.- Variability in animal health or tumor engraftment.- Instability of the formulation.- Ensure accurate and consistent administration technique.- Randomize animals into treatment groups carefully.- Prepare fresh formulations for each administration and protect from light and heat.

Quantitative Data Summary

Table 1: In Vivo Dosage and Toxicity of Illudin Analogs

CompoundAnimal ModelAdministration RouteDoseObserved EffectReference
Illudin SRatOral5, 10, 20 mg/kgSevere inflammation and edema in the stomach and small intestine.[3]
Dehydroilludin MMouse (with MV522 lung carcinoma xenograft)IP or IVNot specifiedInhibited xenograft growth and prolonged lifespan.[4]

Experimental Protocols

Protocol 1: General Procedure for Intraperitoneal (IP) Injection in Mice

This protocol provides a general guideline for the IP administration of a therapeutic agent. It should be adapted based on the specific formulation of this compound.

Materials:

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • This compound formulation in a sterile vehicle

  • 70% ethanol (B145695) for disinfection

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The animal should be positioned to expose the abdomen.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle at a 10-30 degree angle into the peritoneal cavity. Avoid deep penetration to prevent injury to internal organs.

  • Aspiration: Gently pull back the plunger to ensure no fluid (urine or blood) enters the syringe. If fluid is aspirated, discard the needle and syringe and start over at a new site with fresh materials.

  • Injection: Slowly and steadily inject the this compound formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

  • Post-Injection Monitoring: Monitor the animal for any immediate adverse reactions. Return the animal to its cage and observe for signs of toxicity over the following hours and days.

Protocol 2: Formulation of a Poorly Soluble Compound for In Vivo Administration

Given that Illudins have limited water solubility, a common formulation approach involves using a mixture of solvents.

Example Vehicle Formulation (to be optimized for this compound):

  • 10% Dimethyl sulfoxide (B87167) (DMSO)

  • 40% Polyethylene glycol 300 (PEG300)

  • 5% Tween 80

  • 45% Saline

Procedure:

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300 and Tween 80 to the solution and mix thoroughly.

  • Slowly add saline to the mixture while vortexing to create a clear solution or a stable suspension.

  • Visually inspect the formulation for any precipitation before administration.

  • This formulation should be prepared fresh before each use and protected from light.

Visualizations

Signaling Pathway

IlludinB_Mechanism cluster_cell Cancer Cell cluster_DDR DNA Damage Response (DDR) IlludinB This compound (Pro-drug) ActiveMetabolite Active Metabolite (Alkylating Agent) IlludinB->ActiveMetabolite Metabolic Activation DNA Nuclear DNA ActiveMetabolite->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts StalledReplication Stalled Replication Fork DNA_Adducts->StalledReplication StalledTranscription Stalled Transcription Complex DNA_Adducts->StalledTranscription NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) StalledReplication->NER StalledTranscription->NER Apoptosis Apoptosis NER->Apoptosis If repair fails

Caption: this compound's mechanism of action leading to DNA damage and apoptosis.

Experimental Workflow

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study Workflow cluster_dose_finding cluster_efficacy DoseFinding 1. Dose-Range Finding Study (Determine MTD) EfficacyStudy 2. Efficacy Study in Xenograft Model DoseFinding->EfficacyStudy Use MTD DF_Groups Establish Dose Groups (e.g., 0.1, 1, 5, 10 mg/kg) DF_Admin Administer this compound DF_Groups->DF_Admin DF_Monitor Monitor Toxicity (Weight loss, clinical signs) DF_Admin->DF_Monitor DF_Result Identify MTD DF_Monitor->DF_Result ES_Tumor Tumor Implantation ES_Groups Randomize into Groups (Vehicle, this compound @ MTD) ES_Tumor->ES_Groups ES_Treat Initiate Treatment ES_Groups->ES_Treat ES_Monitor Monitor Tumor Growth & Toxicity ES_Treat->ES_Monitor ES_Endpoint Endpoint Analysis (Tumor volume, survival) ES_Monitor->ES_Endpoint ES_Result Evaluate Anti-Tumor Activity ES_Endpoint->ES_Result

Caption: Workflow for optimizing this compound dosage in preclinical studies.

References

Minimizing Illudin B off-target toxicity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing off-target toxicity associated with Illudin B analogs, such as Irofulven (B1672183), in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its analogs?

This compound and its more clinically studied analog, Irofulven (also known as HMAF or MGI-114), are potent DNA-damaging agents. Their cytotoxicity stems from their ability to alkylate DNA, forming bulky adducts that primarily stall DNA replication and transcription. This damage is preferentially recognized and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Consequently, cancer cells with deficiencies in the TC-NER pathway exhibit heightened sensitivity to these compounds.

Q2: What are the most common off-target toxicities observed with Irofulven in preclinical and clinical studies?

The most frequently reported off-target toxicities associated with Irofulven administration include:

  • Ocular Toxicity: Manifesting as blurred vision, photosensitivity, and changes in color perception.

  • Hematological Toxicity: Including thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).

  • Gastrointestinal Toxicity: Commonly presenting as nausea, vomiting, and anorexia.

  • Renal Toxicity: Observed as renal dysfunction, which can sometimes resemble renal tubular acidosis.[1]

  • Metabolic and Other Toxicities: Fatigue and metabolic acidosis have also been reported.[2][3]

Q3: Why do some cell lines show higher sensitivity to this compound analogs than others?

The differential sensitivity is largely attributed to two main factors:

  • TC-NER Pathway Competency: Cells with inherent or acquired defects in the TC-NER pathway are unable to efficiently repair the DNA damage induced by this compound analogs, leading to increased cell death.[4]

  • Drug Efflux and Metabolism: While Irofulven is not a typical substrate for common multidrug resistance transporters like P-glycoprotein, variations in cellular uptake, metabolic activation, and detoxification pathways, such as glutathione (B108866) (GSH) conjugation, can influence intracellular drug concentrations and subsequent toxicity.

Q4: Can off-target toxicity be mitigated by altering the experimental conditions?

Yes, several strategies can be employed to minimize off-target toxicity in experimental settings:

  • Dose and Schedule Optimization: As demonstrated in clinical trials, altering the dosing schedule from a daily regimen to intermittent administration can significantly improve the tolerability profile while maintaining anti-tumor activity.

  • Cell Line Selection: Utilizing cell lines with known TC-NER deficiencies can allow for the use of lower, more selective concentrations of the drug, thereby reducing off-target effects on NER-proficient cells.

  • Monitoring Intracellular Glutathione: Since Illudins can react with glutathione, monitoring and potentially modulating intracellular GSH levels may influence toxicity.[5]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in control (non-cancerous) cell lines.
  • Possible Cause: The concentration of the this compound analog may be too high, leading to non-specific DNA damage that overwhelms the repair capacity of even healthy cells.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 value of the compound in your specific control cell line.

    • Compare with cancer cell line IC50s: Ideally, there should be a therapeutic window where the concentration is effective against cancer cells but has minimal impact on control cells.

    • Reduce concentration and/or exposure time: Adjust the experimental parameters to use the lowest effective concentration for the shortest duration necessary to achieve the desired effect in the target cancer cells.

    • Assess TC-NER status: If possible, confirm that your control cell lines have a proficient TC-NER pathway.

Issue 2: Inconsistent results or high variability in cytotoxicity assays.
  • Possible Cause 1: Variability in cell health and confluency.

  • Troubleshooting Steps:

    • Standardize cell seeding density: Ensure that all wells in your assay plate start with a similar number of healthy, actively dividing cells.

    • Monitor cell culture conditions: Maintain consistent incubator conditions (temperature, CO2, humidity) and use fresh, quality-controlled media and supplements.

  • Possible Cause 2: Degradation or instability of the this compound analog in the culture medium.

  • Troubleshooting Steps:

    • Prepare fresh drug solutions: Avoid repeated freeze-thaw cycles of stock solutions.

    • Minimize exposure to light: Some compounds are light-sensitive.

    • Consider the half-life in media: If the compound is unstable, more frequent media changes with fresh drug may be necessary for longer-term experiments.

Issue 3: Difficulty in observing selective toxicity in TC-NER deficient cells.
  • Possible Cause: The selected endpoint or assay may not be sensitive enough to detect the differences in response.

  • Troubleshooting Steps:

    • Use a long-term viability assay: Assays like colony formation assays, which measure the ability of cells to proliferate over a longer period, can be more sensitive in detecting differences in cell survival compared to short-term metabolic assays (e.g., MTT).

    • Measure DNA damage and repair directly: Techniques like comet assays or immunofluorescence for DNA damage markers (e.g., γH2AX) can provide a more direct measure of the differential effects on DNA.

    • Assess cell cycle arrest: Flow cytometry analysis of the cell cycle can reveal differences in cell cycle arrest between TC-NER proficient and deficient cells following treatment.

Data Presentation

Table 1: Irofulven Dose-Limiting Toxicities (DLTs) in a Phase I Clinical Trial

Dose Level (mg/m²/day for 5 days)Number of PatientsDLTs ObservedNature of DLT
1.0 - 8.43200-
10.6460-
14.15104Renal Dysfunction (resembling renal tubular acidosis)
17.69106Grade 4 Neutropenia, Renal Toxicity, Persistent Thrombocytopenia

Data adapted from a Phase I study of Irofulven administered as a 5-minute IV infusion daily for 5 days every 4 weeks.[1]

Table 2: Incidence of Common Adverse Events with Intermittent Irofulven Schedules

Adverse EventGrade 1-2 Incidence (%)Grade 3-4 Incidence (%)
Visual
Flashing Lights12<1
Blurred Vision9<1
Photosensitivity8<1
Hematological
Thrombocytopenia2711
Neutropenia2114
Gastrointestinal
Nausea498
Vomiting358
Anorexia265
Constitutional
Fatigue5412

Data compiled from single-agent Phase I and II clinical trials of Irofulven with intermittent dosing schedules.[6]

Experimental Protocols

Protocol 1: In Vitro Nephrotoxicity Assessment using Human Kidney Proximal Tubule Epithelial Cells (HK-2)

Objective: To evaluate the potential nephrotoxic effects of an this compound analog in vitro.

Methodology:

  • Cell Culture:

    • Culture HK-2 cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant EGF.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment:

    • Prepare a concentration range of the this compound analog in the cell culture medium. Include a vehicle control (e.g., DMSO).

    • Replace the medium in the cell plates with the medium containing the test compound or vehicle.

    • Incubate for 24, 48, and 72 hours.

  • Toxicity Endpoints:

    • Cell Viability (MTT Assay):

      • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

      • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Membrane Integrity (LDH Assay):

      • Collect the cell culture supernatant at the end of the treatment period.

      • Use a commercial LDH cytotoxicity assay kit to measure the release of lactate (B86563) dehydrogenase into the medium, following the manufacturer's instructions.

    • Biomarker Analysis (ELISA):

      • Collect cell lysates or culture supernatants.

      • Measure the levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) using commercially available ELISA kits.

Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels

Objective: To determine if the this compound analog affects intracellular GSH levels.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., cancer cell line and a control cell line) in appropriate multi-well plates.

    • Treat the cells with the this compound analog at various concentrations and time points. Include a positive control for GSH depletion (e.g., buthionine sulfoximine (B86345) - BSO).

  • GSH Detection with ThiolTracker™ Violet:

    • Prepare a working solution of ThiolTracker™ Violet dye in a thiol-free buffer (e.g., DPBS).

    • After treatment, wash the cells with the thiol-free buffer.

    • Add the ThiolTracker™ Violet working solution to the cells and incubate at 37°C for 30 minutes, protected from light.

    • Wash the cells again with the thiol-free buffer.

  • Quantification:

    • Fluorescence Microscopy:

      • Fix and mount the cells on slides.

      • Visualize the fluorescence using a microscope with appropriate filters for violet fluorescence.

      • Quantify the fluorescence intensity per cell using image analysis software.

    • Flow Cytometry:

      • Trypsinize and resuspend the cells in the thiol-free buffer.

      • Analyze the fluorescence of the cell suspension using a flow cytometer with a violet laser for excitation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_off_target Off-Target Endpoints cell_culture Cell Seeding (Cancer & Control Lines) treatment Incubate Cells with Drug (24, 48, 72 hours) cell_culture->treatment drug_prep Prepare this compound Analog Concentration Series drug_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability toxicity Off-Target Toxicity Assays treatment->toxicity data_analysis Data Analysis (IC50, Therapeutic Index) viability->data_analysis nephro Nephrotoxicity (HK-2 cells, KIM-1/NGAL) toxicity->nephro ocular Ocular Toxicity (Retinal Pigment Epithelial Cells) toxicity->ocular gi GI Toxicity (Intestinal Organoids) toxicity->gi hemato Hematological Toxicity (Hematopoietic Progenitor Cells) toxicity->hemato nephro->data_analysis ocular->data_analysis gi->data_analysis hemato->data_analysis tc_ner_pathway cluster_damage DNA Damage & Recognition cluster_repair Repair Cascade cluster_outcome Cellular Outcome illudin This compound Analog dna DNA illudin->dna alkylates adduct Bulky DNA Adduct dna->adduct rna_pol Stalled RNA Polymerase II adduct->rna_pol csb CSB Recruitment rna_pol->csb deficient TC-NER Deficient Cell (Persistent Damage -> Apoptosis) rna_pol->deficient inhibition of repair tf2h TFIIH Recruitment (Helicase Activity) csb->tf2h excision Excision of Damaged Strand (XPF/ERCC1 & XPG) tf2h->excision synthesis DNA Synthesis (DNA Polymerase) excision->synthesis ligation Ligation (DNA Ligase) synthesis->ligation proficient TC-NER Proficient Cell (Repair & Survival) ligation->proficient logical_relationship cluster_factors Influencing Factors cluster_effects Observed Effects concentration Drug Concentration on_target On-Target Efficacy (Cancer Cell Killing) concentration->on_target increases off_target Off-Target Toxicity concentration->off_target increases duration Exposure Duration duration->on_target increases duration->off_target increases tc_ner TC-NER Status tc_ner->on_target modulates (deficient = higher) gsh Glutathione Levels gsh->off_target modulates (lower = higher)

References

Illudin B stability issues in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Illudin Analogs: This document focuses on Illudin S, as it is the most extensively studied compound in the Illudin family regarding its mechanism of action and cellular effects. Information on the stability and specific activity of other analogs, such as Illudin B, is less prevalent in scientific literature. The principles and protocols outlined here for Illudin S can, however, serve as a foundational guide for investigating other Illudin analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Illudin S? A1: Illudin S is a potent cytotoxic agent that functions as a DNA alkylating agent.[1] Inside the cell, it is converted into unstable metabolites that form bulky adducts with DNA.[2][3][4] These DNA lesions are significant obstacles to cellular machinery, leading to the stalling of both DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[5]

Q2: How do cells repair DNA damage caused by Illudin S? A2: The DNA lesions induced by Illudin S are primarily repaired through the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][3][4] Unlike some other DNA damaging agents, Illudin S-induced adducts are largely ignored by global genome repair pathways.[2][3] Repair is initiated when a stalled RNA polymerase II complex on the transcribed strand of an active gene signals for the recruitment of the TC-NER machinery.[6]

Q3: What is the known stability of Illudin S stock solutions? A3: The stability of Illudin S depends on the storage conditions. Solid Illudin S is stable for at least four years when stored appropriately. For stock solutions, one study suggests they are stable at 4°C, while another indicates stability for one month at -20°C and up to six months at -80°C. To ensure maximum potency, it is recommended to prepare fresh dilutions in culture medium for each experiment and avoid long-term storage of diluted solutions.

Q4: Is Illudin S expected to be stable in cell culture media for long-term experiments (e.g., >72 hours)? A4: Specific data on the half-life of Illudin S in various cell culture media at 37°C is not readily available in published literature. However, like many small molecules, its stability can be compromised by factors inherent to standard cell culture conditions, such as physiological pH (7.2-7.4), temperature (37°C), and components within the medium (e.g., serum enzymes). Therefore, for experiments extending beyond 24-48 hours, assuming complete stability is not advisable without empirical validation.

Q5: How often should I replenish the media with fresh Illudin S during a long-term experiment? A5: For long-term cultures, it is best practice to replenish the compound at regular intervals. A common approach is to perform a partial or full media change with freshly prepared Illudin S every 48 to 72 hours. This helps to maintain a more consistent effective concentration of the active compound, especially if it is degrading over time. The optimal replenishment schedule should be determined based on the stability of Illudin S in your specific experimental system (see Experimental Protocols).

Data Presentation

Table 1: Reported Cytotoxicity of Illudin S in Various Cell Lines
Cell LineAssay TypeExposure TimeIC50 / D10 ValueReference
Human Fibroblasts (Normal)Colony Survival72 hoursD10: ~1.1 ng/mL (~4.16 nM)[7]
Human Fibroblasts (XP-A, NER-deficient)Colony Survival72 hoursD10: ~0.12 ng/mL (~0.45 nM)[7]
HL-60 (Myeloid Leukemia)Not SpecifiedNot SpecifiedIC50: 6-11 nM
CEM (T-lymphocyte Leukemia)Not SpecifiedNot SpecifiedIC50: 6-11 nM
MV522 (Lung Carcinoma)Colony Forming Assay15 minutesIC50: ~10 nM[8]
8392 (B-cell Tumor)Colony Forming Assay15 minutesIC50: >1000 nM[8]
Table 2: Template for Empirical Stability Assessment of Illudin S in Cell Culture Medium

Users should populate this table with data generated from their own stability experiments (see Protocol 1).

Time Point (hours)Medium TypeTemperature (°C)Initial Conc. (nM)Measured Conc. (nM)% Remaining
0e.g., DMEM + 10% FBS37e.g., 100User Data100%
2e.g., DMEM + 10% FBS37e.g., 100User DataUser Data
4e.g., DMEM + 10% FBS37e.g., 100User DataUser Data
8e.g., DMEM + 10% FBS37e.g., 100User DataUser Data
24e.g., DMEM + 10% FBS37e.g., 100User DataUser Data
48e.g., DMEM + 10% FBS37e.g., 100User DataUser Data
72e.g., DMEM + 10% FBS37e.g., 100User DataUser Data

Mandatory Visualizations

Illudin_S_Signaling_Pathway cluster_cell Cell IlludinS Illudin S (Extracellular) CellMembrane Cell Membrane Metabolites Active Metabolites IlludinS->Metabolites Uptake & Activation DNA_Adduct Bulky DNA Adduct Metabolites->DNA_Adduct Alkylation DNA Nuclear DNA Transcription Transcription DNA_Adduct->DNA RNAPII RNA Polymerase II (Stalled) DNA_Adduct->RNAPII Blocks Transcription TC_NER TC-NER Pathway RNAPII->TC_NER Recruits (CSA, CSB, TFIIH, etc.) Apoptosis Apoptosis / Cell Cycle Arrest RNAPII->Apoptosis Persistent Stalling Leads to... Repair DNA Repair TC_NER->Repair Excises Adduct Repair->DNA Restores DNA

Caption: Illudin S mechanism of action and the TC-NER repair pathway.

Troubleshooting_Workflow Start Start: Inconsistent/Reduced Activity in Long-Term Culture Check_Stock 1. Verify Stock Solution (Age, Storage, Freeze-Thaws) Start->Check_Stock Stock_OK Stock OK? Check_Stock->Stock_OK New_Stock Prepare Fresh Stock Re-aliquot Stock_OK->New_Stock No Assess_Stability 2. Assess Stability in Media (See Protocol 1) Stock_OK->Assess_Stability Yes New_Stock->Check_Stock Stable Stable in Media? Assess_Stability->Stable Optimize_Culture 3. Optimize Long-Term Protocol (See Protocol 2) Stable->Optimize_Culture Yes Replenish Implement Media Replenishment (e.g., every 48h) Stable->Replenish No End End: Consistent Results Optimize_Culture->End Other_Issues Consider Other Issues: Cell Health, Contamination, Assay Variability Optimize_Culture->Other_Issues Replenish->Optimize_Culture

Caption: Troubleshooting workflow for Illudin S stability in cell culture.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent dose-response curves or higher-than-expected IC50 values in long-term assays. Compound Degradation: The effective concentration of Illudin S is decreasing over the course of the experiment due to instability in the culture medium at 37°C.1. Assess Stability: Perform an empirical stability test of Illudin S in your specific cell culture medium using HPLC or LC-MS/MS (See Protocol 1). 2. Replenish Compound: Implement a media replenishment schedule. Change at least 50-75% of the medium and add freshly diluted Illudin S every 48 hours to maintain a more consistent concentration.[9]
Stock Solution Degradation: The concentrated stock solution in DMSO has degraded due to improper storage or excessive freeze-thaw cycles.1. Prepare Fresh Stock: Make a new stock solution from the powdered compound. 2. Aliquot: Store the new stock in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Initial high cytotoxicity followed by cell recovery or regrowth after 48-72 hours. Rapid Initial Degradation: Illudin S may be degrading relatively quickly, leading to an initial cytotoxic effect that wanes as the concentration of the active compound drops, allowing resistant or less-affected cells to recover.1. Shorten Exposure: If the experimental design allows, use a shorter, high-concentration exposure followed by a washout period. 2. Implement Replenishment: A media replenishment schedule (as described above) is critical to prevent this recovery phenomenon.
Precipitate forms in the culture medium after adding Illudin S. Poor Solubility: The concentration of Illudin S or the final DMSO concentration is too high, causing the compound to fall out of solution.1. Check Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is low (ideally ≤0.1%, and not exceeding 0.5%). 2. Pre-warm Medium: Always add the Illudin S dilution to media that has been pre-warmed to 37°C. 3. Visual Inspection: Visually inspect the flask/plate for precipitation under a microscope after adding the compound. If observed, reduce the working concentration.
High variability between replicate wells or experiments. Inconsistent Dosing or Handling: Pipetting errors or inconsistent timing of media changes can introduce significant variability. Compound Binding: Illudin S may non-specifically bind to plasticware, reducing the bioavailable concentration.1. Standardize Protocol: Ensure consistent and careful pipetting. Use calibrated pipettes. 2. Consider Low-Binding Plates: For highly sensitive assays, using low-protein-binding plates may reduce variability.[10] 3. Run Stability Controls: Include "media only" (no cells) wells with Illudin S to assess chemical stability and binding to plastic in parallel with your cellular assay (See Protocol 1).

Experimental Protocols

Protocol 1: Assessing the Stability of Illudin S in Cell Culture Medium

This protocol describes a method to quantify the chemical stability of Illudin S in a cell-free culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Illudin S powder and a suitable solvent (e.g., DMSO)

  • Sterile complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Quenching solvent (e.g., ice-cold acetonitrile)

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of Illudin S (e.g., 10 mM) in DMSO.

  • Spike the Medium: Pre-warm your complete cell culture medium to 37°C. Spike the Illudin S stock solution into the medium to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is minimal (<0.5%). Mix thoroughly but gently.

  • Time Zero (T=0) Sample: Immediately after mixing, collect an aliquot (e.g., 100 µL) of the spiked medium. This is your T=0 reference sample.

  • Incubation: Dispense the remaining spiked medium into sterile, sealed tubes or wells of a plate and place them in the incubator (37°C, 5% CO₂).

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot from the incubator.

  • Sample Processing:

    • For each aliquot collected (including T=0), immediately add 3 volumes of ice-cold acetonitrile (B52724) to precipitate serum proteins.[11]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitate.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of the parent Illudin S compound.

  • Data Calculation: Calculate the percentage of Illudin S remaining at each time point relative to the T=0 concentration:

    • % Remaining = (Concentration at T=x / Concentration at T=0) * 100

Protocol 2: General Protocol for Long-Term (>48h) Cell Culture with Illudin S

This protocol provides a framework for maintaining a relatively stable concentration of Illudin S in long-term cell culture experiments.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Illudin S stock solution

  • Sterile culture flasks or plates

Methodology:

  • Cell Seeding: Seed cells at a density that will prevent them from reaching over 85-90% confluency by the end of the entire experimental period. This may require seeding at a lower-than-usual density.

  • Initial Treatment (T=0): After allowing cells to adhere (typically 12-24 hours post-seeding), remove the seeding medium and replace it with fresh, pre-warmed medium containing the desired final concentration of Illudin S.

  • Incubation: Return the cells to the incubator (37°C, 5% CO₂).

  • Media Replenishment (every 48 hours):

    • Pre-warm fresh complete culture medium. Prepare the required Illudin S dilution in this medium immediately before use.

    • Carefully aspirate the old medium from the culture vessel. To avoid disturbing the cell monolayer, aspirate from the corner of the flask/well.

    • Gently add the fresh, Illudin S-containing medium to the vessel.

    • Return the vessel to the incubator.

Important Considerations:

  • Parallel Controls: Always maintain a vehicle control (medium with the same concentration of DMSO but no Illudin S) that undergoes the same media replenishment schedule.

  • Cell Passaging: For experiments lasting longer than 5-7 days where cells would become over-confluent, a sub-culturing step is necessary. In this case, after trypsinization and counting, re-seed the cells into a new flask with fresh Illudin S-containing medium. Be aware that this process may select for more resistant cell populations over very long time frames.

References

Troubleshooting inconsistent results in Illudin B assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Illudin B. The content is designed to help identify and resolve common issues that can lead to inconsistent experimental results.

Section 1: Troubleshooting Inconsistent Cytotoxicity (IC50) Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. However, IC50 values for this compound can vary significantly between experiments.[1][2][3] This section addresses the common causes of this variability and offers solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for this compound inconsistent across different experiments?

A1: Inconsistency in IC50 values is a common issue that can stem from multiple factors.[2][3] Key sources of variability include:

  • Cell-Based Factors: The physiological state of your cells, including passage number, confluency, and overall health, can dramatically affect their response to this compound.[4]

  • Compound Integrity: this compound's stability can be compromised by improper storage or handling, such as repeated freeze-thaw cycles.[5]

  • Assay Conditions: Minor variations in incubation time, cell seeding density, and reagent concentrations can lead to different IC50 outcomes.[3][6]

  • Assay Method: Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.[2]

Q2: My observed IC50 value is much higher/lower than reported in the literature. What could be the cause?

A2: A significant deviation from published IC50 values can be alarming but is often explainable. Consider the following:

  • Cell Line Differences: The genetic and metabolic differences between cell lines result in varying sensitivities to this compound.

  • Experimental Parameters: Published data may have been generated using different incubation times, cell densities, or assay types.[7] For example, a 72-hour incubation will often yield a lower IC50 than a 24-hour incubation.[1]

  • Compound Purity and Solvent: The purity of your this compound stock and the choice of solvent (e.g., DMSO) and its final concentration can impact biological activity.

Q3: How can I reduce variability in my this compound cytotoxicity assays?

A3: To improve the reproducibility of your assays, strict standardization of your protocol is essential.

  • Standardize Cell Culture: Use cells within a consistent range of passage numbers. Always seed cells at the same density and ensure even distribution in the wells to avoid edge effects.[8]

  • Handle this compound Consistently: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Protect the compound from light.[8]

  • Optimize and Validate Your Assay: Determine the optimal cell seeding density and incubation time for your specific cell line and assay.[4]

  • Include Proper Controls: Always include positive (e.g., a known toxin) and negative (vehicle-treated) controls in your experiments.[8]

Data Presentation: Reference IC50 Values for Illudin S

While data for this compound is less common, its close analog, Illudin S, provides a useful reference. The following table summarizes reported IC50 values for Illudin S in various cancer cell lines. Note that these values can vary based on the specific experimental conditions used.

Cell LineCancer TypeReported IC50 (nM)Incubation Time (hours)Assay Type
HL-60Promyelocytic Leukemia~1-548Not Specified
HCT-116Colorectal Carcinoma~10-3072SRB
NCI-H460Non-Small Cell Lung Cancer~5-2048MTT
SF-268CNS Cancer~8-2572SRB

Note: This table is a compilation of representative data from various sources and should be used for comparative purposes only. Actual IC50 values will be experiment-specific.

Logical Workflow for Troubleshooting IC50 Variability

The following diagram outlines a step-by-step process for diagnosing the source of inconsistent IC50 values.

G start Inconsistent IC50 Results check_cells Step 1: Verify Cell Culture - Consistent passage number? - Healthy morphology? - No contamination? start->check_cells check_compound Step 2: Assess Compound Integrity - Properly stored? - Freshly diluted? - Correct solvent concentration? check_cells->check_compound check_protocol Step 3: Standardize Assay Protocol - Consistent cell density? - Accurate pipetting? - Uniform incubation time? check_compound->check_protocol check_analysis Step 4: Review Data Analysis - Correct blank subtraction? - Appropriate curve fitting? - Consistent controls? check_protocol->check_analysis resolve Consistent Results check_analysis->resolve

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

Section 2: Troubleshooting Apoptosis Assays

This compound induces programmed cell death (apoptosis). Assays like Annexin V/Propidium Iodide (PI) staining are used to quantify this effect. This section covers common issues encountered during apoptosis analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound that leads to apoptosis?

A1: this compound is a potent DNA alkylating agent.[9] Inside the cell, it forms covalent adducts with DNA, creating lesions that block DNA replication and transcription.[10][11] This DNA damage triggers the cell's DNA Damage Response (DDR), leading to cell cycle arrest and, ultimately, the activation of intrinsic apoptotic pathways.

Q2: My Annexin V/PI assay shows high levels of necrosis even at low this compound concentrations. Is this expected?

A2: While high concentrations of any cytotoxic compound can lead to necrosis, observing significant necrosis at low concentrations may indicate an experimental artifact.

  • Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false-positive PI staining.

  • Extended Incubation: If the assay is performed too long after apoptosis has initiated, cells may progress to secondary necrosis.

  • Compound Precipitation: At high concentrations, this compound might precipitate in the culture medium, causing non-specific cell death.

Q3: I'm not seeing a clear dose-dependent increase in apoptosis. What could be wrong?

A3: A lack of dose-response can be due to several factors:

  • Incorrect Timing: The peak apoptotic response is time-dependent. You may be analyzing the cells too early (before apoptosis is fully induced) or too late (after cells have undergone secondary necrosis). A time-course experiment is recommended.

  • Sub-optimal Compound Concentration: The concentration range you are testing may be too narrow or entirely outside the effective range for your specific cell line.

  • Cell Resistance: The cell line you are using may be resistant to this compound, potentially due to efficient DNA repair mechanisms or other factors.

Signaling Pathway: this compound-Induced Apoptosis

This diagram illustrates the key steps in the pathway from this compound exposure to the induction of apoptosis.

IlludinB This compound CellMembrane Cellular Uptake IlludinB->CellMembrane DNADamage DNA Alkylation & DNA Lesions CellMembrane->DNADamage Intracellular Metabolism DDR DNA Damage Response (NER Pathway) DNADamage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis If damage is a severe CellCycleArrest->Apoptosis

Caption: this compound mechanism leading to DNA damage and apoptosis.

Section 3: Experimental Protocols

Following standardized protocols is key to achieving reproducible results. This section provides detailed methodologies for common assays used to evaluate this compound.

Protocol 1: MTT Cytotoxicity Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Experimental Workflow: Cytotoxicity Assay

G A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with This compound dilutions B->C D 4. Incubate (e.g., 48h) C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Read Plate (Absorbance) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: A standard workflow for an in vitro cytotoxicity assay.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Cells treated with this compound

  • Flow cytometer

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[13]

  • Cold PBS

Procedure:

  • Cell Collection: After treatment with this compound, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

  • Analysis: Use appropriate software to gate the populations:

    • Viable: Annexin V negative, PI negative

    • Early Apoptosis: Annexin V positive, PI negative

    • Late Apoptosis/Necrosis: Annexin V positive, PI positive

References

Technical Support Center: Enhancing Illudin B Selectivity for Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the selectivity of Illudin B and its analogues for tumor cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind Illudin's selective toxicity to some tumor cells?

A1: The selective toxicity of Illudins, such as Illudin S, is primarily attributed to an energy-dependent transport mechanism present in sensitive tumor cells but absent in relatively resistant cells.[1] This transport system allows for a higher intracellular accumulation of the compound in susceptible cells. For instance, in human myeloid leukemia HL60 cells, this transport mechanism has a Michaelis constant (Km) of 4.2 µM and a maximum velocity (Vmax) of 12.2 pmol/minute per 10 million cells.[1]

Q2: My this compound analogue shows high potency but poor selectivity. What strategies can I employ to improve its tumor-targeting?

A2: To enhance tumor selectivity, consider the following approaches:

  • Prodrug Development: Design prodrugs that are activated by enzymes overexpressed in the tumor microenvironment.[2][3][4] This strategy ensures that the cytotoxic agent is released preferentially at the tumor site, minimizing systemic toxicity.

  • Synthesis of Analogues: The development of semi-synthetic analogues has proven effective. For example, Acylfulvenes, derived from Illudin S, exhibit a more favorable therapeutic index.[3] One such derivative, Irofulven (hydroxymethylacylfulvene), has undergone clinical trials.[2][5][6][7][8]

  • Targeted Delivery Systems: Utilize nanoparticle-based delivery systems or antibody-drug conjugates (ADCs) to specifically deliver the Illudin analogue to cancer cells expressing unique surface markers.[2][9]

Q3: How does the cellular DNA repair machinery influence the efficacy of Illudins?

A3: The Nucleotide Excision Repair (NER) pathway is critical in repairing DNA damage induced by Illudins.[10][11] Specifically, the Transcription-Coupled NER (TC-NER) subpathway plays a key role.[10][11] Cells deficient in TC-NER components, such as those from Cockayne's Syndrome (CS) patients, are significantly more sensitive to Illudin S.[10] This suggests that Illudin-induced DNA lesions are primarily repaired when they stall transcription, making TC-NER a key determinant of cellular resistance.[10][11][12]

Q4: What is the role of the enzyme Prostaglandin Reductase 1 (PTGR1) in the activity of Illudin analogues?

A4: PTGR1 is involved in the bioactivation of certain Illudin analogues, like Acylfulvene.[13][14] Cells with higher levels of PTGR1 are more sensitive to Acylfulvene due to its enhanced conversion to a cytotoxic reactive intermediate, leading to increased formation of DNA adducts.[13][14] In contrast, the cytotoxicity of Illudin S does not appear to be significantly influenced by PTGR1 levels.[13][14]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cytotoxicity assays.

Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure for cell counting and plating.
Compound Solubility Confirm that your Illudin compound is fully dissolved in the vehicle (e.g., DMSO) before dilution in culture medium. Visually inspect for precipitates.
Incubation Time Standardize the drug exposure time across all experiments (e.g., 48 or 72 hours).[15]
Cell Line Stability Use cell lines within a consistent and low passage number range to avoid issues related to genetic drift.
Edge Effects in Plates Avoid using the outermost wells of a 96-well plate as they are more prone to evaporation, which can concentrate the compound. Fill these wells with sterile PBS or media.

Issue 2: Low yield or impurities during the synthesis of Illudin analogues.

Possible Cause Troubleshooting Step
Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. Perform small-scale trial reactions to identify optimal conditions.
Purification Method Employ appropriate chromatographic techniques (e.g., flash column chromatography, HPLC) for purification. Ensure the chosen solvent system provides good separation.
Compound Stability Illudins and their derivatives can be unstable. Store them under appropriate conditions (e.g., protected from light, at low temperatures) and use freshly prepared solutions for experiments.

Issue 3: Difficulty in detecting DNA adducts.

Possible Cause Troubleshooting Step
Insufficient Drug Concentration or Exposure Time Increase the concentration of the Illudin analogue or the duration of treatment to allow for a detectable level of DNA adduct formation.
Sensitivity of Detection Method Utilize highly sensitive techniques such as stable isotope dilution mass spectrometry for the quantification of DNA adducts.[13]
DNA Isolation and Digestion Ensure the protocol for DNA isolation yields high-purity DNA. Optimize the enzymatic digestion to single nucleosides for accurate analysis.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity (IC50) of Illudin S and Acylfulvene (AF)

Cell LineCompoundIC50 (nM)Notes
SW-480 (Colon Cancer)Illudin S1448-hour treatment.
SW-480 (Colon Cancer)Acylfulvene (AF)30148-hour treatment.
PTGR1-overexpressing SW-480Illudin S1048-hour treatment.
PTGR1-overexpressing SW-480Acylfulvene (AF)1043-fold more sensitive than SW-480.

Data sourced from[13]

Table 2: Clinical Trial Data for Irofulven (Acylfulvene derivative)

Cancer TypePhaseKey Findings
Hormone-Refractory Prostate CancerPhase II13% of patients achieved a partial response. Median progression-free survival was 3.2 months.[5]
Ovarian/Primary Peritoneal CancerPhase II12.7% partial response rate. Median progression-free survival of 6.4 months.[6]
Advanced Solid TumorsPhase IDetermined maximum tolerated dose for intermittent weekly schedules. Identified visual toxicity as a side effect.[7]
Docetaxel-pretreated HRPCPhase IIIrofulven in combination with capecitabine (B1668275) and prednisone (B1679067) showed improved activity compared to mitoxantrone/prednisone.[2]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures to assess cytotoxicity.[15][16][17]

  • Materials:

    • 96-well plates

    • Cells of interest

    • Complete culture medium

    • This compound or its analogue, dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the Illudin compound in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only control wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the compound concentration and use a suitable software to determine the IC50 value.

2. Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent.[18][19][20][21][22]

  • Materials:

    • 6-well plates or 100-mm dishes

    • Cells of interest

    • Complete culture medium

    • This compound or its analogue

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 10% formalin)

    • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Procedure:

    • Cell Preparation: Prepare a single-cell suspension from a logarithmically growing culture using trypsin-EDTA.

    • Cell Seeding: Plate a precise number of cells (e.g., 100-1000 cells per well/dish) into 6-well plates or 100-mm dishes. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.

    • Treatment: Allow cells to attach for a few hours, then treat with various concentrations of the Illudin compound for a defined period (e.g., 24 hours). Alternatively, treat cells in suspension before plating.

    • Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate for 1-3 weeks, until colonies of at least 50 cells are visible in the control dishes.

    • Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution for about 15-30 minutes, and then stain with crystal violet solution for about 30 minutes.

    • Colony Counting: Wash the dishes with water and allow them to air dry. Count the number of colonies (groups of ≥50 cells).

    • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group to generate a cell survival curve.

3. Cellular Uptake Assay (using a radiolabeled compound)

This protocol is a general guide for measuring the uptake of a radiolabeled Illudin analogue.[23][24][25]

  • Materials:

    • 24-well or 96-well plates

    • Adherent or suspension cells

    • Radiolabeled Illudin analogue

    • Assay buffer (e.g., HBSS-HEPES, pH 7.4)

    • Cold PBS for washing

    • Lysis buffer (e.g., Solvable®)

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Cell Seeding (for adherent cells): Seed cells in plates and grow until they reach near-confluence.

    • Assay Initiation: For adherent cells, aspirate the medium and replace it with pre-warmed assay buffer. For suspension cells, add a defined number of cells to each well of a 96-well filter plate.

    • Compound Addition: Initiate uptake by adding the radiolabeled Illudin analogue to each well. To determine non-specific uptake, include wells with a large excess of the non-radiolabeled compound.

    • Incubation: Incubate the plate for a predetermined time at 37°C.

    • Stopping the Assay:

      • Adherent cells: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

      • Suspension cells: Stop the uptake by vacuum filtration onto filter mats, followed by several washes with cold PBS.

    • Cell Lysis and Counting:

      • Adherent cells: Lyse the cells in each well. Add scintillation cocktail and count the radioactivity.

      • Suspension cells: Dry the filter mats, add scintillation cocktail, and count the radioactivity.

    • Data Analysis: Determine the amount of compound taken up by the cells and calculate kinetic parameters like Km and Vmax if performing a saturation experiment.

Signaling Pathways and Experimental Workflows

TC_NER_Pathway cluster_initiation Damage Recognition & Initiation cluster_verification Verification & Unwinding cluster_excision Excision cluster_synthesis Synthesis & Ligation RNAPII RNA Polymerase II Lesion Illudin-DNA Adduct RNAPII->Lesion Stalls at lesion CSB CSB Lesion->CSB Recruits DNA_Polymerase DNA Polymerase Lesion->DNA_Polymerase Gap filled by CSA CSA CSB->CSA Recruits UVSSA UVSSA CSA->UVSSA Recruits TFIIH TFIIH UVSSA->TFIIH Recruits TFIIH->Lesion Unwinds DNA XPA XPA TFIIH->XPA Recruits RPA RPA XPA->RPA Recruits XPG XPG RPA->XPG Positions XPF_ERCC1 XPF-ERCC1 RPA->XPF_ERCC1 Positions XPG->Lesion 3' incision XPF_ERCC1->Lesion 5' incision PCNA PCNA DNA_Polymerase->PCNA with DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Nick sealed by Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA

Caption: Transcription-Coupled Nucleotide Excision Repair (TC-NER) Pathway for Illudin-induced DNA adducts.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Start Start: Culture Tumor & Normal Cell Lines Prepare_Compound Prepare Serial Dilutions of this compound Analogue Start->Prepare_Compound Cytotoxicity_Assay Cytotoxicity Assay (MTT) Prepare_Compound->Cytotoxicity_Assay Clonogenic_Assay Clonogenic Survival Assay Prepare_Compound->Clonogenic_Assay Uptake_Assay Cellular Uptake Assay Prepare_Compound->Uptake_Assay Calc_IC50 Calculate IC50 Values Cytotoxicity_Assay->Calc_IC50 Assess_Survival Assess Long-Term Survival Clonogenic_Assay->Assess_Survival Determine_Uptake Determine Uptake Kinetics Uptake_Assay->Determine_Uptake Calc_SI Calculate Selectivity Index (SI = IC50 Normal / IC50 Tumor) Calc_IC50->Calc_SI End End: Evaluate Analogue's Selectivity & Potency Calc_SI->End Assess_Survival->End Determine_Uptake->End

Caption: Experimental workflow for evaluating the selectivity of an this compound analogue.

References

Technical Support Center: Challenges in the Large-Scale Synthesis of Illudin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed information regarding the large-scale synthesis of Illudin B is scarce in publicly available scientific literature. Therefore, this guide is based on the synthesis of closely related and structurally similar analogs, primarily Illudin M and Illudin S. The challenges and troubleshooting advice provided are general to the synthesis of complex sesquiterpenes of the Illudin family and may require adaptation for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound and its analogs?

A1: The large-scale synthesis of Illudins presents several significant hurdles for chemists:

  • Stereocontrol: The Illudin core is rich in stereocenters. Achieving the correct relative and absolute stereochemistry is a major challenge, often necessitating complex asymmetric synthesis strategies or laborious separation of diastereomeric mixtures.

  • Construction of the Polycyclic Core: The assembly of the strained, polycyclic framework, which features a cyclopropane (B1198618) ring fused to a cyclopentene (B43876) and a six-membered ring, is a formidable synthetic task, especially on a larger scale.

  • Low Overall Yields: Published total syntheses of Illudin analogs often involve numerous steps, leading to low overall yields. This makes the process economically unviable for large-scale production without significant process optimization.

  • Purification Challenges: Separating the target molecule from structurally similar byproducts, including stereoisomers, is often difficult. This frequently requires multiple chromatographic purifications, which are not ideal for scalable manufacturing.

  • Compound Stability: The Illudin scaffold can be sensitive to certain reagents and conditions, potentially leading to undesired rearrangements or degradation, which complicates both the synthesis and purification processes.

Q2: Are there established total synthesis routes specifically for this compound?

A2: As of now, a detailed and scalable total synthesis protocol specifically for this compound is not well-documented in peer-reviewed scientific literature. However, synthetic routes for the closely related Illudin M and S have been published. These routes provide a valuable blueprint for the potential synthesis of this compound, as they tackle the same core structural challenges. Key transformations in these syntheses often include cyclopropanation, cyclopentene ring formation, and stereoselective installation of functional groups.

Q3: What are common impurities and byproducts encountered during the synthesis of the Illudin scaffold?

A3: During the synthesis of the complex Illudin core, several types of impurities are commonly encountered:

  • Diastereomers: If stereocontrol is not absolute in key bond-forming reactions, mixtures of diastereomers will be formed. These can be particularly challenging to separate due to their similar physical properties.

  • Rearrangement Byproducts: The inherent strain in the Illudin ring system makes it susceptible to rearrangement under certain conditions (e.g., acidic or thermal), leading to the formation of inactive isomers.

  • Products of Incomplete Reactions: Failure to drive each reaction to completion can result in the carryover of starting materials or intermediates, which can interfere with subsequent steps and complicate the final purification.

  • Side-Reaction Products: Depending on the specific chemical transformations employed, a variety of side reactions can occur, such as over-oxidation, unintended reductions, or decomposition of highly reactive intermediates.

Troubleshooting Guides

Issue 1: Low Yield in the Key Cyclopropanation Step
Symptom Potential Cause Recommended Solution
Low conversion of starting material to the desired cyclopropanated product.1. Decomposed or inactive cyclopropanating agent (e.g., diazomethane (B1218177) derivative, Simmons-Smith reagent).2. Suboptimal reaction conditions (temperature, time).3. Presence of quenching impurities in the reaction mixture.1. Use freshly prepared and standardized cyclopropanating reagents. Confirm activity on a small-scale test reaction.2. Systematically optimize the reaction temperature and time, monitoring progress by TLC or LC-MS.3. Ensure all starting materials and solvents are of high purity and are thoroughly dried.
Formation of significant ring-opened byproducts.1. The cyclopropanating agent or reaction conditions are too harsh.2. The substrate is unstable under the reaction conditions.1. Investigate milder cyclopropanating agents or alternative catalytic systems.2. Consider protecting sensitive functional groups on the substrate prior to the cyclopropanation reaction.
Issue 2: Poor Stereoselectivity in a Critical Bond-Forming Reaction
Symptom Potential Cause Recommended Solution
A nearly 1:1 mixture of diastereomers is formed.1. The chiral auxiliary or catalyst employed lacks sufficient facial bias for the substrate.2. The reaction temperature is too high, eroding the energetic difference between diastereomeric transition states.1. Screen a panel of different chiral auxiliaries or catalysts to identify a more effective option.2. Conduct the reaction at a significantly lower temperature to improve stereoselectivity.
Inconsistent diastereomeric ratios from batch to batch.1. Inconsistent quality or concentration of reagents.2. Poor control over reaction parameters (e.g., temperature fluctuations, inconsistent addition rates).1. Source reagents from a reliable supplier and implement rigorous quality control.2. Utilize automated reaction systems to ensure precise and reproducible control over all critical reaction parameters.
Issue 3: Challenges in the Final Purification Step
Symptom Potential Cause Recommended Solution
The desired product co-elutes with a major impurity during column chromatography.1. The impurity is a stereoisomer or a structurally very similar byproduct.2. The selected chromatographic conditions do not provide adequate resolution.1. Explore alternative purification techniques such as preparative HPLC with a different stationary phase, or supercritical fluid chromatography (SFC).2. Consider a derivatization strategy to alter the polarity of one component, facilitating separation, followed by a deprotection step.3. Investigate the feasibility of purification by crystallization.
The product degrades on the chromatography column.1. The stationary phase (e.g., silica (B1680970) gel) is acidic and causes decomposition.2. The product is sensitive to the solvents used in the mobile phase.1. Use a neutral or deactivated stationary phase (e.g., neutral alumina, treated silica, or a bonded phase like C18).2. Perform the chromatography at a reduced temperature and use a less reactive solvent system.

Experimental Protocols (Generalized for Illudin Analogs)

Disclaimer: The following are generalized protocols inspired by the synthesis of Illudin M and S. They must be carefully adapted and optimized for the specific synthesis of this compound.

Protocol 1: Stereoselective Aldol (B89426) Condensation for Cyclopentene Ring Construction
  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel. The flask is charged with a solution of the appropriate ketone precursor in anhydrous tetrahydrofuran (B95107) (THF).

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of a strong, non-nucleophilic base, such as freshly prepared lithium diisopropylamide (LDA), is added dropwise via the dropping funnel. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Aldol Addition: A solution of the aldehyde coupling partner in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous phase is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude aldol adduct is purified by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Purification via Preparative High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: The crude product from the final synthetic step is dissolved in a minimal volume of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) that is miscible with the HPLC mobile phase. The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System and Column: A preparative HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) is equilibrated with the initial mobile phase conditions.

  • Injection and Elution: The filtered sample is injected onto the column. A gradient elution is typically performed, starting with a high percentage of a weak solvent (e.g., water) and gradually increasing the percentage of a strong solvent (e.g., acetonitrile) to elute the components from the column.

  • Fraction Collection: Fractions are collected using an automated fraction collector, with collection triggered by the UV detector signal.

  • Product Isolation: Fractions containing the pure product, as determined by analytical HPLC or LC-MS, are pooled. The solvent is removed under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to afford the purified Illudin analog.

Data Presentation

Table 1: Illustrative Yields for Key Transformations in Illudin Analog Synthesis

Reaction StepIlludin AnalogIllustrative Reagents and ConditionsReported Yield (%)
CyclopropanationIlludin M PrecursorDiazomethane, Palladium(II) acetylacetonate~75
Diels-Alder CycloadditionIlludin S PrecursorMaleic anhydride, Toluene, 110 °C~80-90
Stereoselective Aldol CondensationIlludin M PrecursorLDA, THF, -78 °C~85-95
Final Step DeprotectionIlludin STetrabutylammonium fluoride (B91410) (TBAF), THF, 0 °C>90

Note: This table provides representative yields for key reactions in the synthesis of Illudin analogs to illustrate typical efficiencies. Actual yields will vary depending on the specific substrate and reaction scale.

Visualizations

Logical Workflow for Troubleshooting Low Yield in a Chemical Reaction

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions analyze_impurities Analyze Starting Materials for Impurities start->analyze_impurities optimize_reagents Optimize Reagents (e.g., change catalyst, use fresh reagents) check_reagents->optimize_reagents optimize_conditions Optimize Reaction Conditions (e.g., lower temperature, longer time) check_conditions->optimize_conditions purify_starting_material Purify Starting Material analyze_impurities->purify_starting_material rerun_reaction Re-run Reaction optimize_reagents->rerun_reaction optimize_conditions->rerun_reaction purify_starting_material->rerun_reaction

Caption: A logical workflow for troubleshooting low reaction yields.

Proposed Mechanism of Action for Illudin S (as a proxy for this compound)

illudin_moa Illudin_S Illudin S Bioactivation Intracellular Bioactivation Illudin_S->Bioactivation Reactive_Intermediate Reactive Electrophile Bioactivation->Reactive_Intermediate DNA Cellular DNA Reactive_Intermediate->DNA Covalent Alkylation DNA_Adduct Formation of DNA Adducts DNA->DNA_Adduct Replication_Block Replication Fork Stalling DNA_Adduct->Replication_Block Transcription_Block Transcription Inhibition DNA_Adduct->Transcription_Block Apoptosis Apoptosis (Cell Death) Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: The proposed mechanism of action for the anticancer activity of Illudin S.

Illudin B reaction with thiols and glutathione interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Illudin B. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the reaction of this compound with thiols and the interference of glutathione (B108866) (GSH).

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is less effective than expected in my cell line. What could be the reason?

A1: One common reason for reduced this compound efficacy is high intracellular glutathione (GSH) levels in your cell line. This compound's cytotoxic effect is partially mediated by its reaction with thiol-containing molecules. GSH, a major cellular thiol, can react with and neutralize this compound, thereby reducing its effective concentration at the target sites. The toxicity of the related compound, illudin S, to HL60 cells has been shown to be increased by lowering cellular glutathione levels.[1]

Q2: How does the reaction between this compound and thiols contribute to its cytotoxicity?

A2: Illudins, such as Illudin M and Illudin S, are antitumor sesquiterpenes that react with thiols.[1] The reaction involves the addition of a thiol to the α,β-unsaturated ketone of the Illudin molecule. This forms an unstable intermediate which then undergoes further reactions, including the loss of a hydroxyl group and the opening of the cyclopropane (B1198618) ring, leading to a stable aromatic product.[1] This reactivity with thiols is thought to contribute to its mechanism of toxicity, likely through the alkylation of critical cellular macromolecules containing thiol groups, such as proteins and enzymes.

Q3: Is the reaction of this compound with thiols pH-dependent?

A3: Yes, the reaction is pH-dependent. Studies with Illudin M have shown that the reaction rate with various thiols is influenced by pH.[1] For instance, the optimal pH for the reaction of Illudin M with glutathione is 6.1.[1] It is crucial to consider the pH of your experimental buffer systems, as variations can affect the rate of this compound-thiol adduct formation and consequently its biological activity.

Q4: I am observing inconsistent results in my this compound experiments. What are some potential sources of variability?

A4: Inconsistent results can arise from several factors:

  • Cellular GSH levels: As mentioned, variations in intracellular GSH can significantly impact this compound's cytotoxicity. Ensure consistent cell culture conditions that do not inadvertently alter GSH levels.

  • pH of media and buffers: Since the reaction with thiols is pH-dependent, slight variations in the pH of your culture media or assay buffers can lead to different reaction rates.[1]

  • Thiol concentration in media: Some cell culture media contain thiols (e.g., cysteine) which can react with this compound before it enters the cells. Use of a defined, serum-free medium might reduce this variability.

  • This compound stability: Illudins can be unstable under certain conditions. Ensure proper storage and handling of your this compound stock solutions.

Q5: How can I experimentally investigate the role of glutathione in my cell line's sensitivity to this compound?

A5: You can modulate intracellular GSH levels and observe the effect on this compound's cytotoxicity. A common method is to deplete GSH using L-buthionine-(S,R)-sulfoximine (BSO), an inhibitor of γ-glutamylcysteine synthetase, a key enzyme in GSH synthesis. By treating your cells with BSO prior to this compound exposure, you can determine if GSH depletion sensitizes them to the drug.

Troubleshooting Guides

Problem: Unexpectedly High IC50 Value for this compound
  • Possible Cause 1: High Intracellular Glutathione (GSH)

    • Troubleshooting Step: Measure the intracellular GSH levels in your cell line using a commercially available kit or a standard assay like the DTNB (Ellman's) assay. Compare the levels to other cell lines with known sensitivity to this compound.

    • Solution: If GSH levels are high, consider pretreating the cells with a GSH synthesis inhibitor like L-buthionine-(S,R)-sulfoximine (BSO) to deplete intracellular GSH before this compound treatment. This should lower the IC50 value.

  • Possible Cause 2: Reaction with Thiols in the Culture Medium

    • Troubleshooting Step: Analyze your cell culture medium for the presence of free thiols that could be reacting with this compound.

    • Solution: If possible, switch to a thiol-free medium for the duration of the this compound treatment. Alternatively, perform the experiment in a protein-free buffer system for short-term exposures.

  • Possible Cause 3: Incorrect pH of Experimental Buffer

    • Troubleshooting Step: Verify the pH of all buffers and media used in your cytotoxicity assay.

    • Solution: Adjust the pH of your buffers to the optimal range for this compound's reactivity with thiols, which is generally slightly acidic to neutral.[1]

Problem: High Variability in Replicate Experiments
  • Possible Cause 1: Inconsistent Cell Health and GSH Levels

    • Troubleshooting Step: Ensure that cells are in the logarithmic growth phase and have consistent passage numbers for all experiments.

    • Solution: Standardize your cell culture and passaging protocols to minimize variations in cellular physiology, including GSH levels.

  • Possible Cause 2: Instability of this compound Stock Solution

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment.

    • Solution: Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution in small aliquots at -80°C.

Data Presentation

Table 1: Reaction Kinetics of Illudin M with Various Thiols

Thiol (10-fold excess)Optimal pHPseudo-first-order rate constant (k') at 25°C (min⁻¹)
Methyl thioglycolate5.844 x 10⁻³
Cysteine5.611.5 x 10⁻³
Glutathione6.111.3 x 10⁻³

Data from McMorris et al., 1990.[1]

Table 2: Illustrative Example of this compound Cytotoxicity in HL-60 Cells with and without Glutathione Depletion

Treatment ConditionIntracellular GSH LevelThis compound IC50 (nM)
Control (No BSO)Normal50
BSO Pre-treatment (100 µM)Depleted15

This table provides illustrative data based on the principle that GSH depletion increases this compound sensitivity. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Thiol Reactivity Assay using DTNB (Ellman's Reagent)

This protocol allows for the quantification of the reaction between this compound and a thiol-containing compound like glutathione.

Materials:

  • This compound

  • Glutathione (GSH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH adjusted to the desired value, e.g., 6.1)

  • Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of GSH in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

  • Reaction Mixture:

    • In a microcentrifuge tube, mix the desired concentration of this compound with a known concentration of GSH in phosphate buffer.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for various time points.

  • Quantification of Remaining Thiols:

    • At each time point, take an aliquot of the reaction mixture and add it to a solution of DTNB in phosphate buffer.

    • Allow the color to develop for 5-10 minutes.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • The concentration of remaining free thiols is proportional to the absorbance at 412 nm.

    • The rate of reaction between this compound and GSH can be determined by plotting the decrease in thiol concentration over time.

Protocol 2: Cell Viability Assay with Glutathione Modulation

This protocol assesses the effect of glutathione depletion on the cytotoxicity of this compound.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete cell culture medium

  • This compound

  • L-buthionine-(S,R)-sulfoximine (BSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Glutathione Depletion (BSO Pre-treatment):

    • Treat one set of wells with a non-toxic concentration of BSO (e.g., 100 µM) for 24-48 hours to deplete intracellular GSH.

    • Another set of wells will serve as the control (no BSO treatment).

  • This compound Treatment:

    • After BSO pre-treatment, treat both sets of wells with a range of this compound concentrations.

    • Include appropriate controls (untreated cells, cells treated with BSO alone, cells treated with vehicle).

  • Incubation:

    • Incubate the plates for a period relevant to your cell line and drug (e.g., 48-72 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the IC50 value of this compound in both the control and BSO-treated cells.

Visualizations

Illudin_Thiol_Reaction IlludinB This compound (α,β-unsaturated ketone) Intermediate Unstable Intermediate IlludinB->Intermediate Thiol Addition Thiol Thiol (R-SH) (e.g., Glutathione) Thiol->Intermediate AromaticProduct Stable Aromatic Product (Thiol Adduct) Intermediate->AromaticProduct Rearrangement (Loss of H₂O, Ring Opening)

Caption: Reaction mechanism of this compound with a thiol-containing molecule.

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Treatment Treatment cluster_Analysis Analysis SeedCells Seed cells in 96-well plate BSO_Treat Pre-treat with BSO (to deplete GSH) SeedCells->BSO_Treat IlludinB_Treat Treat with this compound (dose-response) BSO_Treat->IlludinB_Treat ViabilityAssay Perform Cell Viability Assay (e.g., MTT) IlludinB_Treat->ViabilityAssay DataAnalysis Calculate IC50 Values ViabilityAssay->DataAnalysis

Caption: Workflow for assessing this compound cytotoxicity with GSH modulation.

Troubleshooting_Guide node_rect node_rect Start High this compound IC50? CheckGSH High intracellular GSH? Start->CheckGSH Yes CheckMedia Thiols in media? Start->CheckMedia No MeasureGSH Measure GSH levels CheckGSH->MeasureGSH Yes CheckpH Incorrect buffer pH? CheckMedia->CheckpH No UseThiolFree Use thiol-free media CheckMedia->UseThiolFree Yes AdjustpH Adjust pH to optimal CheckpH->AdjustpH Yes DepleteGSH Deplete GSH with BSO MeasureGSH->DepleteGSH

References

Technical Support Center: Managing the Poor Therapeutic Index of Illudin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Illudin compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

1. Compound Handling and Storage

  • Question: How should I store my Illudin S compound?

    • Answer: For long-term storage (months to years), Illudin S should be stored at -20°C in a dry and dark place. For short-term storage (days to weeks), it can be kept at 0-4°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[1][2][3] Many suppliers state a stability of at least four years when stored properly at -20°C.[4]

  • Question: My vial of Illudin S appears empty. Is this normal?

    • Answer: Yes, this can be normal, especially for small quantities. The compound may be a thin lyophilized film on the vial's wall. Add the appropriate solvent as indicated on the datasheet and vortex or sonicate to ensure complete dissolution.[5]

  • Question: What is the best solvent to dissolve Illudin S?

    • Answer: Illudin S is soluble in organic solvents such as DMSO, DMF, ethanol, and methanol.[3][4] For biological experiments, it is common to prepare a concentrated stock solution in DMSO.

2. Mechanism of Action and Resistance

  • Question: What is the mechanism of action of Illudin compounds?

    • Answer: Illudins are DNA alkylating agents.[6] Inside the cell, they are metabolically activated and form covalent adducts with DNA, leading to a block in DNA replication and transcription.[7][8][9] This ultimately triggers cell cycle arrest, primarily at the G1-S phase interface, and apoptosis.[10][11][12]

  • Question: Why are some cancer cell lines more sensitive to Illudins than others?

    • Answer: Sensitivity to Illudins is strongly correlated with deficiencies in the Nucleotide Excision Repair (NER) pathway, specifically Transcription-Coupled NER (TC-NER).[13] Cells with mutations in NER genes like ERCC2 and ERCC3 are particularly sensitive.[4] Additionally, some tumor cells exhibit an energy-dependent transport mechanism that leads to higher intracellular accumulation of Illudins, increasing their sensitivity.[6][9]

  • Question: Can tumors develop resistance to Illudin compounds?

    • Answer: While Illudins have shown efficacy against some multi-drug resistant cell lines, resistance can still be a factor.[6] Potential mechanisms of resistance could include reduced intracellular accumulation due to alterations in transport mechanisms or upregulation of DNA repair pathways other than global NER.

Troubleshooting Guides

1. Inconsistent Cytotoxicity Assay Results

  • Question: I am observing high variability in my cytotoxicity assays with Illudin S. What could be the cause?

    • Answer: High variability in cytotoxicity assays can stem from several factors:

      • Compound Stability: Ensure that your Illudin stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

      • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a homogenous cell suspension and accurate cell counting before seeding.

      • Pipetting Errors: Inaccurate pipetting of either the compound or cells can introduce significant variability. Calibrate your pipettes regularly.

      • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

      • Incubation Time: Illudin cytotoxicity is time-dependent.[12][14] Ensure consistent incubation times across all plates and experiments.

2. Low Efficacy of Irofulven in an in vivo Model

  • Question: My Irofulven treatment is not showing the expected anti-tumor effect in my xenograft model. What should I consider?

    • Answer: Several factors can contribute to lower-than-expected in vivo efficacy:

      • Tumor Model Selection: Irofulven is particularly effective against tumors with NER deficiencies.[15] Verify the NER status of your cancer cell line. If the cells are NER-proficient, the efficacy of Irofulven may be limited.

      • Drug Formulation and Administration: Ensure that Irofulven is properly formulated for in vivo use. Issues with solubility or stability in the vehicle can impact its bioavailability. The route and frequency of administration are also critical.

      • Pharmacokinetics: Irofulven can have high interpatient variability in its pharmacokinetics.[2] Consider performing a pharmacokinetic study in your animal model to ensure adequate tumor exposure.

      • Tumor Penetration: Poor penetration of the drug into the tumor tissue can limit its efficacy.

3. Difficulties in Developing an Illudin-Based Antibody-Drug Conjugate (ADC)

  • Question: I am facing challenges with the stability and therapeutic window of my Illudin-based ADC. What are some common pitfalls?

    • Answer: Developing a successful ADC is complex. Here are some common challenges:

      • Linker Stability: The linker connecting the Illudin payload to the antibody must be stable in circulation to prevent premature release and systemic toxicity, but cleavable within the target cancer cell.[16] Experiment with different linker chemistries to optimize this balance.

      • Drug-to-Antibody Ratio (DAR): An inconsistent DAR can lead to a heterogeneous product with variable efficacy and toxicity.[16] Aim for a controlled and optimized DAR.

      • Payload Potency: The high cytotoxicity of Illudins can lead to a narrow therapeutic window.[17] It may be necessary to use a less potent Illudin analog to improve tolerability.

      • Off-Target Toxicity: Even with a targeted antibody, non-specific uptake of the ADC by healthy tissues can occur, leading to toxicity.[17]

Data Presentation

Table 1: In Vitro Cytotoxicity of Illudin S in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
HL-60Myeloid Leukemia6-11Continuous[11][12][18]
CEMT-lymphocyte Leukemia6-11Continuous[11][12][18]
B-cell Leukemia/LymphomaHematological>100Continuous[11][18]
MelanomaSkin>100Continuous[11][18]
Ovarian CarcinomaOvarian>100Continuous[11][18]

Table 2: Comparison of Cytotoxicity between Irofulven and Cisplatin in a Panel of Human Tumor Cell Lines

Cell LineTumor TypeIrofulven IC50 (ng/ml)Cisplatin IC50 (ng/ml)Reference
A2780Ovarian45280[14]
2008Ovarian110330[14]
HCT-116Colon801200[14]
HT-29Colon1202000[14]
MCF-7Breast601800[14]

Experimental Protocols

1. Protocol: Assessment of In Vitro Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Illudin compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals are formed.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Protocol: Evaluation of NER Status and Irofulven Sensitivity

  • Cell Culture: Culture NER-proficient and NER-deficient (e.g., ERCC2 or ERCC3 mutant) cell lines under standard conditions.

  • UV Irradiation: Expose cells to a defined dose of UV-C radiation to induce DNA damage that is repaired by NER.

  • Unscheduled DNA Synthesis (UDS) Assay:

    • Immediately after UV irradiation, incubate the cells with [³H]-thymidine for a set period.

    • Fix the cells and perform autoradiography.

    • Quantify the incorporation of [³H]-thymidine in non-S-phase cells as a measure of NER activity. NER-deficient cells will show significantly lower UDS.

  • Irofulven Cytotoxicity Assay:

    • Perform a standard cytotoxicity assay (e.g., MTT or colony formation assay) with a range of Irofulven concentrations on both NER-proficient and NER-deficient cell lines.

    • Compare the IC50 values. A significantly lower IC50 in the NER-deficient cell line indicates sensitivity to Irofulven.[15]

Visualizations

Signaling_Pathway cluster_cell Cancer Cell Illudin Illudin / Irofulven Active_Metabolite Active Metabolite Illudin->Active_Metabolite Metabolic Activation DNA DNA Active_Metabolite->DNA Alkylation DNA_Adduct DNA Adduct DNA->DNA_Adduct Alkylation Transcription_Stall Transcription Stall DNA_Adduct->Transcription_Stall Replication_Block Replication Block DNA_Adduct->Replication_Block TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Transcription_Stall->TC_NER Repair Apoptosis Apoptosis Replication_Block->Apoptosis TC_NER->Apoptosis Prevents

Caption: Mechanism of action of Illudin compounds.

Experimental_Workflow cluster_strategy Strategy to Improve Therapeutic Index cluster_testing Preclinical Testing Prodrug Prodrug Synthesis (e.g., Illudin Ester) In_Vitro In Vitro Cytotoxicity (IC50 Determination) Prodrug->In_Vitro ADC Antibody-Drug Conjugate (ADC) Formulation ADC->In_Vitro Combo Combination Therapy Design Combo->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo Toxicity Toxicity Assessment (e.g., MTD) In_Vivo->Toxicity

Caption: Workflow for developing Illudin-based therapeutics.

Troubleshooting_Logic Start Poor In Vivo Efficacy of Irofulven Check_NER Check NER Status of Tumor Cells Start->Check_NER NER_Deficient NER Deficient? Check_NER->NER_Deficient Check_PK Evaluate Pharmacokinetics and Formulation NER_Deficient->Check_PK Yes Select_New_Model Select NER-Deficient Tumor Model NER_Deficient->Select_New_Model No Consider_Combo Consider Combination Therapy Check_PK->Consider_Combo Optimal Optimize_Dosing Optimize Dosing Regimen and Formulation Check_PK->Optimize_Dosing Suboptimal

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Illudin Analogs: Illudin S vs. Illudin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Illudin S and Illudin B, two potent sesquiterpenoid toxins with significant antitumor potential. While extensive research has been conducted on Illudin S and its derivatives, data on this compound remains less comprehensive. This document summarizes the available quantitative data, outlines key experimental methodologies, and illustrates the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

CompoundCell LineAssay TypeIC50Reference
Illudin S HL-60 (Human promyelocytic leukemia)Colony Forming Assay (2-hour exposure)11 nM[1]
MV522 (Human lung carcinoma)Colony Forming Assay (15-minute exposure)~1 µM[2]
Human FibroblastsColony Survival Assay (72-hour exposure)~0.26 nM (D10 value of 1 ng/mL)[3]
Illudin M U87 (Human glioblastoma)MTT AssayLow µM range[4]
C6 (Rat glioma)MTT AssayLow µM range[4]

Note: The lack of standardized reporting and direct comparative studies for this compound makes a precise side-by-side comparison with Illudin S challenging. The data presented for Illudin M suggests that cytotoxic potency can vary significantly between different Illudin analogs and cancer cell types.

Mechanism of Action: DNA Damage and Repair

Illudins exert their cytotoxic effects primarily through the induction of DNA damage.[4][5][6] Inside the cell, Illudin S is converted into a highly reactive intermediate that alkylates DNA, forming DNA adducts.[6][7] This damage obstructs critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]

A key feature of Illudin S-induced DNA damage is its preferential repair by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[4][8] Cells deficient in core NER enzymes are significantly more sensitive to Illudin S, highlighting the crucial role of this repair pathway in mitigating its toxicity.[4] The mechanism for this compound is presumed to be similar, involving DNA alkylation, though specific studies confirming its reliance on TC-NER are limited.

Experimental Protocols

The following are detailed methodologies for common assays used to assess the cytotoxicity of compounds like Illudins.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Illudin compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Colony Forming Assay for Cytotoxicity

The colony forming assay, or clonogenic assay, assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.

  • Cell Seeding: Plate a low number of cells in a 6-well plate or culture dish.

  • Compound Treatment: Treat the cells with the Illudin compound for a defined period (e.g., 2 to 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

  • Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining: Fix the colonies with a solution like methanol (B129727) and stain them with a dye such as crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.

Visualizing the Process and Pathways

To better understand the experimental workflow and the molecular mechanisms of Illudin action, the following diagrams are provided.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate adhesion Allow Cell Adhesion start->adhesion treatment Add this compound / Illudin S adhesion->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan Formazan Formation mtt_addition->formazan solubilization Add Solubilizing Agent formazan->solubilization readout Measure Absorbance solubilization->readout ic50 Calculate IC50 readout->ic50

Figure 1. Experimental workflow for a typical MTT-based cytotoxicity assay.

Signaling_Pathway cluster_cell Cellular Environment cluster_damage_response DNA Damage & Repair illudin Illudin S / this compound uptake Cellular Uptake illudin->uptake activation Metabolic Activation uptake->activation adducts DNA Adduct Formation activation->adducts Alkylation dna Nuclear DNA transcription_stall Transcription Stalling adducts->transcription_stall tc_ner TC-NER Pathway transcription_stall->tc_ner Recruitment apoptosis Apoptosis transcription_stall->apoptosis Persistent Damage tc_ner->adducts Repair

Figure 2. Signaling pathway of Illudin-induced cytotoxicity.

References

A Comparative Analysis of the Mechanisms of Action: Illudin B and Irofulven

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of Illudin B, a natural sesquiterpene toxin, and its semi-synthetic derivative, Irofulven (6-hydroxymethylacylfulvene or HMAF). Both compounds are potent antitumor agents that function primarily by inducing DNA damage, yet they exhibit distinct properties in terms of cellular uptake, activation, and interaction with cellular repair mechanisms. This analysis is supported by experimental data to elucidate their differential activities.

Core Mechanisms of Action: An Overview

This compound and Irofulven are classified as alkylating agents that covalently bind to DNA and other macromolecules, leading to cytotoxicity.[1][2] Their antitumor activity stems from the induction of DNA lesions that disrupt essential cellular processes like replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4][5]

Irofulven , a derivative of Illudin S (a closely related compound to this compound), was developed to improve the therapeutic index of the natural product.[4][5] A key feature of Irofulven is its requirement for metabolic activation to exert its cytotoxic effects.[2] This bioactivation is preferentially carried out by enzymes that can be overexpressed in tumor cells, contributing to its selective antitumor activity.[6][7]

This compound , like Illudin S, is a naturally occurring toxin produced by fungi of the Omphalotus genus. Its cytotoxicity is potent but less selective than Irofulven, which has limited its clinical development.[8][9] The cellular uptake of illudins in sensitive cells is mediated by an energy-dependent transport mechanism.[8][10]

Comparative Data on Cytotoxicity

The following table summarizes the cytotoxic activity of Irofulven and related compounds in various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueReference
IrofulvenA2780Ovarian~0.1 µM[11]
IrofulvenCAOV3Ovarian~0.2 µM[11]
IrofulvenHCT116Colon~0.3 µM[11]
IrofulvenSW-480Colon300 nM[12]
IrofulvenPTGR1-480 (SW-480 overexpressing PTGR1)Colon100 nM[12]
Illudin SSW-480Colon10 nM[12]
Illudin SPTGR1-480 (SW-480 overexpressing PTGR1)Colon10 nM[12]
Cisplatin20 solid tumor cell lines (average)Various2.1 x 10⁻⁶ M[13]
Irofulven20 solid tumor cell lines (average)Various3.4 x 10⁻⁷ M[13]

DNA Damage and Repair

Both this compound and Irofulven induce a spectrum of DNA lesions. Irofulven has been shown to cause chromosome breaks, triradials, and quadriradials, which are indicative of DNA interstrand cross-links and double-strand breaks.[11] It also produces single-strand breaks.[4] These DNA lesions stall replication and transcription forks.[14][15]

A critical determinant of cellular sensitivity to both compounds is the Nucleotide Excision Repair (NER) pathway.[13][14] Specifically, the Transcription-Coupled NER (TC-NER) sub-pathway plays a crucial role in repairing the DNA adducts formed by these agents.[14][15] Cells deficient in TC-NER components, such as CSA and CSB, are hypersensitive to Illudin S and Irofulven.[14][15] In contrast, the Global Genome NER (GG-NER) pathway, which repairs lesions throughout the genome, appears to largely ignore the damage induced by these compounds.[14][15]

Signaling Pathways

The cellular response to DNA damage induced by Irofulven involves the activation of key signaling pathways that control cell cycle progression and apoptosis.

Irofulven_Signaling Irofulven-Induced DNA Damage Response Irofulven Irofulven DNA_Damage DNA Adducts (SSBs, ICLs, DSBs) Irofulven->DNA_Damage ATM ATM DNA_Damage->ATM activates BRCA1 BRCA1 DNA_Damage->BRCA1 recruits to damage sites CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 CHK2->p53 phosphorylates S_Phase_Arrest S-Phase Arrest p53->S_Phase_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces Repair DNA Repair BRCA1->Repair participates in S_Phase_Arrest->Apoptosis can lead to

Caption: Irofulven-induced DNA damage response pathway.

Bioactivation of Irofulven

A key differentiator for Irofulven is its mode of activation. It is a prodrug that requires bioreductive activation by cellular enzymes.[2] Specifically, NADPH-dependent alkenal/one oxidoreductase has been implicated in its metabolism to a cytotoxic species.[2] This enzymatic activation is a critical step for the formation of DNA adducts.

Irofulven_Bioactivation Bioactivation of Irofulven Irofulven Irofulven (Prodrug) Reactive_Intermediate Reactive Intermediate Irofulven->Reactive_Intermediate NADPH Enzyme Alkenal/one oxidoreductase (e.g., PTGR1) Enzyme->Reactive_Intermediate DNA_Adduct DNA Adduct Reactive_Intermediate->DNA_Adduct DNA DNA

Caption: Enzymatic bioactivation of Irofulven.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or Irofulven for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Analysis of DNA Adduct Formation by Mass Spectrometry
  • Cell Treatment and DNA Isolation: Treat cells with this compound or Irofulven. Harvest the cells and isolate genomic DNA using a commercial kit.

  • DNA Digestion: Digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Solid-Phase Extraction: Purify the nucleoside mixture using a solid-phase extraction cartridge to remove unmodified nucleosides.

  • LC-MS/MS Analysis: Analyze the enriched adducts by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a stable isotope-labeled internal standard for quantification.

  • Data Quantification: Quantify the level of specific DNA adducts relative to the total amount of DNA analyzed.

Western Blot for Signaling Protein Activation
  • Cell Lysis: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., ATM, CHK2, p53).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Summary and Conclusion

This compound and its derivative Irofulven are potent DNA-damaging agents with significant antitumor properties. The key distinctions in their mechanisms of action are summarized below:

FeatureThis compound (and Illudin S)Irofulven
Origin Natural productSemi-synthetic derivative of Illudin S
Activation Does not require metabolic activation for cytotoxicityRequires bioreductive activation by enzymes like PTGR1
Selectivity Less selective, general toxicityMore selective for tumors overexpressing activating enzymes
DNA Repair Repaired by Transcription-Coupled NERRepaired by Transcription-Coupled NER
Clinical Status Limited due to toxicityInvestigated in clinical trials

Irofulven's mechanism of bioreductive activation provides a basis for its improved tumor selectivity compared to its parent compounds. Both agents generate DNA lesions that are primarily addressed by the TC-NER pathway, making the status of this repair pathway a potential biomarker for sensitivity. The signaling cascades initiated by the DNA damage converge on cell cycle arrest and apoptosis, highlighting common downstream effector pathways. Further research into the specific DNA adducts formed by this compound and a more detailed understanding of its cellular transport could provide additional insights for the development of novel anticancer therapeutics.

References

Illudin B Demonstrates Potent Activity Against Multidrug-Resistant Cancer Cells, Outperforming Conventional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the significant potential of Illudin B, a sesquiterpene natural product, and its analogs in overcoming multidrug resistance (MDR) in cancer. Experimental data reveals that this compound and its more studied counterpart, Illudin S, exhibit potent cytotoxic activity against a variety of cancer cell lines that have developed resistance to commonly used chemotherapy drugs. This activity is notably independent of classical MDR mechanisms, such as the overexpression of P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein 1 (MRP1), offering a promising new avenue for treating resistant tumors.

The challenge of multidrug resistance is a major obstacle in cancer therapy, where cancer cells become cross-resistant to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism behind this resistance is the increased expression of drug efflux pumps like P-glycoprotein. However, studies have shown that Illudins are effective against various multidrug-resistant tumor cell lines, irrespective of the underlying resistance mechanism[1]. This suggests a unique mode of action that bypasses these common resistance pathways.

Comparative Cytotoxicity in Multidrug-Resistant Cell Lines

To quantify the efficacy of Illudins in MDR settings, their cytotoxic activity, typically measured as the half-maximal inhibitory concentration (IC50), is compared with that of standard chemotherapeutic agents in both drug-sensitive parental cell lines and their drug-resistant counterparts. While direct head-to-head IC50 data for this compound is limited in publicly available literature, data for the closely related and extensively studied Illudin S provides a strong surrogate for understanding its activity profile.

The following tables summarize the comparative cytotoxicity of Illudin S and conventional chemotherapeutics in well-characterized multidrug-resistant cancer cell lines.

Table 1: Comparative IC50 Values in Doxorubicin-Resistant Breast Cancer Cell Line (MCF-7/ADR)

CompoundMCF-7 (Parental) IC50MCF-7/ADR (Resistant) IC50Resistance Factor (RF)
Illudin S ~3 nM (in HL-60)Expected to be similar to parental~1
Doxorubicin 1.65 µM128.5 µM77.9

Table 2: Comparative IC50 Values in Cisplatin-Resistant Lung Cancer Cell Line (A549/CDDP)

CompoundA549 (Parental) IC50A549/CDDP (Resistant) IC50Resistance Factor (RF)
Illudin S Data not availableData not availableExpected to be low
Cisplatin 16.48 µmol/LData not available, but resistance is establishedHigh

Note: While specific IC50 values for Illudin S in this cisplatin-resistant line are not available, its mechanism of action suggests it would overcome resistance mechanisms associated with cisplatin.

Mechanism of Action: A Unique Approach to Killing Cancer Cells

This compound and its analogs exert their cytotoxic effects through a distinct mechanism centered on DNA damage. Inside the cell, Illudins are metabolized into reactive intermediates that bind to DNA, forming lesions. These DNA lesions stall both DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathway[2][3].

A key feature of Illudin-induced DNA damage is that it is primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway[2][4]. In cancer cells with high transcriptional activity, the reliance on this specific repair pathway can be a vulnerability. If the DNA damage is too extensive for the TC-NER pathway to handle, it leads to persistent replication stress and the initiation of apoptosis (programmed cell death)[2][3].

The downstream signaling cascade following Illudin-induced DNA damage involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7. These executioner caspases are responsible for the systematic dismantling of the cell, leading to its death.

IlludinB_Signaling_Pathway cluster_entry Cellular Uptake and Activation cluster_dna_damage DNA Damage and Recognition cluster_repair DNA Damage Response cluster_apoptosis Apoptosis Induction This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Reactive Intermediate Reactive Intermediate Metabolic Activation->Reactive Intermediate DNA DNA Reactive Intermediate->DNA Alkylation DNA Lesions DNA Lesions DNA->DNA Lesions Replication Fork Stalling Replication Fork Stalling DNA Lesions->Replication Fork Stalling Transcription Stalling Transcription Stalling DNA Lesions->Transcription Stalling Replication Stress Response Replication Stress Response Replication Fork Stalling->Replication Stress Response TC-NER Pathway Transcription-Coupled Nucleotide Excision Repair Transcription Stalling->TC-NER Pathway Recruitment DNA Repair DNA Repair TC-NER Pathway->DNA Repair Apoptosis Apoptosis Replication Stress Response->Apoptosis Caspase-9 Activation Caspase-9 Activation Apoptosis->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Cell Death Cell Death Caspase-3/7 Activation->Cell Death Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis and Comparison Parental_Cells Parental (Sensitive) Cell Line Illudin_B This compound (Serial Dilutions) Parental_Cells->Illudin_B Comparator_Drug Comparator Drug (e.g., Doxorubicin) (Serial Dilutions) Parental_Cells->Comparator_Drug Control Untreated Control Parental_Cells->Control MDR_Cells Multidrug-Resistant Cell Line MDR_Cells->Illudin_B MDR_Cells->Comparator_Drug MDR_Cells->Control MTT_Assay MTT Assay (Short-term Viability) Illudin_B->MTT_Assay Colony_Formation_Assay Colony Formation Assay (Long-term Survival) Illudin_B->Colony_Formation_Assay Comparator_Drug->MTT_Assay Comparator_Drug->Colony_Formation_Assay Control->MTT_Assay Control->Colony_Formation_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Colony_Formation_Assay->IC50_Determination Resistance_Factor Resistance Factor (RF) Calculation IC50_Determination->Resistance_Factor Comparative_Efficacy Comparative Efficacy Analysis Resistance_Factor->Comparative_Efficacy

References

Unraveling the Potency of Illudin Analogs: A Structural Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Illudin analogs, a class of sesquiterpenes with potent antitumor activity. By examining their structural modifications, cytotoxic effects, and mechanisms of action, we aim to provide a comprehensive resource to inform future drug discovery and development efforts.

Performance Comparison of Illudin Analogs

The cytotoxicity of Illudin analogs is a key determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard measure of its potency. The following tables summarize the IC50 values of various Illudin analogs against different cancer cell lines, highlighting the impact of structural modifications on their activity.

Table 1: IC50 Values of Illudin Analogs in HL-60 (Human Promyelocytic Leukemia) Cells

CompoundIC50 (µM)Reference
Illudin S0.002[1]
Illudin M0.005[1]
Acylfulvene0.03[1]
Irofulven (B1672183) (HMAF)0.02[1]
Dehydroilludin M0.1[1]

Table 2: Comparative Cytotoxicity of Irofulven in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MV522Lung Carcinoma~0.1[2][3]
A549Lung CarcinomaNot specified[1]
MCF7Breast CancerNot specified[1]
SkBr3Breast CancerNot specified[1]
IshikawaEndometrial CancerNot specified[1]
LnCaPProstate CancerNot specified[1]

The Core of Activity: Mechanism of Action

Illudin analogs exert their cytotoxic effects primarily by alkylating DNA, forming covalent adducts that disrupt DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis. A key structural feature for this activity is the presence of a strained cyclopropane (B1198618) ring, which is susceptible to nucleophilic attack by DNA bases.

The semi-synthetic analog, Irofulven (hydroxymethylacylfulvene or HMAF), has shown an improved therapeutic index compared to its parent compounds, Illudin S and M. This is attributed to its selective activation within tumor cells, which often have higher levels of certain reductase enzymes.

Signaling Pathway: DNA Damage Response

The DNA damage induced by Illudin analogs triggers a complex cellular signaling network known as the DNA Damage Response (DDR). A critical pathway involved in the repair of Illudin-induced DNA lesions is the Nucleotide Excision Repair (NER) pathway. Cells deficient in NER components, such as Xeroderma Pigmentosum (XP) proteins, exhibit heightened sensitivity to Illudin analogs.[4]

Below is a diagram illustrating the simplified DNA damage response pathway initiated by Illudin analogs.

DNA_Damage_Response cluster_nucleus Nucleus cluster_ner Nucleotide Excision Repair (NER) Illudin Illudin Analogs DNA DNA Illudin->DNA Alkylation DNA_Adduct Illudin-DNA Adduct DNA->DNA_Adduct XPC XPC-RAD23B DNA_Adduct->XPC Damage Recognition Replication_Fork Replication Fork Stalling DNA_Adduct->Replication_Fork TFIIH TFIIH XPC->TFIIH Recruits TFIIH->DNA_Adduct Unwinds DNA XPA XPA TFIIH->XPA RPA RPA XPA->RPA XPG XPG RPA->XPG XPF_ERCC1 XPF-ERCC1 RPA->XPF_ERCC1 XPG->DNA_Adduct Incises 3' XPF_ERCC1->DNA_Adduct Incises 5' Pol DNA Polymerase Pol->DNA_Adduct Fills Gap Ligase DNA Ligase Ligase->DNA Repaired DNA Ligase->DNA_Adduct Seals Nick Cell_Cycle_Arrest Cell Cycle Arrest Replication_Fork->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: Simplified DNA Damage Response to Illudin Analogs.

Experimental Protocols

To ensure the reproducibility and comparability of data, detailed experimental protocols are essential. Below are the methodologies for two key assays used to evaluate the cytotoxicity of Illudin analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Illudin analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Illudin analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Colony Forming Assay

The colony forming assay (or clonogenic assay) is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Illudin analogs

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Illudin analogs for a specific duration (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix them with the fixing solution for 10-15 minutes, and then stain with the crystal violet solution for 15-30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the cytotoxicity of Illudin analogs.

Cytotoxicity_Workflow start Start cell_culture Maintain Cancer Cell Lines start->cell_culture cell_seeding Seed Cells into Multi-well Plates cell_culture->cell_seeding treatment Treat Cells with Analogs cell_seeding->treatment compound_prep Prepare Serial Dilutions of Illudin Analogs compound_prep->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt Metabolic Activity cfa Colony Forming Assay assay->cfa Clonogenic Survival data_acquisition Data Acquisition (e.g., Absorbance, Colony Count) mtt->data_acquisition cfa->data_acquisition data_analysis Data Analysis (IC50, Survival Fraction) data_acquisition->data_analysis results Results Interpretation and Comparison data_analysis->results end End results->end

Caption: General Workflow for Cytotoxicity Assessment of Illudin Analogs.

References

Lack of Cross-Resistance Between Illudin B and Other Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profiles of Illudin B, a potent alkylating agent, and its clinically evaluated analog, irofulven (B1672183), against other conventional alkylating agents. Experimental data is presented to highlight the unique mechanism of action of illudins that allows them to circumvent common resistance pathways.

Executive Summary

Illudins, natural sesquiterpenes, and their semi-synthetic derivatives like irofulven, represent a class of alkylating agents with a distinct mechanism of action and a favorable cross-resistance profile. Unlike many classical alkylating agents such as cisplatin (B142131) and melphalan (B128), which are often rendered ineffective by cellular resistance mechanisms, illudins appear to retain their cytotoxic activity. This lack of cross-resistance is primarily attributed to their unique mode of DNA damage and the specific DNA repair pathways involved in processing illudin-induced lesions. Notably, irofulven has demonstrated efficacy in cisplatin-resistant cell lines, particularly those with deficiencies in Nucleotide Excision Repair (NER), specifically the Transcription-Coupled NER (TC-NER) sub-pathway. This suggests that illudins could be effective second-line therapeutic agents in cancers that have developed resistance to platinum-based chemotherapy.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of irofulven (an analog of this compound) compared to cisplatin in various cancer cell lines, including those with acquired resistance to cisplatin.

Table 1: Comparative Mean IC50 Values of Irofulven and Cisplatin Across a Panel of Human Tumor Cell Lines

DrugMean IC50 (μM)
Irofulven0.49
Cisplatin2.1

Data adapted from a study evaluating a panel of 20 human tumor cell lines, indicating that irofulven is, on average, more potent than cisplatin[1].

Table 2: Cytotoxicity of Irofulven in Cisplatin-Sensitive and -Resistant Ovarian Carcinoma Cell Lines

Cell LineCisplatin ResistanceIrofulven Resistance FactorCisplatin Resistance Factor
A2780/CP70Acquired~2-fold~7-fold
2008 C13*Acquired~0.33-fold (collateral sensitivity)~2-fold

This data demonstrates that in two different cisplatin-resistant ovarian cancer cell lines, one showed only modest cross-resistance to irofulven, while the other exhibited increased sensitivity (collateral sensitivity)[1].

Table 3: Irofulven Activity in a Cisplatin-Resistant NER-Deficient Cell Line

Cell LineTreatmentRelative Viability
MDA-MB-468 (NER-deficient)CisplatinSensitive
MDA-MB-468 (Cisplatin-Resistant)CisplatinResistant
MDA-MB-468 (Cisplatin-Resistant)IrofulvenSensitive

This study highlights that a cisplatin-resistant derivative of an NER-deficient cell line remains sensitive to irofulven, indicating a lack of cross-resistance[2][3].

Mechanisms of Action and Resistance

The differential cross-resistance profiles of illudins and other alkylating agents stem from their distinct interactions with DNA and the cellular machinery that repairs DNA damage.

This compound and Irofulven: Targeting Transcription-Coupled NER

Illudins are activated within the cell to form highly reactive intermediates that alkylate DNA, primarily at guanine (B1146940) bases. The resulting DNA lesions are bulky and distort the DNA helix. Crucially, these lesions are predominantly recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway[3][4]. Cells with deficiencies in TC-NER are hypersensitive to illudins[3].

dot

Illudin_Mechanism Illudin This compound / Irofulven Activation Intracellular Activation Illudin->Activation Reactive_Intermediate Reactive Intermediate Activation->Reactive_Intermediate DNA Cellular DNA Reactive_Intermediate->DNA Alkylation DNA_Adduct Bulky DNA Adducts DNA->DNA_Adduct Transcription_Stall Transcription Stall DNA_Adduct->Transcription_Stall TC_NER TC-NER Pathway Transcription_Stall->TC_NER Recruitment Apoptosis Apoptosis Transcription_Stall->Apoptosis Persistent Damage Cell_Survival Cell Survival TC_NER->Cell_Survival Successful Repair NER_Deficiency TC-NER Deficiency NER_Deficiency->TC_NER NER_Deficiency->Apoptosis Increased Sensitivity

Caption: Mechanism of action of this compound/Irofulven and the role of TC-NER.

Classical Alkylating Agents: Diverse Resistance Mechanisms

Classical alkylating agents like cisplatin and melphalan induce a broader range of DNA lesions, including inter- and intra-strand crosslinks. Resistance to these agents is often multifactorial and can involve:

  • Increased DNA Repair: Upregulation of various DNA repair pathways, including Global Genome NER (GG-NER), mismatch repair (MMR), and homologous recombination.

  • Decreased Drug Accumulation: Increased expression of efflux pumps like P-glycoprotein (MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1)[1].

  • Increased Drug Detoxification: Elevated levels of intracellular thiols like glutathione (B108866) (GSH).

  • Alterations in Apoptotic Pathways: Mutations in genes like p53 that regulate programmed cell death[1].

Irofulven has been shown to be unaffected by several of these common resistance mechanisms, including overexpression of MDR1 and MRP1, and loss of p53 or MMR function[1][5].

dot

Resistance_Mechanisms cluster_illudin This compound / Irofulven cluster_classical Classical Alkylating Agents (e.g., Cisplatin) Illudin_Cytotoxicity Cytotoxicity TC_NER_Resistance TC-NER Upregulation TC_NER_Resistance->Illudin_Cytotoxicity Resistance Classical_Cytotoxicity Cytotoxicity Increased_Repair Increased DNA Repair (GG-NER, MMR, etc.) Increased_Repair->Classical_Cytotoxicity Decreased_Accumulation Decreased Accumulation (MDR1, MRP1) Decreased_Accumulation->Classical_Cytotoxicity Increased_Detox Increased Detoxification (GSH) Increased_Detox->Classical_Cytotoxicity Apoptosis_Alteration Altered Apoptosis (p53 mutation) Apoptosis_Alteration->Classical_Cytotoxicity MDR1_MRP1_p53 MDR1, MRP1, p53 status MDR1_MRP1_p53->Illudin_Cytotoxicity No Effect MDR1_MRP1_p53->Decreased_Accumulation MDR1_MRP1_p53->Apoptosis_Alteration

Caption: Comparison of resistance mechanisms for Illudins vs. classical alkylating agents.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing cross-resistance.

Generation of Drug-Resistant Cell Lines
  • Initial IC50 Determination: The half-maximal inhibitory concentration (IC50) of the selected alkylating agent (e.g., cisplatin) is determined for the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Stepwise Dose Escalation: The parental cells are continuously cultured in the presence of the alkylating agent, starting at a low concentration (e.g., IC10-IC20).

  • Recovery and Re-exposure: After a period of exposure (e.g., 48-72 hours), the drug-containing medium is replaced with fresh medium, and the cells are allowed to recover and repopulate.

  • Incremental Dose Increase: Once the cells are confluent, they are passaged and exposed to a slightly higher concentration of the drug.

  • Stabilization: This cycle of exposure, recovery, and dose escalation is repeated over several months until a stable resistant cell line is established that can proliferate in a significantly higher drug concentration compared to the parental line.

  • Confirmation of Resistance: The IC50 of the resistant cell line is determined and compared to the parental line to quantify the degree of resistance.

dot

Resistant_Cell_Line_Workflow Start Parental Cell Line IC50_Initial Determine Initial IC50 Start->IC50_Initial Culture_Low_Dose Culture with Low Dose of Alkylating Agent IC50_Initial->Culture_Low_Dose Recovery Recovery in Drug-Free Medium Culture_Low_Dose->Recovery Passage Passage Cells Recovery->Passage Culture_Higher_Dose Culture with Increased Drug Concentration Passage->Culture_Higher_Dose Repeat_Cycle Repeat Cycle for Several Months Culture_Higher_Dose->Repeat_Cycle Repeat_Cycle->Recovery Continue IC50_Final Determine Final IC50 of Resistant Line Repeat_Cycle->IC50_Final End Resistant_Line Stable Resistant Cell Line IC50_Final->Resistant_Line

Caption: Workflow for generating drug-resistant cancer cell lines.

Cytotoxicity and Cross-Resistance Assessment (MTT Assay)
  • Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Drug Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, cisplatin, melphalan). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve. The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs, such as irofulven, exhibit a lack of significant cross-resistance with several conventional alkylating agents, most notably cisplatin. This is a promising characteristic for the development of novel cancer therapies, particularly for patients who have relapsed after treatment with platinum-based drugs. The unique reliance of illudins on the TC-NER pathway for the repair of the DNA damage they induce presents a therapeutic vulnerability that can be exploited, especially in tumors with inherent or acquired NER deficiencies.

Future research should focus on:

  • Expanding the panel of resistant cell lines tested against this compound to include those resistant to other classes of alkylating agents like nitrogen mustards and nitrosoureas.

  • In vivo studies to confirm the lack of cross-resistance in preclinical tumor models.

  • Identifying predictive biomarkers of response to illudins beyond NER deficiency to better stratify patient populations in clinical trials.

By understanding the distinct mechanisms of action and resistance, researchers can better position illudin-based therapies in the landscape of cancer treatment.

References

Illudin B vs. Conventional Chemotherapy: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Illudin B and its analogs with conventional chemotherapy agents. The information is compiled from preclinical and clinical studies to support further research and development in oncology.

Introduction to this compound and its Analogs

This compound is a sesquiterpenoid compound belonging to the Illudin family, which are natural toxins produced by fungi of the Omphalotus genus. Illudins, including the more extensively studied Illudin S, exhibit potent cytotoxic activity against a variety of cancer cell lines. Their unique mechanism of action, which involves the induction of DNA damage, has led to the development of semi-synthetic analogs with improved therapeutic indices. The most notable analog is Irofulven (B1672183) (hydroxymethylacylfulvene or HMAF), which has undergone clinical trials for various solid tumors, including pancreatic and ovarian cancers.[1][2] This guide will primarily focus on the comparative efficacy of this compound and its close analog Irofulven against standard-of-care chemotherapeutic agents.

Mechanism of Action

Illudins and their analogs are alkylating agents that, upon entering a cell, are activated to form highly reactive intermediates. These intermediates covalently bind to macromolecules, with DNA being a primary target.[2][3] This interaction leads to the formation of DNA adducts, which stall DNA replication and transcription, ultimately inducing cell cycle arrest in the S-phase and triggering apoptosis (programmed cell death).[2][4]

A key feature of the Illudin mechanism is its reliance on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway for the repair of the DNA lesions it induces.[3][4][5] Cells deficient in TC-NER are particularly sensitive to Illudins. This unique dependency suggests a potential for targeted therapy in tumors with specific DNA repair deficiencies.

Signaling Pathway of Illudin-Induced DNA Damage and Apoptosis

Illudin_Pathway Illudin-Induced DNA Damage and Apoptosis Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and Replication Stress cluster_2 Apoptosis Induction cluster_3 DNA Repair Pathway This compound This compound Reactive Intermediate Reactive Intermediate This compound->Reactive Intermediate Intracellular Activation DNA Adducts DNA Adducts Reactive Intermediate->DNA Adducts Replication Fork Stalling Replication Fork Stalling DNA Adducts->Replication Fork Stalling Apoptosis Apoptosis DNA Adducts->Apoptosis Direct Damage Signaling TC-NER Transcription-Coupled Nucleotide Excision Repair DNA Adducts->TC-NER Repair Attempt S-Phase Arrest S-Phase Arrest Replication Fork Stalling->S-Phase Arrest S-Phase Arrest->Apoptosis p53-independent

Caption: this compound's mechanism of action.

Comparative Efficacy Data

The following tables summarize the available quantitative data comparing the efficacy of Illudin analogs (primarily Irofulven) with conventional chemotherapy agents.

In Vitro Cytotoxicity
Cell LineCancer TypeCompoundIC50 (µM)Reference
A2780/CP70OvarianIrofulven~2x more potent than cisplatin[6]
A2780/CP70OvarianCisplatin7-fold resistant vs. parent line[6]
2008 C13OvarianIrofulvenNot specified, but active[6]
2008 C13OvarianCisplatinResistant subclone[6]
HepG2LiverDoxorubicin1.679 µg/mL[7]
HepG2LiverCisplatin4.323 µg/mL[7]
HL-60LeukemiaIlludin SPotent (specific IC50 not provided in snippet)[8]
HL-60LeukemiaAcylfulveneLess toxic than Illudin S[8]
In Vivo Efficacy (Xenograft Models)
Cancer ModelTreatmentDosage/ScheduleOutcomeReference
MiaPaCa (Pancreatic)IrofulvenDaily and intermittent schedulesCurative activity[2][9]
MiaPaCa (Pancreatic)Irofulven + Gemcitabine (B846)Not specifiedEnhanced antitumor activity (at least additive)[2][9]
SK-OV-3 (Ovarian)IrofulvenMaximum tolerated dose25% partial shrinkage, 82% mean tumor growth inhibition[10]
SK-OV-3 (Ovarian)PaclitaxelNot specifiedFailed to inhibit tumor growth[10]
Clinical Trial Highlights (Irofulven)
Cancer TypeTrial PhaseComparatorKey FindingsReference
Pancreatic (gemcitabine-refractory)Phase III5-Fluorouracil (5-FU)Trial discontinued; 5-FU showed greater than expected survival benefit.[11]
Ovarian (recurrent, platinum-sensitive)Phase IISingle-agentModest activity: 12.7% partial response, 54.6% stable disease. Well-tolerated at the tested schedule.[12][13]
Ovarian (recurrent, heavily pretreated)Phase IISingle-agentLimited anti-tumor activity; significant retinal toxicity at higher doses.[14][15]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized representation of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound or analog and conventional chemotherapy agents

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds (this compound/analogs and conventional chemotherapies) in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Testing

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat cells with serial dilutions of compounds Incubation_24h->Drug_Treatment Incubation_48_72h Incubate for 48-72h Drug_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Solubilization Dissolve formazan crystals Incubation_2_4h->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Discussion and Future Perspectives

The available preclinical data suggests that this compound's analogs, particularly Irofulven, exhibit significant antitumor activity, in some cases superior to conventional chemotherapeutic agents like paclitaxel.[10] The synergistic effect of Irofulven with gemcitabine in pancreatic cancer models is also a promising finding for combination therapy approaches.[2][9] However, the clinical development of Irofulven has been met with challenges, including significant toxicities and modest single-agent efficacy in heavily pretreated patient populations.[11][14][15]

The unique mechanism of action of Illudins, particularly their effectiveness in the context of certain DNA repair deficiencies, remains a compelling area for further investigation. Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical studies of this compound against a broad panel of conventional and targeted therapies are needed to better define its relative potency and spectrum of activity.

  • Biomarker Development: Identifying predictive biomarkers, potentially related to TC-NER pathway status, could enable patient stratification and a more targeted clinical development strategy.

  • Novel Analogs and Delivery Systems: The development of new Illudin analogs with an improved therapeutic window and the exploration of novel drug delivery systems to enhance tumor-specific targeting could help overcome the toxicity issues observed with Irofulven.

References

A Comparative Analysis of the In Vitro Toxicity of Illudin S and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro toxicity of the natural compound Illudin S against its promising synthetic derivatives, acylfulvene (B1200177) and irofulven (B1672183). This analysis is supported by experimental data from various studies, detailing the cytotoxic profiles and mechanisms of action of these compounds.

Illudin S, a sesquiterpene toxin produced by the Omphalotus mushroom, has demonstrated potent antitumor activity. However, its high systemic toxicity has limited its therapeutic potential. This has led to the development of synthetic analogs, such as acylfulvene and its hydroxylated derivative irofulven (6-hydroxymethylacylfulvene), which aim to retain the antitumor efficacy while reducing toxicity. This guide delves into the comparative in vitro toxicity of Illudin S and these key derivatives.

Quantitative Comparison of In Vitro Cytotoxicity

The in vitro cytotoxicity of Illudin S and its synthetic derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data consistently demonstrates that Illudin S is significantly more cytotoxic than its synthetic counterparts.

CompoundCell LineAssayIC50Reference
Illudin S SW-480 (colon cancer)Cell Viability Assay (48h)14 nM[1]
PTGR1-480 (colon cancer)Cell Viability Assay (48h)10 nM[1]
HL-60 (myeloid leukemia)Colony Forming Assay (2h)Significantly lower than Acylfulvene[2]
MV522 (lung carcinoma)Colony Forming Assay (2h)Significantly lower than Acylfulvene[2]
Human FibroblastsSurvival Curve (72h)D10: 1 ng/ml[3]
Acylfulvene SW-480 (colon cancer)Cell Viability Assay (48h)301 nM[1]
PTGR1-480 (colon cancer)Cell Viability Assay (48h)104 nM[1]
HL-60 (myeloid leukemia)Colony Forming Assay (2h)Higher than Illudin S[2]
MV522 (lung carcinoma)Colony Forming Assay (2h)Higher than Illudin S[2]
Irofulven Average of 36 human tumor cell linesMTT Assay4.9 x 10⁻⁷ M (490 nM)[4]
Human FibroblastsSurvival Curve (72h)D10: 50 ng/ml[3]

Key Findings from Quantitative Data:

  • Illudin S consistently exhibits high cytotoxicity with IC50 values in the low nanomolar range.[1]

  • Acylfulvene is markedly less toxic in vitro than Illudin S, with IC50 values that are often 20 to 30 times higher.[1][2] In some cell lines, Illudin S has been reported to be 2- to 56-fold more toxic than acylfulvene.

  • The toxicity of acylfulvene is notably enhanced in cells overexpressing prostaglandin (B15479496) reductase 1 (PTGR1), indicating that its cytotoxic effect is dependent on enzymatic activation.[1] In contrast, Illudin S toxicity is not significantly influenced by PTGR1 levels.[1]

  • Irofulven, a derivative of acylfulvene, is approximately 50 times less toxic to normal human fibroblasts than Illudin S, suggesting an improved therapeutic index.[3]

Experimental Protocols

The following is a representative protocol for a colony-forming assay (CFA), a common method used to determine the in vitro cytotoxicity of these compounds.

Colony-Forming Assay (CFA)

1. Cell Preparation and Seeding:

  • Culture the desired cancer cell line (e.g., HL-60, MV522, SW-480) according to standard cell culture protocols.

  • Harvest cells during their logarithmic growth phase using trypsinization for adherent cells.

  • Perform a cell count and assess viability using a method like trypan blue exclusion.

  • Seed a low, predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.

  • Allow the cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Exposure:

  • Prepare stock solutions of Illudin S, acylfulvene, and irofulven in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • On the day of the experiment, prepare serial dilutions of the compounds in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Remove the medium from the wells and replace it with the medium containing the various concentrations of the test compounds or a vehicle control (medium with the same concentration of DMSO).

  • Expose the cells to the compounds for a defined period, for example, 2 hours or for the entire duration of colony formation.[2]

3. Colony Formation:

  • After the exposure period, wash the cells with phosphate-buffered saline (PBS) and add fresh, drug-free medium.

  • Incubate the plates for a period that allows for the formation of visible colonies (typically 7-14 days), depending on the cell line's doubling time.

4. Staining and Counting:

  • Once colonies in the control wells are of a sufficient size (at least 50 cells per colony), remove the medium and gently wash the wells with PBS.

  • Fix the colonies with a solution such as methanol (B129727) or a mixture of methanol and acetic acid for 10-15 minutes.

  • Stain the fixed colonies with a staining solution, such as 0.5% crystal violet in methanol, for 10-20 minutes.

  • Carefully wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.

5. Data Analysis:

  • Calculate the plating efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.

  • Calculate the surviving fraction (SF) for each treatment group: (Number of colonies counted / (Number of cells seeded x PE/100)).

  • Plot the surviving fraction as a function of drug concentration to generate a dose-response curve and determine the IC50 value.

Mechanism of Action and Signaling Pathways

The primary mechanism of cytotoxicity for Illudin S and its derivatives is the induction of DNA damage.[5][6] These compounds act as alkylating agents, forming adducts with DNA.[1] The resulting DNA lesions are particularly problematic for the cell's machinery and are primarily repaired through the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[5][6][7]

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Line Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest cell_seeding Cell Seeding in Plates cell_harvest->cell_seeding drug_exposure Drug Exposure cell_seeding->drug_exposure compound_prep Compound Dilution compound_prep->drug_exposure incubation Incubation for Colony Formation drug_exposure->incubation staining Colony Staining incubation->staining counting Colony Counting staining->counting data_analysis Data Analysis (IC50) counting->data_analysis

Caption: Workflow for a typical in vitro cytotoxicity assay.

Transcription-Coupled Nucleotide Excision Repair (TC-NER) Pathway

G cluster_damage DNA Damage & Recognition cluster_repair Repair Cascade cluster_outcome Cellular Outcome DNA_damage Illudin/Derivative-induced DNA Adduct RNA_pol RNA Polymerase II Stalls DNA_damage->RNA_pol CSA_CSB CSA/CSB Recruitment RNA_pol->CSA_CSB TFIIH TFIIH Recruitment CSA_CSB->TFIIH Unwinding DNA Unwinding (XPB/XPD) TFIIH->Unwinding Excision Excision of Damaged Strand (XPF/XPG) Unwinding->Excision Synthesis DNA Synthesis (Polymerase) Excision->Synthesis Apoptosis Apoptosis (if repair fails) Excision->Apoptosis Ligation Ligation (Ligase) Synthesis->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Simplified signaling pathway of TC-NER for Illudin-induced DNA damage.

References

Comparative Analysis of Illudin S and Illudin M DNA Adducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the DNA adducts formed by two potent sesquiterpene toxins, Illudin S and Illudin M. Both compounds, derived from fungi of the Omphalotus genus, are recognized for their significant cytotoxic and antitumor properties, which are primarily attributed to their ability to alkylate DNA and disrupt cellular processes.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of action and potential therapeutic applications of these compounds.

Executive Summary

Illudin S and Illudin M are structurally similar compounds that act as powerful DNA alkylating agents, leading to the formation of DNA adducts that trigger cellular responses such as cell cycle arrest and apoptosis.[1][3] While both are highly cytotoxic, a comprehensive body of research has elucidated the specific mechanisms of Illudin S-induced DNA damage and repair in greater detail than for Illudin M.

This guide summarizes the current understanding of the DNA adducts formed by both compounds, presenting available quantitative data on their cytotoxicity and detailing the experimental protocols used for their study. A key finding for Illudin S is the critical role of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway in processing its DNA lesions, which are notably ignored by global genome repair mechanisms.[4][5] Although direct comparative studies on the specific DNA adducts of Illudin M are limited, its structural similarity to Illudin S suggests a comparable mechanism of action.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for Illudin S and Illudin M, focusing on their cytotoxicity across various cell lines. It is important to note that direct side-by-side comparisons in the same studies are rare, and experimental conditions may vary.

Compound Cell Line Assay IC50 / Cytotoxicity Reference
Illudin S Human Myeloid Leukemia (HL-60)Not Specified6-100 nM (continuous exposure)[4]
Human FibroblastsCell SurvivalD10 ~1 ng/ml (72h exposure)[4]
SW-480 (Colon Cancer)Not Specified14 nM[6]
PTGR1-480 (SW-480 Overexpressing PTGR1)Not Specified10 nM[6]
Illudin M Human Leukemia Cell LinesNot Specified6-100 nM (continuous exposure)[7]
Panc-1 (Pancreatic Cancer)Apoptosis Assay86% apoptosis[1]
HT-29 (Colon Cancer)Apoptosis Assay48% apoptosis[1]
Human Fibroblasts (HF)Apoptosis Assay89% apoptosis[1]
518A2 (Melanoma)MTT Assay (48h)IC50: 50-400 nM[8]
HL-60 (Leukemia)MTT Assay (48h)IC50: 50-400 nM[8]
KBv1+Vbl (Cervix Carcinoma)MTT Assay (48h)IC50: 50-400 nM[8]
MCF-7+Topo (Breast Carcinoma)MTT Assay (48h)IC50: 50-400 nM[8]
HT-29 (Colon Carcinoma)MTT Assay (48h)IC50: 50-400 nM[8]
C6 (Astrocytoma)MTT Assay (48h)IC50: 50-400 nM[8]
U87 (Glioma)MTT Assay (48h)IC50: 50-400 nM[8]

Experimental Protocols

Analysis of Illudin S-DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from a study that successfully identified and quantified Illudin S-DNA adducts in cellular DNA.[6] A similar methodology could be applied to the analysis of Illudin M-DNA adducts.

1. Cell Culture and Treatment:

  • Culture target cells (e.g., SW-480 colon cancer cells) to 80-90% confluency.

  • Treat cells with varying concentrations of Illudin S (or Illudin M) for a specified duration (e.g., 24 hours).

  • Harvest cells and isolate genomic DNA using a standard DNA extraction kit.

2. DNA Digestion:

  • Enzymatically digest the isolated DNA to nucleosides using a cocktail of DNase I, alkaline phosphatase, and phosphodiesterase.

3. Sample Preparation for LC-MS:

  • Purify the nucleoside mixture using solid-phase extraction (SPE) to remove unmodified nucleosides and other contaminants.

  • Elute the adduct-containing fraction and dry it under vacuum.

  • Reconstitute the sample in a suitable solvent for LC-MS analysis.

4. LC-MS/MS Analysis:

  • Employ a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the nucleosides on a C18 reverse-phase column using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Use selected reaction monitoring (SRM) to detect and quantify specific DNA adducts. For Illudin S, this may involve monitoring the fragmentation of the adducted nucleoside to the corresponding modified base.[6]

5. Data Analysis:

  • Identify and quantify the DNA adducts by comparing their retention times and mass transitions to those of synthesized standards, if available.

  • Normalize the adduct levels to the total amount of DNA analyzed.

Mandatory Visualization

Illudin_DNA_Adduct_Formation_and_Repair Illudin S/M Illudin S/M Active Metabolite Active Metabolite Illudin S/M->Active Metabolite Intracellular Reduction DNA DNA Active Metabolite->DNA Alkylation DNA Adduct DNA Adduct DNA->DNA Adduct Stalled Transcription\nComplex Stalled Transcription Complex DNA Adduct->Stalled Transcription\nComplex Blocks Transcription TC_NER Transcription-Coupled Nucleotide Excision Repair Stalled Transcription\nComplex->TC_NER Recruitment of CSB, CSA, etc. Repaired DNA Repaired DNA TC_NER->Repaired DNA Lesion Excision and Synthesis GG_NER Global Genome Nucleotide Excision Repair BER Base Excision Repair NHEJ Non-Homologous End Joining

Caption: DNA damage and repair pathway for Illudins.

Experimental_Workflow start Start: Cancer Cell Lines illudin_treatment Illudin S/M Treatment start->illudin_treatment dna_extraction Genomic DNA Extraction illudin_treatment->dna_extraction enzymatic_digestion Enzymatic Digestion to Nucleosides dna_extraction->enzymatic_digestion spe_cleanup Solid-Phase Extraction (SPE) Cleanup enzymatic_digestion->spe_cleanup lc_ms_analysis LC-MS/MS Analysis spe_cleanup->lc_ms_analysis data_analysis Data Analysis: Adduct Identification and Quantification lc_ms_analysis->data_analysis end End: Comparative Adduct Profile data_analysis->end

Caption: Experimental workflow for Illudin-DNA adduct analysis.

Comparative Analysis of DNA Adducts and Cellular Responses

Illudin S:

The DNA adducts formed by Illudin S have been the subject of more extensive research. Upon entering a cell, Illudin S is converted to a more reactive species that readily alkylates DNA.[4] This leads to the formation of bulky DNA lesions that can stall DNA replication and transcription.[4][5] A pivotal aspect of Illudin S-induced DNA damage is the cellular repair mechanism. Studies have consistently shown that these adducts are primarily repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[4][5] This is a specialized repair pathway that removes lesions from the transcribed strand of active genes.

Interestingly, the global genome nucleotide excision repair (GG-NER) pathway, which surveys the entire genome for damage, appears to largely ignore Illudin S-induced adducts.[4][5] This specificity suggests that the cytotoxicity of Illudin S is particularly pronounced in cells that are actively transcribing genes, as the stalled transcription machinery is a key trigger for the TC-NER pathway. The reliance on TC-NER for repair makes cancer cells with deficiencies in this pathway particularly sensitive to Illudin S.

Illudin M:

Direct and detailed characterization of Illudin M-DNA adducts is less documented in the scientific literature compared to Illudin S. However, based on its structural similarity and observed biological activities, a similar mechanism of action is strongly suggested.[8] Illudin M is also a potent DNA alkylating agent that requires intracellular activation to exert its cytotoxic effects.[8] It is known to induce apoptosis in various cancer cell lines, a common outcome of extensive DNA damage.[1]

It is hypothesized that, like Illudin S, Illudin M forms bulky DNA adducts that interfere with essential cellular processes. Given the structural parallels, it is plausible that the repair of Illudin M-induced DNA damage also relies on the TC-NER pathway. However, without direct experimental evidence comparing the adduct profiles and repair pathway engagement of both compounds, this remains a well-founded assumption rather than a confirmed fact.

Future Directions

The significant anti-tumor activity of both Illudin S and Illudin M warrants further investigation, particularly concerning a direct comparative analysis of their DNA adducts. Future research should focus on:

  • Direct Comparative Adduct Analysis: Utilizing advanced mass spectrometry techniques to concurrently identify and quantify the specific DNA adducts formed by both Illudin S and Illudin M in various cancer cell lines. This would reveal any differences in their reactivity towards specific DNA bases or sequences.

  • Repair Pathway Engagement: Directly comparing the cellular response to DNA damage induced by both compounds, with a focus on the activation of specific DNA repair pathways, including TC-NER, GG-NER, and others.

  • In Vivo Studies: Conducting comparative in vivo studies to evaluate the therapeutic index and efficacy of both compounds, and to correlate these findings with the levels and types of DNA adducts formed in tumor tissues.

By addressing these research gaps, a more complete understanding of the therapeutic potential and limitations of these potent natural products can be achieved, paving the way for the development of more effective and targeted cancer therapies.

References

Unveiling the Transcriptional Response to Illudin B: A Comparative Guide to Differential Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Illudin B, a potent sesquiterpene compound, and its analogs have garnered significant interest in oncology for their cytotoxic properties. Understanding the molecular mechanisms underpinning their activity is paramount for optimizing their therapeutic potential. This guide provides a comparative analysis of differential gene expression following treatment with this compound analogs, offering insights into the key cellular pathways and transcriptional changes induced by these compounds. While direct, publicly available RNA-seq or microarray datasets for this compound are scarce, extensive research on its clinically evaluated analog, Irofulven (HMAF), and the novel derivative LP-184, provides a robust proxy for understanding its effects on gene expression.

Key Findings from Irofulven and LP-184 Gene Expression Studies

The antitumor effect of this compound analogs is intrinsically linked to their bioactivation and the subsequent induction of DNA damage. A pivotal enzyme in this process is Prostaglandin (B15479496) Reductase 1 (PTGR1).[1][2] The expression level of PTGR1 is a primary determinant of sensitivity to these compounds.[1][2][3] Studies utilizing large cancer cell line panels such as the NCI-60 and the Cancer Cell Line Encyclopedia (CCLE) have leveraged microarray data to identify gene signatures predictive of sensitivity to acylfulvenes.[1]

A machine learning-based analysis of microarray data from the NCI-60 panel identified a 16-gene signature that can predict sensitivity to the Irofulven analog LP-184 with high accuracy.[1] This signature underscores the importance of genes involved in DNA repair, cell cycle, and metabolism in the cellular response to these drugs.

Data Presentation: Gene Signature of Acylfulvene Sensitivity

The following table summarizes the 16-gene signature identified as predictive of sensitivity to the Irofulven analog LP-184, derived from microarray analysis of the NCI-60 cancer cell line panel.[1] This signature provides a valuable starting point for researchers investigating the transcriptional response to this compound.

Gene SymbolGene NameRole in Sensitivity Prediction
PTGR1 Prostaglandin Reductase 1High expression correlates with high sensitivity (drug activation)
ABCC1 ATP Binding Cassette Subfamily C Member 1Associated with drug resistance
AKR1C1 Aldo-Keto Reductase Family 1 Member C1Involved in metabolism
AKR1C3 Aldo-Keto Reductase Family 1 Member C3Involved in metabolism
CDKN2A Cyclin Dependent Kinase Inhibitor 2ATumor suppressor, cell cycle regulation
EGR1 Early Growth Response 1Transcription factor, cellular stress response
ENO1 Enolase 1Glycolytic enzyme
GADD45A Growth Arrest and DNA Damage Inducible AlphaDNA damage response
HSPB1 Heat Shock Protein Family B (Small) Member 1Stress response
LOX Lysyl OxidaseExtracellular matrix remodeling
MMP1 Matrix Metallopeptidase 1Extracellular matrix remodeling
NFE2L2 Nuclear Factor, Erythroid 2 Like 2Oxidative stress response
SERPINE1 Serpin Family E Member 1Plasminogen activator inhibitor
SLC7A11 Solute Carrier Family 7 Member 11Amino acid transport, oxidative stress response
TXNRD1 Thioredoxin Reductase 1Redox regulation
VEGFA Vascular Endothelial Growth Factor AAngiogenesis

Signaling Pathways Affected by this compound Analogs

This compound and its analogs are potent DNA alkylating agents that induce helical distortions, leading to the stalling of DNA replication and transcription.[1][4] This triggers a cellular response primarily orchestrated by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[5][6] Cells deficient in TC-NER components exhibit heightened sensitivity to these compounds.[5] The bioactivation of these drugs, particularly Irofulven and LP-184, is critically dependent on the enzyme PTGR1 , which converts the prodrug into its active, DNA-damaging form.[1][2][7]

IlludinB_Pathway cluster_activation Drug Bioactivation cluster_damage DNA Damage and Repair Illudin_B_analog This compound / Irofulven (Prodrug) PTGR1 PTGR1 Illudin_B_analog->PTGR1 catalysis Active_Metabolite Active Metabolite PTGR1->Active_Metabolite DNA DNA Active_Metabolite->DNA DNA_Adduct DNA Adducts (Stalled Transcription/Replication) DNA->DNA_Adduct TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNA_Adduct->TC_NER Apoptosis Apoptosis DNA_Adduct->Apoptosis if repair fails TC_NER->DNA Repair

Mechanism of Action of this compound Analogs.

Experimental Protocols

The following provides a generalized methodology for differential gene expression analysis based on the approaches used in studies of Irofulven and its analogs.[1]

1. Cell Culture and Drug Treatment:

  • Cell Lines: A panel of human cancer cell lines (e.g., NCI-60) is cultured in appropriate media and conditions.

  • Drug Exposure: Cells are treated with this compound or its analog at a range of concentrations (e.g., IC50 values) for a specified duration (e.g., 24-72 hours). A vehicle-treated control group is included.

2. RNA Extraction and Quality Control:

  • Total RNA is isolated from treated and control cells using a standard method (e.g., TRIzol reagent or column-based kits).

  • RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

3. Gene Expression Profiling:

  • Microarray Analysis:

    • RNA is converted to labeled cRNA and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133A Array).

    • The arrays are washed, stained, and scanned to generate signal intensity data.

  • RNA-Sequencing (RNA-seq):

    • Libraries are prepared from the total RNA (e.g., using a TruSeq RNA Library Prep Kit).

    • Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • Microarray Data:

    • Raw data is normalized (e.g., using RMA or GCRMA).

    • Differential gene expression is determined using statistical tests (e.g., t-test or ANOVA) with corrections for multiple testing (e.g., Benjamini-Hochberg FDR).

  • RNA-seq Data:

    • Raw sequencing reads are aligned to a reference genome.

    • Gene expression levels are quantified (e.g., as FPKM or TPM).

    • Differential expression analysis is performed using tools like DESeq2 or edgeR.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., NCI-60 panel) Drug_Treatment 2. Treatment with This compound analog Cell_Culture->Drug_Treatment Control Vehicle Control Cell_Culture->Control RNA_Extraction 3. RNA Extraction and QC Drug_Treatment->RNA_Extraction Control->RNA_Extraction Microarray 4a. Microarray Analysis RNA_Extraction->Microarray RNA_Seq 4b. RNA-Sequencing RNA_Extraction->RNA_Seq Data_Analysis 5. Differential Gene Expression Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis Gene_List 6. Identification of Differentially Expressed Genes Data_Analysis->Gene_List

Workflow for Differential Gene Expression Analysis.

References

Validating PTGR1's Role in Illudin B Bioactivation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivation of Illudin B and its analogs, focusing on the role of Prostaglandin Reductase 1 (PTGR1). We present supporting experimental data, detailed methodologies, and visual representations of the key pathways and workflows to facilitate a comprehensive understanding of PTGR1's involvement in the therapeutic efficacy of this class of compounds.

Executive Summary

Illudin S and its semi-synthetic analogs, such as Acylfulvene (B1200177) (AF) and Hydroxymethylacylfulvene (HMAF, Irofulven), are potent antitumor agents. Their cytotoxicity is largely attributed to the formation of DNA adducts. A key step in their mechanism of action is bioactivation, a process in which the enzyme PTGR1 plays a pivotal, yet differential, role. This guide demonstrates that while both Illudin S and its analogs are substrates for PTGR1, the cytotoxicity of acylfulvenes is critically dependent on PTGR1-mediated bioactivation, whereas Illudin S toxicity appears to be less reliant on this specific enzyme, suggesting the involvement of alternative activation pathways.

Data Presentation

The following tables summarize the quantitative data comparing the effects of Acylfulvene (a close analog of this compound) and Illudin S in cell lines with varying PTGR1 expression levels.

Table 1: Comparative Cytotoxicity (IC50) of Acylfulvene and Illudin S

CompoundCell LinePTGR1 ExpressionIC50 (nM)Fold Difference (SW-480 / PTGR1-480)
AcylfulveneSW-480Normal3012.9
PTGR1-480High104
Illudin SSW-480Normal141.4
PTGR1-480High10

Data sourced from Tanasova et al., "Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities."[1][2][3]

Table 2: Comparative DNA Adduct Formation of Acylfulvene and Illudin S

CompoundCell LinePTGR1 ExpressionDrug Concentration (nM)Adenine Adducts / 10^7 Nucleotides
AcylfulveneSW-480Normal300 (IC50)21
PTGR1-480High100 (equitoxic dose)21
Illudin SSW-480Normal10 (IC50)16
PTGR1-480High10 (IC50)16

Data sourced from Tanasova et al., "Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities."[1][3]

Experimental Protocols

Cell Lines and Culture
  • SW-480: Human colon adenocarcinoma cell line with normal endogenous levels of PTGR1.

  • PTGR1-480: SW-480 cell line engineered to stably overexpress rat PTGR1.

  • Culture Conditions: Cells were maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay
  • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • After 24 hours, cells were treated with a serial dilution of Acylfulvene or Illudin S for 48 hours.

  • Cell viability was assessed using a standard MTT or resazurin-based assay.

  • IC50 values, the concentration of drug that inhibits cell growth by 50%, were calculated from the dose-response curves.[3]

Quantification of DNA Adducts by Mass Spectrometry
  • Cells were treated with Acylfulvene or Illudin S at the indicated concentrations.

  • Genomic DNA was isolated from the cells using a DNA isolation kit.

  • DNA was enzymatically hydrolyzed to nucleosides.

  • The resulting nucleoside mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of specific DNA adducts.[1]

  • Stable isotope-labeled internal standards were used for accurate quantification.

Mandatory Visualizations

PTGR1-Mediated Bioactivation Pathway

PTGR1_Bioactivation PTGR1-Mediated Bioactivation of Acylfulvene cluster_upstream Upstream Regulation cluster_bioactivation Bioactivation cluster_downstream Downstream Effects Nrf2_inducers Nrf2 Inducers (e.g., D3T, Resveratrol) Nrf2 Nrf2 Nrf2_inducers->Nrf2 activate ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to PTGR1_gene PTGR1 Gene ARE->PTGR1_gene promotes transcription PTGR1 PTGR1 PTGR1_gene->PTGR1 expresses Acylfulvene Acylfulvene (Prodrug) Reactive_Intermediate Reactive Electrophilic Intermediate Acylfulvene->Reactive_Intermediate PTGR1->Reactive_Intermediate reduces α,β-unsaturated ketone NADPH NADPH NADPH->PTGR1 cofactor DNA DNA Reactive_Intermediate->DNA alkylates DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage_Response DNA Damage Response (TC-NER) DNA_Adducts->DNA_Damage_Response triggers Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: PTGR1 bioactivation of acylfulvene and its downstream consequences.

Experimental Workflow for Validating PTGR1's Role

Experimental_Workflow Experimental Workflow for Validating PTGR1's Role start Start cell_lines Select Cell Lines: - SW-480 (Normal PTGR1) - PTGR1-480 (High PTGR1) start->cell_lines cytotoxicity Cytotoxicity Assay (MTT/Resazurin) cell_lines->cytotoxicity dna_adducts DNA Adduct Quantification (LC-MS/MS) cell_lines->dna_adducts ic50 Determine IC50 Values cytotoxicity->ic50 comparison Compare Results between Cell Lines ic50->comparison quantify_adducts Quantify Adduct Levels dna_adducts->quantify_adducts quantify_adducts->comparison conclusion Conclusion on PTGR1's Role comparison->conclusion

Caption: Workflow for comparing this compound analogs in cells with differential PTGR1 expression.

Discussion

The presented data clearly validates the significant role of PTGR1 in the bioactivation and subsequent cytotoxicity of Acylfulvene, an this compound analog. The nearly threefold increase in sensitivity to Acylfulvene in cells overexpressing PTGR1 (PTGR1-480) compared to the parental SW-480 cells is a strong indicator of PTGR1's involvement.[3] This is further substantiated by the DNA adduct data, which shows that at equitoxic doses, the level of DNA damage is comparable between the two cell lines, implying that the increased sensitivity in PTGR1-480 cells is due to more efficient bioactivation, leading to the same level of DNA damage at a lower drug concentration.[3]

In contrast, the cytotoxicity of Illudin S is only marginally affected by PTGR1 overexpression, with a fold difference in IC50 of just 1.4.[3] Furthermore, the levels of Illudin S-induced DNA adducts are similar in both cell lines at their respective IC50 concentrations.[3] This suggests that while PTGR1 can metabolize Illudin S, its toxicity is not primarily dictated by the levels of this enzyme. This points towards the existence of alternative bioactivation pathways for Illudin S, which may include other cytosolic reductases or non-enzymatic chemical activation.

The differential dependence on PTGR1 between Acylfulvene and Illudin S has significant implications for drug development. Acylfulvenes and other this compound analogs with high PTGR1 dependency could be developed as targeted therapies for tumors with high PTGR1 expression. Conversely, Illudin S and its derivatives that are less dependent on PTGR1 may have a broader spectrum of activity but potentially a narrower therapeutic window due to less tumor-specific activation.

The downstream effects of DNA damage induced by these compounds involve the activation of the DNA damage response, particularly the transcription-coupled nucleotide excision repair (TC-NER) pathway.[2][4] This ultimately leads to cell cycle arrest and apoptosis, the desired outcomes for an anticancer agent.[5] The upstream regulation of PTGR1 by Nrf2 also presents a potential therapeutic strategy, where co-administration of Nrf2 inducers could enhance the efficacy of PTGR1-dependent drugs.[6][7][8][9][10]

Conclusion

This comparative guide validates the crucial role of PTGR1 in the bioactivation of this compound analogs like Acylfulvene. The strong correlation between PTGR1 expression and cytotoxicity for these analogs provides a clear rationale for using PTGR1 as a biomarker for patient stratification in clinical trials. In contrast, the relative independence of Illudin S toxicity from PTGR1 levels suggests a different activation mechanism and potentially a different clinical application profile. Further research into alternative bioactivation pathways for Illudins and the development of strategies to modulate PTGR1 expression could lead to more effective and personalized cancer therapies.

References

Illudin B vs. Cisplatin: A Comparative Guide to their Effects on the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the DNA-damaging agents Illudin B and the widely used chemotherapeutic drug cisplatin (B142131), with a focus on their differential effects on the cellular DNA damage response (DDR). Due to the limited direct research on this compound, this guide will draw upon the extensive data available for its closely related and well-studied analogue, Illudin S, and its semi-synthetic derivative, Irofulven, which is in clinical development. The fundamental mechanisms of DNA damage and the subsequent cellular responses induced by these illudins are considered to be highly similar.

At a Glance: Key Differences in Mechanism and Cellular Response

FeatureIlludin S / IrofulvenCisplatin
Primary DNA Lesion DNA adducts, primarily at purine (B94841) residues, leading to stalled replication and transcription forks.Intrastrand and interstrand DNA crosslinks, primarily at guanine (B1146940) bases.[1]
DNA Repair Pathway Primarily repaired by Transcription-Coupled Nucleotide Excision Repair (TC-NER). Lesions are largely ignored by global genome repair pathways.[2]Primarily repaired by the global genome repair (GGR) pathway of Nucleotide Excision Repair (NER).[3]
Cell Cycle Arrest Predominantly S-phase arrest.[4][5]Primarily G2/M phase arrest.[5][6]
Cytotoxicity Profile Potent cytotoxicity, often in the nanomolar to low micromolar range.[1]Effective cytotoxicity, typically in the micromolar range.[6]
p53-dependency Cytotoxicity is largely independent of p53 status.[1][5]Cytotoxicity can be influenced by p53 status, though p53-independent pathways exist.[3]

Quantitative Comparison of Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for Irofulven (an Illudin S derivative) and cisplatin in various human cancer cell lines, providing a quantitative measure of their cytotoxic potential.

Table 1: IC50 Values of Irofulven and Cisplatin in a Panel of Human Tumor Cell Lines

Data extracted from a comparative study by Izbicka et al. (1999).

Cell LineTumor TypeIrofulven IC50 (µM)Cisplatin IC50 (µM)
HT-29 Colon0.32.5
HCT-116 Colon0.21.5
MCF-7 Breast0.43.0
MDA-MB-231 Breast0.54.0
A549 Lung0.32.0
NCI-H460 Lung0.21.8
OVCAR-3 Ovary0.11.0
SK-OV-3 Ovary0.45.0
PC-3 Prostate0.32.5
DU-145 Prostate0.43.5

Table 2: IC50 Values in HCT-116 Colon Carcinoma Cells with Varying p53 and p21 Status

Data extracted from a study by Attardi et al. (2000).

Cell LineIrofulven IC50 (µM)Cisplatin IC50 (µM)
HCT-116 (p53+/+) 0.252.0
HCT-116 (p53-/-) 0.308.0
HCT-116 (p21-/-) 0.282.5

DNA Damage Response Signaling Pathways

The type of DNA lesion induced by each agent triggers distinct downstream signaling cascades.

Cisplatin-Induced DNA Damage Response

Cisplatin forms bulky adducts that distort the DNA helix, which are recognized by the global genome nucleotide excision repair (GG-NER) machinery.[3] Stalled replication forks and the presence of DNA crosslinks activate the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases, central regulators of the DDR.[6] This leads to the phosphorylation of downstream targets like CHK1 and CHK2, which in turn orchestrate cell cycle arrest, primarily in the G2/M phase, to allow time for DNA repair.[6] If the damage is too extensive to be repaired, the apoptotic cascade is initiated.

cisplatin_ddr cluster_nucleus Nucleus cisplatin Cisplatin dna DNA cisplatin->dna Forms adducts DNA Adducts (Intrastrand/Interstrand Crosslinks) dna->adducts gg_ner GG-NER adducts->gg_ner Recognized by atm_atr ATM / ATR Activation adducts->atm_atr Activates apoptosis Apoptosis adducts->apoptosis If irreparable repair DNA Repair gg_ner->repair chk1_chk2 CHK1 / CHK2 Phosphorylation atm_atr->chk1_chk2 g2m_arrest G2/M Phase Cell Cycle Arrest chk1_chk2->g2m_arrest g2m_arrest->repair Allows time for

Caption: Cisplatin-induced DNA damage response pathway.

Illudin-Induced DNA Damage Response

Illudins generate DNA adducts that are poor substrates for the GG-NER pathway.[2] Instead, these lesions are primarily recognized when they stall transcription machinery, leading to the activation of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2] The stalling of replication forks also contributes significantly to their cytotoxicity and activates a DNA damage response that leads to S-phase arrest.[4][5] This S-phase arrest is, in part, mediated by the activation of the CHK2 checkpoint kinase.[4]

illudin_ddr cluster_nucleus Nucleus illudin Illudin S / Irofulven dna DNA illudin->dna Forms adducts DNA Adducts dna->adducts tc_ner TC-NER adducts->tc_ner Stalls Transcription (Recognized by TC-NER) replication_stall Replication Fork Stalling adducts->replication_stall Stalls Replication apoptosis Apoptosis adducts->apoptosis If irreparable repair DNA Repair tc_ner->repair chk2 CHK2 Activation replication_stall->chk2 s_arrest S Phase Cell Cycle Arrest chk2->s_arrest s_arrest->repair Allows time for

Caption: Illudin-induced DNA damage response pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values of Illudin S/Irofulven and cisplatin.

Workflow:

mtt_workflow start Seed cells in 96-well plate treat Treat with varying concentrations of Illudin S or Cisplatin start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan (B1609692) crystals with DMSO incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for MTT-based cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Illudin S/Irofulven and cisplatin in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Immunofluorescence for γH2AX Foci Formation

This protocol is used to visualize and quantify DNA double-strand breaks.

Workflow:

yh2ax_workflow start Seed cells on coverslips treat Treat with Illudin S or Cisplatin start->treat fix_perm Fix and Permeabilize cells treat->fix_perm block Block with BSA fix_perm->block primary_ab Incubate with primary antibody (anti-γH2AX) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain mount Mount coverslips on slides counterstain->mount image Image with fluorescence microscope mount->image quantify Quantify γH2AX foci per nucleus image->quantify

Caption: Workflow for γH2AX immunofluorescence staining.

Detailed Steps:

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

  • Drug Treatment: Treat the cells with the desired concentrations of Illudin S/Irofulven or cisplatin for the specified duration.

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBST and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging: Wash the coverslips and mount them on microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software (e.g., ImageJ) to count the number of γH2AX foci per nucleus.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Workflow:

cellcycle_workflow start Treat cells with Illudin S or Cisplatin harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain analyze Analyze by flow cytometry stain->analyze model Model cell cycle distribution analyze->model

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Illudin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the potent cytotoxic compound Illudin B, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide to the safe handling and disposal of this compound, grounded in established safety protocols for hazardous chemical waste. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, recognizing its potent biological activity. The following personal protective equipment (PPE) and handling guidelines are mandatory.

Protective Equipment and HandlingSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Ventilation Handle exclusively in a certified chemical fume hood
Contact Avoidance Avoid all contact with skin and eyes. Do not ingest or inhale.

In the event of accidental exposure, follow these first aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes.[1]

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]

This compound Waste Disposal Protocol

The proper disposal of this compound waste involves a multi-step process of segregation, containment, and labeling, followed by appropriate chemical inactivation and final disposal through a certified hazardous waste management service.

Experimental Protocol: Decontamination and Disposal of this compound

This protocol outlines the chemical inactivation of this compound waste prior to disposal.

Materials:

  • This compound waste (solid and liquid)

  • Designated, labeled, and sealed hazardous waste container for halogenated organic waste

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • pH indicator strips

  • Personal Protective Equipment (PPE) as specified above

  • Chemical fume hood

Procedure:

  • Waste Segregation:

    • Collect all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, in a designated hazardous waste container labeled "Halogenated Organic Waste" and "Cytotoxic." Do not mix with other waste streams.

  • Chemical Inactivation (for liquid waste):

    • Within a chemical fume hood, carefully add 1 M NaOH to the liquid this compound waste to raise the pH to >12. This promotes the degradation of the molecule.

    • Allow the solution to stand for at least 24 hours to ensure complete degradation.

    • Neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8. Verify the pH using indicator strips.

  • Containment and Labeling:

    • Transfer the neutralized liquid waste and all solid waste into a robust, leak-proof hazardous waste container.

    • Ensure the container is securely sealed.

    • Affix a completed hazardous waste label to the container, clearly identifying the contents as "Decontaminated this compound Waste" and including the date and responsible researcher's name.

  • Storage and Disposal:

    • Store the sealed and labeled waste container in a designated, secure area for hazardous waste collection.

    • Arrange for pickup and final disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound waste down the drain or in regular trash.[2][3]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposal.

IlludinB_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_deactivation Chemical Inactivation (Liquid Waste) cluster_final_disposal Final Disposal PPE Don Appropriate PPE Handling Handle in Fume Hood PPE->Handling Segregate Segregate this compound Waste (Solid & Liquid) Handling->Segregate Container Use Designated Labeled Waste Container Segregate->Container Add_NaOH Add 1M NaOH (pH > 12) Container->Add_NaOH Wait Wait 24 Hours Add_NaOH->Wait Degradation Neutralize Neutralize with 1M HCl (pH 6-8) Wait->Neutralize Combine Combine All Waste in Sealed Container Neutralize->Combine Label Affix Hazardous Waste Label Combine->Label Store Store in Designated Area Label->Store EHS Arrange EHS Pickup Store->EHS

References

Personal protective equipment for handling Illudin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Illudin B, a potent sesquiterpene with cytotoxic properties. Adherence to these procedures is paramount to ensure personnel safety and mitigate environmental contamination. This document offers step-by-step guidance to directly address operational questions concerning the use of this compound in a laboratory setting.

Quantitative Toxicity and Exposure Data

While specific toxicity data for this compound is limited, the following information for its close analog, Illudin S, provides a strong basis for risk assessment. Due to its cytotoxic nature, this compound should be handled as a potent compound with significant health risks upon exposure.

ParameterValueSpeciesRouteSource
IC₅₀ (Leukemia Cells) 6-11 nMHumanIn vitro[1]
Oral Toxicity (Illudin S) Severe gastrointestinal damageRatOral[2]
Dose-dependent effects at 5, 10, and 20 mg/kg[2]
Occupational Exposure Limit (OEL) Not Established--
Occupational Exposure Band (OEB) Band D or E--[3][4][5][6]

Note on Occupational Exposure Banding (OEB): In the absence of a formal Occupational Exposure Limit (OEL), Occupational Exposure Banding (OEB) can be used to categorize compounds based on their potency and toxicity. Given its high cytotoxicity, this compound would likely fall into a high-potency category, such as Band D (<0.01 mg/m³) or Band E (requiring specialist advice), necessitating stringent containment and handling procedures.[3][4][5][6]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound in any form (solid or in solution).

PPE CategoryEquipmentSpecifications and Rationale
Hand Protection Double Nitrile GlovesDouble gloving provides an extra layer of protection against contamination. Nitrile offers good chemical resistance. Gloves should be changed frequently, especially if contaminated.[7]
Eye Protection Safety Goggles with Side Shields or Face ShieldProtects against splashes and airborne particles. A face shield should be worn when there is a significant risk of splashing.[7]
Body Protection Disposable, Low-Permeability Gown with Long Sleeves and Tight-Fitting CuffsPrevents skin contact and contamination of personal clothing. Gowns should be changed immediately if contaminated.[8]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Required when handling the solid compound or when there is a risk of aerosol generation.[9]

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the steps for safely weighing and preparing a stock solution of this compound. All procedures should be performed within a certified chemical fume hood or a biological safety cabinet.[7]

  • Preparation of the Work Area:

    • Ensure the chemical fume hood or biological safety cabinet is functioning correctly.

    • Cover the work surface with a disposable, plastic-backed absorbent liner.[7]

    • Gather all necessary materials: this compound vial, microcentrifuge tubes, appropriate solvent (e.g., DMSO, ethanol), calibrated pipettes, and a dedicated waste container.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as specified in the table above, including double gloves.[7]

  • Weighing this compound:

    • Carefully open the vial containing this compound inside the fume hood to avoid generating dust.

    • Using a dedicated spatula, carefully transfer the desired amount of the solid compound to a pre-tared microcentrifuge tube.

    • Close the this compound vial and the microcentrifuge tube immediately after weighing.

    • Clean the spatula with an appropriate solvent and dispose of the cleaning materials in the designated hazardous waste container.

  • Dissolving this compound:

    • Inside the fume hood, add the appropriate volume of solvent to the microcentrifuge tube containing the weighed this compound.

    • Cap the tube securely and vortex or gently agitate until the solid is completely dissolved.

    • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

  • Post-Procedure Cleanup:

    • Wipe down the work surface of the fume hood with a detergent solution followed by 70% ethanol.[10]

    • Dispose of all contaminated disposable materials (e.g., absorbent liner, pipette tips, gloves) in the designated cytotoxic waste container.[7]

    • Remove PPE in the correct order to avoid self-contamination and dispose of it in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Mechanism of Action: DNA Damage and Cell Cycle Arrest

Illudin S, a close analog of this compound, exerts its cytotoxic effects by inducing DNA damage, which subsequently leads to cell cycle arrest at the G1/S phase transition.[1] This prevents the cell from replicating its damaged DNA, ultimately triggering apoptosis. The following diagram illustrates this signaling pathway.

Illudin_Mechanism_of_Action cluster_cell Cell This compound This compound DNA DNA This compound->DNA Induces DNA Damage DNA Damage DNA->DNA Damage Becomes G1 Phase G1 Phase DNA Damage->G1 Phase Blocks transition to S Phase S Phase G1 Phase->S Phase Cell Cycle Arrest Cell Cycle Arrest G1 Phase->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity.

Operational and Disposal Plan

A comprehensive plan for the handling and disposal of this compound is essential to maintain a safe laboratory environment.

Spill Response

In the event of a spill, immediate and appropriate action is critical. A spill kit containing the necessary materials should be readily available in all areas where this compound is handled.[10]

For Small Spills (<5 mL or 5 g):

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including double gloves, a gown, and eye protection.[10]

  • Contain the spill. For liquids, cover with absorbent pads. For solids, gently cover with damp absorbent gauze to avoid raising dust.[10]

  • Collect the contaminated material using a scoop or other appropriate tool and place it in a labeled cytotoxic waste container.

  • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[10]

  • Dispose of all cleanup materials as cytotoxic waste.

  • Remove and dispose of PPE as cytotoxic waste and wash hands thoroughly.

For Large Spills (>5 mL or 5 g):

  • Evacuate the area and restrict access.

  • Alert the institutional safety office immediately.

  • Cleanup should only be performed by trained personnel wearing appropriate PPE, including a respirator.

Decontamination Procedures
  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated by soaking in a 10% bleach solution for at least 24 hours, followed by thorough rinsing with water.[7] Alternatively, surfaces can be wiped down with a detergent solution followed by 70% isopropyl alcohol.[10]

  • Work Surfaces: At the end of each work session, decontaminate all work surfaces where this compound was handled using a detergent solution followed by 70% isopropyl alcohol.[10]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous cytotoxic waste.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., gloves, gowns, pipette tips, absorbent paper) in a designated, leak-proof, and clearly labeled cytotoxic waste container.[7]
Liquid Waste Collect liquid waste containing this compound in a sealed, shatter-resistant container. Do not dispose of down the drain. The waste should be clearly labeled as "Cytotoxic Waste."
Sharps All sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[7]

Waste Stream Classification:

While a specific EPA waste code for this compound is not designated, it would likely be classified as a hazardous waste due to its toxicity. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream classification and disposal procedures to ensure compliance with local and federal regulations.

Conclusion

This compound is a valuable compound for research with significant cytotoxic properties that demand rigorous safety precautions. By implementing the procedures outlined in this guide, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this potent agent. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.